molecular formula C20H38O2 B029561 Ethyl Oleate CAS No. 111-62-6

Ethyl Oleate

Cat. No.: B029561
CAS No.: 111-62-6
M. Wt: 310.5 g/mol
InChI Key: LVGKNOAMLMIIKO-QXMHVHEDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl oleate is a high-purity fatty acid ester formed by the condensation of oleic acid and ethanol. This compound serves as a critical reagent in numerous research applications, primarily valued for its role as a solvent, vehicle, and absorption enhancer. Its key research value lies in pharmaceutical and biochemical studies, where it is extensively utilized as a vehicle for lipid-soluble compounds in parenteral formulations, facilitating the delivery of hormones, vitamins, and other lipophilic drugs. The mechanism of action is attributed to its lipophilic nature, which allows it to solubilize non-polar substances and potentially improve their bioavailability and tissue penetration. Furthermore, this compound is a model substrate in enzymology for studying the activity and kinetics of lipases and esterases. In metabolic and nutritional science, it is employed to investigate lipid metabolism, fatty acid uptake, and the biochemical pathways of esterified fats. Its well-defined composition and high purity make it an essential and reliable tool for generating reproducible and high-quality data in the laboratory.

Properties

IUPAC Name

ethyl (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h11-12H,3-10,13-19H2,1-2H3/b12-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVGKNOAMLMIIKO-QXMHVHEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3047633
Record name Ethyl oleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3047633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear yellow liquid; [Sigma-Aldrich MSDS], oily, slightly yellowish liquid with a floral odour
Record name Ethyl oleate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20786
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Ethyl oleate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/367/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

insoluble in water; soluble in ether, Soluble (in ethanol)
Record name Ethyl oleate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/367/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.868-0.873
Record name Ethyl oleate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/367/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

111-62-6, 85049-36-1
Record name Ethyl oleate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl oleate [NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111626
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl oleate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229428
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-Octadecenoic acid (9Z)-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethyl oleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3047633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fatty acids, C16-18 and C18-unsatd., Et esters
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.077.432
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ethyl oleate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.536
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL OLEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2Z439864Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Ethyl Oleate: A Comprehensive Physicochemical and Application Guide for Pharmaceutical Sciences

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond an Excipient, A Functional Enabler in Drug Formulation

Ethyl oleate, the ester of oleic acid and ethanol, presents as a colorless to pale yellow, oily liquid.[1][2][3] While often categorized as an oleaginous vehicle or solvent, its utility in pharmaceutical development extends far beyond that of a simple inactive ingredient.[4][5] Its unique combination of physicochemical properties, including its low viscosity compared to fixed oils and its excellent solvent capacity for lipophilic compounds, positions it as a critical enabler for various drug delivery systems.[4][6] This technical guide provides an in-depth exploration of the core physicochemical properties of this compound, standardized methodologies for their characterization, and insights into its application in modern drug formulation.

Core Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is paramount for its effective and safe use in pharmaceutical formulations. These properties dictate its behavior as a solvent, its stability, and its suitability for various administration routes.

Identification and General Characteristics
  • Chemical Name: (Z)-9-Octadecenoic acid, ethyl ester[2]

  • CAS Registry Number: 111-62-6[7]

  • Molecular Formula: C₂₀H₃₈O₂[8]

  • Molecular Weight: 310.51 g/mol [8]

  • Appearance: Colorless to light yellow, mobile, oily liquid[1][2]

  • Odor: Slight, but not rancid[2]

Quantitative Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of pharmaceutical-grade this compound. These values are critical for formulation development, quality control, and ensuring batch-to-batch consistency.

PropertyValueUnitsTemperature (°C)
Density 0.87g/cm³25
0.866–0.874g/cm³20
Boiling Point 216–218°Cat 15 mmHg
Melting Point -32°C
Viscosity (Dynamic) 3.9mPa·s (cP)25
Viscosity (Kinematic) >5.15mm²/s (cSt)
Refractive Index 1.45120
1.443–1.450
Flash Point >113°C
Solubility in Water Insoluble

Data compiled from multiple sources.[1][2][8][9][10][11][12]

Analytical Methodologies for Quality Control

To ensure the identity, purity, and quality of this compound for pharmaceutical use, a series of standardized analytical tests are employed. The following section details the principles and provides step-by-step protocols for these essential evaluations.

Workflow for this compound Quality Assessment

The following diagram illustrates a typical workflow for the quality assessment of a batch of this compound.

EthylOleate_QC_Workflow cluster_sampling 1. Sampling cluster_physicochemical 2. Physicochemical Testing cluster_purity 3. Purity & Assay cluster_release 4. Batch Release Sample Representative Sample from Batch Density Density (Pycnometry) Sample->Density Viscosity Viscosity (Capillary Viscometer) Sample->Viscosity RefractiveIndex Refractive Index (Abbé Refractometer) Sample->RefractiveIndex GC Purity & Assay (Gas Chromatography) Sample->GC AcidValue Acid Value (Titration) Sample->AcidValue Release Release for Pharmaceutical Use RefractiveIndex->GC GC->Release

Caption: Quality control workflow for this compound.

Experimental Protocols

Principle: This method determines the specific gravity, and by extension, the density of a liquid by comparing the weight of a precise volume of the sample to the weight of an equal volume of a reference substance (water).[2][12]

Apparatus:

  • Pycnometer (specific gravity bottle)

  • Analytical balance

  • Water bath maintained at 25°C (±0.2°C)

  • Thermometer

Procedure:

  • Calibration:

    • Thoroughly clean and dry the pycnometer.

    • Weigh the empty pycnometer with its stopper.

    • Fill the pycnometer with recently boiled and cooled purified water, ensuring no air bubbles are present.

    • Place the pycnometer in the water bath for 30 minutes to equilibrate to 25°C.

    • Insert the stopper, allowing excess water to escape through the capillary.

    • Dry the exterior of the pycnometer and weigh it.

    • Calculate the weight of the water.

  • Sample Measurement:

    • Empty and dry the pycnometer.

    • Fill the pycnometer with the this compound sample.

    • Equilibrate to 25°C in the water bath for 30 minutes.

    • Insert the stopper, wipe the exterior, and weigh.

    • Calculate the weight of the this compound sample.

  • Calculation:

    • Specific Gravity = (Weight of this compound) / (Weight of water)

    • Density (g/cm³) = Specific Gravity × Density of water at 25°C (approx. 0.997 g/cm³)

Principle: This method measures the kinematic viscosity of a liquid by determining the time it takes for a fixed volume of the liquid to flow under gravity through a calibrated glass capillary viscometer.[6]

Apparatus:

  • Calibrated capillary viscometer (e.g., Ostwald or Ubbelohde type)

  • Viscometer bath maintained at a constant temperature (e.g., 25°C ±0.1°C)

  • Stopwatch

Procedure:

  • Preparation:

    • Select a clean, dry viscometer where the flow time will be not less than 200 seconds.

    • Filter the this compound sample if it contains particulate matter.

  • Measurement:

    • Introduce the this compound sample into the viscometer.

    • Place the viscometer in the constant-temperature bath and allow it to equilibrate for at least 30 minutes.

    • Using suction or pressure, draw the liquid up through the capillary to a point above the upper timing mark.

    • Release the suction/pressure and measure the time it takes for the meniscus to pass from the upper to the lower timing mark.

    • Repeat the measurement at least twice.

  • Calculation:

    • Kinematic Viscosity (mm²/s or cSt) = C × t

      • Where:

        • C = Calibration constant of the viscometer (in mm²/s²)

        • t = Average flow time (in seconds)

Principle: The refractive index is the ratio of the velocity of light in a vacuum to its velocity in the substance. It is a characteristic property that can be used for identification and to assess purity.[7][8]

Apparatus:

  • Abbé refractometer with a light source (sodium D line)

  • Constant temperature water bath (e.g., 20°C ±0.2°C)

Procedure:

  • Calibration:

    • Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).

  • Measurement:

    • Ensure the prisms of the refractometer are clean and dry.

    • Apply a few drops of the this compound sample to the surface of the lower prism.

    • Close the prisms and allow the sample to equilibrate to the set temperature.

    • Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the intersection of the crosshairs.

    • Read the refractive index from the scale.

Principle: Gas chromatography separates volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. A Flame Ionization Detector (FID) is commonly used for the quantification of organic compounds like this compound.[5][13]

Apparatus:

  • Gas chromatograph equipped with an FID

  • Capillary column suitable for fatty acid ester analysis (e.g., a polar stationary phase)

  • Data acquisition system

Procedure:

  • Chromatographic Conditions (Typical):

    • Column: e.g., Fused silica capillary column (30 m x 0.25 mm) coated with a polyethylene glycol stationary phase.

    • Carrier Gas: Helium or Nitrogen.

    • Injector Temperature: 250°C.

    • Detector Temperature: 275°C.

    • Oven Temperature Program: An initial temperature held for a short period, followed by a temperature ramp to a final temperature.

    • Injection Volume: 1 µL.

  • Sample Preparation:

    • Prepare a solution of this compound in a suitable solvent (e.g., hexane or chloroform).

    • Prepare a standard solution of high-purity this compound at a known concentration.

  • Analysis:

    • Inject the standard solution to determine the retention time and response factor.

    • Inject the sample solution.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the standard.

    • Calculate the purity or assay by comparing the peak area of the this compound in the sample to that of the standard.

Applications in Pharmaceutical Formulations

This compound's favorable physicochemical properties make it a versatile excipient in a variety of pharmaceutical formulations.

Role of this compound in Drug Delivery

EthylOleate_Applications cluster_formulations Formulation Types cluster_functions Key Functions cluster_benefits Resulting Benefits Parenteral Parenteral Formulations (Intramuscular, Subcutaneous) Solvent Solvent for Lipophilic Drugs (e.g., Steroids, Hormones) Parenteral->Solvent Vehicle Vehicle for Sustained Release Parenteral->Vehicle PatientComfort Reduced Injection Pain (Lower Viscosity) Parenteral->PatientComfort Topical Topical & Transdermal Delivery Topical->Solvent PenetrationEnhancer Penetration Enhancer Topical->PenetrationEnhancer Oral Oral Formulations (e.g., SMEDDS) Oral->Solvent Bioavailability Enhanced Bioavailability Solvent->Bioavailability Stability Improved Drug Stability Solvent->Stability Vehicle->Bioavailability PenetrationEnhancer->Bioavailability

Caption: Applications and benefits of this compound in drug delivery.

This compound is particularly valued as a solvent and vehicle for parenteral drug administration, especially for intramuscular injections of lipophilic drugs such as steroids and hormones.[6][14] For instance, it is used in compounding pharmacies for the preparation of progesterone injections.[6] Its lower viscosity compared to fixed oils like peanut oil or sesame oil can lead to less pain upon injection.[6]

Furthermore, this compound is utilized in the development of:

  • Topical and transdermal formulations, where it can act as a penetration enhancer.[5]

  • Self-microemulsifying drug delivery systems (SMEDDS) for oral administration, which can improve the solubility and bioavailability of poorly water-soluble drugs.[5][11]

  • Biodegradable microcapsules for subdermal implantation.[4]

Stability and Storage

This compound is susceptible to oxidation upon exposure to air, which can lead to an increase in its peroxide value and a darkening of its color.[2][15] To ensure its stability and extend its shelf life, it should be stored in well-filled, airtight containers, protected from light, in a cool, dry place.[2][6] The inclusion of antioxidants, such as butylated hydroxyanisole (BHA), butylated hydroxytoluene (BHT), and propyl gallate, is a common practice to inhibit oxidation.[2][15] For parenteral preparations, this compound can be sterilized by heating at 150°C for one hour.[2][15]

Safety and Toxicological Profile

This compound is generally considered to be of low toxicity and causes minimal tissue irritation.[2][6] It is regulated by the U.S. Food and Drug Administration (FDA) as a food additive.[1][4] It is important to note that this compound is a fatty acid ethyl ester (FAEE) that is formed in the body after the ingestion of ethanol.[1][4] Some research has suggested that FAEEs may be mediators of ethanol-induced organ damage.[1] However, orally ingested this compound is rapidly degraded in the digestive tract.[1][4]

Conclusion

This compound is a high-value excipient in pharmaceutical sciences, offering significant advantages in the formulation of lipophilic drugs. Its well-defined physicochemical properties, coupled with established analytical methods for its quality control, provide formulators with a reliable and functional component for a range of drug delivery systems. A comprehensive understanding of its properties, as outlined in this guide, is essential for leveraging its full potential in the development of safe and effective medicines.

References

An In-Depth Technical Guide to the Synthesis Mechanisms of Ethyl Oleate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl oleate, the ethyl ester of oleic acid, is a fatty acid ester (FAEE) with significant applications across the pharmaceutical, cosmetic, and food industries. It serves as a solvent and vehicle for lipophilic drugs like steroids, an emollient in skin care formulations, and a flavoring agent in food products.[1][2][3][4][5] Its versatile properties and biocompatibility necessitate a thorough understanding of its synthesis for process optimization, purity control, and scalable production. This guide provides an in-depth exploration of the core mechanisms governing this compound synthesis, tailored for researchers, scientists, and professionals in drug development and chemical manufacturing. We will dissect the causality behind various synthetic strategies, from classic chemical catalysis to modern biocatalytic routes, offering field-proven insights into reaction kinetics, protocol design, and product validation.

Core Synthesis Mechanisms: A Comparative Overview

The synthesis of this compound is primarily achieved through two fundamental reaction pathways: esterification of oleic acid with ethanol and transesterification of oleate-rich triglycerides with ethanol. The choice of pathway and catalytic system is dictated by factors such as the purity of starting materials, desired reaction conditions, and economic viability.

Fischer-Speier Esterification (Acid-Catalyzed)

This is a classic, reversible acid-catalyzed reaction between a carboxylic acid (oleic acid) and an alcohol (ethanol) to produce an ester (this compound) and water.[6][7][8] The reaction requires a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), to proceed at a practical rate.[7][9][10]

Mechanistic Deep Dive

The Fischer esterification mechanism proceeds through a series of protonation and nucleophilic acyl substitution steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of oleic acid, significantly increasing the electrophilicity of the carbonyl carbon.[6][7][8]

  • Nucleophilic Attack by Ethanol: The lone pair of electrons on the oxygen atom of ethanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[6][7][10]

  • Proton Transfer: A proton is transferred from the oxonium ion (the former hydroxyl of ethanol) to one of the hydroxyl groups of the intermediate. This converts a hydroxyl group into a good leaving group (water).[6][7][10]

  • Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated by a base (such as water or another molecule of ethanol) to yield the final this compound product and regenerate the acid catalyst.[11]

To drive this equilibrium reaction towards the product side, Le Châtelier's principle is applied by either using a large excess of one reactant (typically ethanol) or by removing water as it is formed, for instance, through azeotropic distillation with a Dean-Stark apparatus.[7][8][10]

Fischer_Esterification Oleic_Acid Oleic Acid (R-COOH) Protonated_Acid Protonated Carbonyl Oleic_Acid->Protonated_Acid + H⁺ Ethanol Ethanol (R'-OH) Catalyst_H H⁺ (Acid Catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + R'-OH Water_Leaving Protonated Intermediate Tetrahedral_Intermediate->Water_Leaving Proton Transfer Protonated_Ester Protonated Ester Water_Leaving->Protonated_Ester - H₂O Water Water (H₂O) Ethyl_Oleate This compound (R-COOR') Protonated_Ester->Ethyl_Oleate - H⁺ Catalyst_Regen H⁺

Caption: Mechanism of Acid-Catalyzed Fischer Esterification.

Base-Catalyzed Transesterification

Transesterification is the process of exchanging the alcohol group of an ester with another. In the context of this compound synthesis, this typically involves reacting triglycerides (triesters of glycerol and fatty acids) from sources like vegetable oils with ethanol.[12][13][14] This route is highly prevalent in the industrial production of biodiesel, which primarily consists of fatty acid ethyl or methyl esters.[15][16][17]

Mechanistic Deep Dive

Homogeneous base catalysts, such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or their corresponding alkoxides (e.g., sodium ethoxide), are highly effective.[2][16]

  • Formation of the Alkoxide: The base reacts with ethanol to form a potent ethoxide nucleophile (CH₃CH₂O⁻).

  • Nucleophilic Attack: The ethoxide ion attacks the electrophilic carbonyl carbon of the triglyceride, forming a tetrahedral intermediate.[13][18]

  • Intermediate Collapse: The intermediate collapses, reforming the carbonyl double bond and displacing a diglyceride anion.

  • Protonation: The diglyceride anion is protonated by the alcohol, regenerating the ethoxide catalyst in the process.

This process occurs in three sequential, reversible steps, converting triglycerides first to diglycerides, then to monoglycerides, and finally to glycerol, releasing one molecule of this compound at each stage.[16][19]

Base_Transesterification Triglyceride Triglyceride Tetrahedral_Intermediate Tetrahedral Intermediate Triglyceride->Tetrahedral_Intermediate + Ethoxide Ethanol Ethanol Ethoxide Ethoxide (CH₃CH₂O⁻) Ethanol->Ethoxide + Base Base Base (e.g., NaOH) Ethyl_Oleate This compound Tetrahedral_Intermediate->Ethyl_Oleate Diglyceride_Anion Diglyceride Anion Tetrahedral_Intermediate->Diglyceride_Anion Diglyceride Diglyceride Diglyceride_Anion->Diglyceride + Ethanol (regenerates ethoxide)

Caption: Mechanism of Base-Catalyzed Transesterification.

Enzymatic Synthesis (Lipase-Catalyzed)

As a greener alternative to chemical catalysis, enzymatic synthesis utilizes lipases (EC 3.1.1.3) to catalyze the esterification of oleic acid or the transesterification of triglycerides.[20][21] This method operates under mild reaction conditions (typically 30-50°C), minimizing energy consumption and the formation of byproducts.[20]

Mechanistic Deep Dive

The most widely accepted model for lipase catalysis is the Ping-Pong Bi-Bi mechanism .[20][22]

  • Acyl-Enzyme Complex Formation: The lipase first reacts with the acyl donor (oleic acid or triglyceride) to form a covalent acyl-enzyme intermediate, releasing the first product (water in esterification, or glycerol in transesterification).

  • Nucleophilic Attack by Alcohol: The acyl-enzyme complex is then attacked by the nucleophilic alcohol (ethanol).

  • Ester Formation and Enzyme Regeneration: This attack leads to the formation of the this compound ester and the release of the free enzyme, which can then begin another catalytic cycle.

A key challenge in enzymatic synthesis is potential enzyme inhibition by excess ethanol.[22] This can be mitigated through strategies like stepwise addition of the alcohol or by using immobilized enzymes, which also enhances reusability and stability.[23][24]

Lipase_Catalysis E Lipase (E) EA E-Oleic Acid Complex E->EA + A F_P Acyl-Enzyme Intermediate (F) EA->F_P - P F_B F-Ethanol Complex F_P->F_B + B P Water (P) E_Q E-Ethyl Oleate Complex F_B->E_Q E_Q->E - Q Q This compound (Q) A Oleic Acid (A) B Ethanol (B)

Caption: Ping-Pong Bi-Bi Mechanism for Lipase-Catalyzed Esterification.

Comparative Analysis of Catalytic Systems
FeatureAcid Catalysis (Fischer)Base Catalysis (Transesterification)Enzymatic Catalysis (Lipase)
Starting Material Free Fatty Acids (e.g., Oleic Acid)Triglycerides (Oils/Fats)Free Fatty Acids or Triglycerides
Catalyst H₂SO₄, HCl, p-TsOH[7][9]NaOH, KOH, NaOCH₃[16][25]Lipases (e.g., Candida antarctica)[5][26]
Reaction Conditions High Temperature (60-110°C)[27][28]Moderate Temperature (e.g., 60°C)[25]Mild Temperature (30-50°C)[20]
Reaction Rate Moderate to Slow[29]Very Fast[16]Slow
Advantages Tolerant to free fatty acids; simple catalyst.High conversion and yield; fast reaction.[1][16]High specificity; mild conditions; minimal byproducts; reusable catalyst (if immobilized).[20]
Disadvantages Corrosive; requires high temp; equilibrium-limited; difficult product separation.[16]Sensitive to water and free fatty acids (soap formation); energy-intensive product purification.[16][20]Higher catalyst cost; slower reaction rate; potential for enzyme deactivation.[23]
Industrial Applicability Pre-treatment of high FFA feedstocks.[29]Large-scale biodiesel production.[16]High-value products (pharma, food); green chemistry applications.[24]

Experimental Protocols and Workflows

The following protocols provide a self-validating framework for the synthesis and analysis of this compound.

Protocol 1: Acid-Catalyzed Esterification of Oleic Acid

This protocol outlines a standard lab-scale synthesis using an excess of ethanol to drive the reaction equilibrium.

Step-by-Step Methodology:

  • Reactant Charging: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add oleic acid (e.g., 0.1 mol).

  • Alcohol Addition: Add a molar excess of absolute ethanol (e.g., 0.6 mol, a 6:1 molar ratio).[25][30]

  • Catalyst Addition: Carefully add the acid catalyst, such as concentrated sulfuric acid (1-5% by weight of oleic acid), to the mixture while stirring.[30]

  • Reaction: Heat the mixture to reflux (approximately 70-80°C) with continuous stirring. Monitor the reaction progress by periodically taking aliquots and determining the acid value. A typical reaction time is 2-8 hours.[27][30]

  • Neutralization & Washing: After cooling, transfer the mixture to a separatory funnel. Wash sequentially with deionized water, a saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.[31]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and remove the excess ethanol using a rotary evaporator.

  • Purification: For high purity, the crude this compound can be purified via vacuum distillation or column chromatography on silica gel.[9][31]

Protocol 2: Lipase-Catalyzed Synthesis in a Solvent-Free System

This protocol describes an environmentally friendly approach using an immobilized lipase.

Step-by-Step Methodology:

  • Reactant Preparation: In a sealed reaction vessel, combine oleic acid and ethanol. A common starting molar ratio is 1:1 to avoid severe enzyme inhibition.[24]

  • Enzyme Addition: Add immobilized lipase (e.g., Novozym® 435), typically 5-10% by weight of the reactants.[26]

  • Reaction: Incubate the mixture in a shaker or stirred-tank reactor at a controlled temperature (e.g., 30-45°C) for 24-48 hours.[26][32]

  • Alcohol Addition Strategy: To drive the reaction to completion and overcome equilibrium limitations without deactivating the enzyme, ethanol can be added stepwise (e.g., adding an additional 0.5 molar equivalent every 12 hours).[24]

  • Enzyme Recovery: After the reaction, the immobilized enzyme can be easily recovered by simple filtration for reuse.

  • Product Purification: The product mixture, containing this compound, unreacted substrates, and water, can be purified. Excess ethanol and water are typically removed under vacuum. Further purification can be achieved via molecular distillation if required.

General Experimental and Analytical Workflow

A robust synthesis project requires a logical flow from reaction to final product characterization.

Experimental_Workflow Setup Reaction Setup (Substrates + Catalyst) Reaction Controlled Reaction (Temp, Time, Stirring) Setup->Reaction Monitoring In-Process Monitoring (TLC, Acid Value) Reaction->Monitoring Workup Reaction Work-Up (Quenching, Neutralization) Reaction->Workup Extraction Liquid-Liquid Extraction Workup->Extraction Purification Purification (Distillation / Chromatography) Extraction->Purification Characterization Product Characterization Purification->Characterization GCMS GC-MS (Purity, ID) Characterization->GCMS NMR NMR (Structure) Characterization->NMR FTIR FT-IR (Functional Groups) Characterization->FTIR

Caption: General workflow for synthesis, purification, and analysis.

Product Characterization and Purity Assessment

Validation of this compound synthesis requires rigorous analytical techniques to confirm identity and quantify purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for assessing the purity of the final product. The retention time of the major peak is compared to a known standard of this compound, and the mass spectrum provides definitive structural confirmation through its fragmentation pattern.[31][33]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure of the synthesized ester. Key signals include the quartet and triplet corresponding to the ethyl group protons and the characteristic peaks of the long oleate carbon chain.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to verify the conversion of the carboxylic acid to an ester. The disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a strong C=O stretch for the ester at approximately 1740 cm⁻¹ are key indicators of a successful reaction.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for both purification and quantification, especially for separating different fatty acid esters in a mixture.[34][35]

Conclusion

The synthesis of this compound can be effectively achieved through acid-catalyzed esterification, base-catalyzed transesterification, or enzymatic routes, each with distinct advantages and operational windows. The Fischer esterification offers a straightforward method for converting oleic acid directly, while base-catalyzed transesterification is an industrially dominant, high-yield process for converting triglyceride feedstocks. Enzymatic synthesis represents the frontier of green chemistry, providing high-purity products under mild conditions, making it ideal for pharmaceutical and food-grade applications. A successful synthesis relies not only on selecting the appropriate mechanism but also on meticulous control of reaction parameters, effective purification strategies, and robust analytical validation. This guide provides the foundational knowledge for researchers and developers to make informed decisions in the design and execution of this compound synthesis protocols.

References

An In-depth Technical Guide to Ethyl Oleate (CAS 111-62-6): Properties, Applications, and Formulation Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Ester

Ethyl oleate (CAS 111-62-6) is far more than a simple fatty acid ester. It is a highly versatile and functional excipient that has become indispensable in modern pharmaceutical development, particularly for challenging formulations.[1][2] Formed by the condensation of oleic acid and ethanol, this colorless to pale yellow oily liquid is distinguished by its unique combination of excellent solvency, biocompatibility, and advantageous physical properties.[3][4][5]

This guide provides an in-depth exploration of this compound, moving beyond basic data to offer insights into its causality of action, practical application, and the scientific rationale for its use. It is designed for researchers, formulators, and drug development professionals who require a comprehensive understanding to leverage this excipient's full potential.

Core Physicochemical & Pharmacopoeial Properties

The utility of this compound in pharmaceutical applications is grounded in its distinct physicochemical profile. Unlike many vegetable oils, its lower viscosity and high purity make it a superior choice for specific delivery systems.[1][6]

General & Physicochemical Data

The fundamental properties of this compound are summarized below. These values dictate its behavior as a solvent and vehicle.

PropertyValueSource(s)
CAS Number 111-62-6[2][7][8]
Molecular Formula C₂₀H₃₈O₂[7][9]
Molecular Weight 310.51 g/mol [7][8]
Appearance Colorless to pale yellow, clear oily liquid[6][10][11]
Density 0.866–0.874 g/cm³ at 20°C[8][11][12]
Dynamic Viscosity ~3.9 mPas at 25°C[6]
Boiling Point 216-218 °C at 15 mmHg[13]
Melting Point Approx. -32 °C[4][6][14]
Refractive Index 1.443–1.451 at 20°C[8][11][12]
Flash Point ~113 °C (Closed Cup)[11][15]
Solubility Practically insoluble in water; Miscible with ethanol, ether, chloroform, fixed oils, and most organic solvents.[6][10][11]
Pharmacopoeial Specifications (EP/USP)

For pharmaceutical use, this compound must conform to stringent quality standards as defined by pharmacopoeias. These specifications ensure batch-to-batch consistency and safety.

ParameterSpecificationRationale & SignificanceSource(s)
Acid Value ≤ 0.5 mg KOH/gMeasures free fatty acids; a low value indicates high purity and minimal hydrolytic degradation.[8][12]
Iodine Value 75 - 90 g I₂/100gIndicates the degree of unsaturation; ensures the identity and stability against oxidation.[8][12]
Saponification Value 177 - 188 mg KOH/gRelates to the average molecular weight of the ester; confirms identity and purity.[8][12]
Specific Gravity 0.866 - 0.874 at 20°CA critical identity and quality parameter.[12]

The Role of this compound in Drug Formulation & Delivery

The primary value of this compound lies in its function as a high-performance solvent and vehicle for lipophilic active pharmaceutical ingredients (APIs). Its properties offer distinct advantages over traditional fixed oils like almond or peanut oil.[3][4] The key differentiator is its lower viscosity, which facilitates easier manufacturing, filtration, and administration (e.g., allowing for finer gauge needles, potentially reducing patient discomfort during intramuscular injections).[1][8] Furthermore, its more rapid absorption by body tissues is a significant benefit.[3][4][6]

Key Applications:
  • Parenteral Formulations: It is most frequently used as a vehicle for intramuscular (IM) injections of lipophilic drugs, especially steroids and hormones.[2][8][16] Its ability to dissolve these compounds at required concentrations while maintaining a low viscosity is paramount.[1]

  • Advanced Drug Delivery Systems:

    • Self-Microemulsifying Drug Delivery Systems (SMEDDS): this compound serves as the oily phase in SMEDDS, which are designed to improve the oral bioavailability of poorly water-soluble drugs.[4][7]

    • Microemulsions: It is used to formulate microemulsions for topical, ocular, and parenteral delivery, enhancing drug solubility and permeation.[4][7][10]

    • Biodegradable Implants: It has been used as a solvent in the formulation of biodegradable capsules for long-acting subdermal drug delivery.[6][7][10]

  • Topical and Transdermal Formulations: It can be incorporated into gels and creams, acting as both a solvent and a penetration enhancer for APIs.[2][10]

Diagram: Formulation Suitability Workflow

The decision to use this compound is a multi-faceted process. The following diagram outlines a logical workflow for a formulation scientist evaluating its suitability.

G cluster_0 Formulation Decision Workflow for this compound api_props API Properties Assessment solubility_check Is API Lipophilic & Poorly Water-Soluble? api_props->solubility_check route_admin Route of Administration solubility_check->route_admin Yes reject This compound may not be the optimal choice. Consider aqueous vehicles. solubility_check->reject No parenteral_check Parenteral (IM, SubQ)? route_admin->parenteral_check oral_check Oral Delivery? route_admin->oral_check topical_check Topical/Transdermal? route_admin->topical_check use_eo_parenteral Consider this compound as primary vehicle. Benefit: Low viscosity. parenteral_check->use_eo_parenteral Yes use_eo_oral Consider this compound as oil phase for SMEDDS or lipid formulation. oral_check->use_eo_oral Yes use_eo_topical Consider this compound as solvent and penetration enhancer. topical_check->use_eo_topical Yes

Caption: Logical workflow for assessing the suitability of this compound.

Synthesis, Stability, and Handling

A thorough understanding of how this compound is produced and how it behaves under storage is critical for ensuring the quality and efficacy of the final drug product.

Synthesis Overview

This compound is commercially produced via the esterification of oleic acid with ethanol.[5] This reaction is typically catalyzed by a strong acid, such as p-toluenesulfonic acid, and driven to completion by removing the water byproduct.[16]

Diagram: Synthesis via Fischer Esterification

The following diagram illustrates the key steps in a typical laboratory or industrial synthesis of this compound.

G cluster_workflow This compound Synthesis Workflow start Reactants: Oleic Acid + Ethanol + Acid Catalyst reflux Heat & Reflux (to drive reaction) start->reflux Step 1 neutralize Neutralization (e.g., with NaHCO₃ soln) reflux->neutralize Step 2 wash Aqueous Wash (remove salts/catalyst) neutralize->wash Step 3 dry Drying (e.g., over Na₂SO₄) wash->dry Step 4 distill Vacuum Distillation (purification) dry->distill Step 5 product High-Purity This compound distill->product Final Product

Caption: Key stages in the synthesis and purification of this compound.

Stability and Storage Protocol

This compound is susceptible to oxidation at its double bond upon exposure to air, which leads to an increase in the peroxide value and a potential darkening of color.[6][7] This degradation can compromise the stability of the API and the overall formulation.

Protocol for Ensuring Stability:

  • Procurement: Source high-purity, pharmacopoeial-grade this compound with a low initial peroxide value.

  • Container Selection: Store in well-filled, airtight, light-resistant containers (e.g., amber glass or stainless steel).[7][8]

  • Inert Atmosphere: For long-term storage or after partial use, displace the headspace in the container with an inert gas like nitrogen or argon to prevent oxidation.[6][7][10]

  • Temperature Control: Store in a cool, dry place, protected from heat sources.[6][7]

  • Antioxidant Addition: For formulations requiring extended shelf-life, the inclusion of an antioxidant is crucial. A highly effective combination is a 0.03% w/v mixture of propyl gallate (37.5%), butylated hydroxytoluene (BHT, 37.5%), and butylated hydroxyanisole (BHA, 25%).[6][7][10]

  • Sterilization: If required, this compound can be sterilized by dry heat at 150°C for 1 hour.[6][7][10]

Safety, Toxicology, and Handling

This compound is generally considered to be of low toxicity and causes minimal tissue irritation, making it suitable for parenteral use.[6][7]

  • Oral Safety: Studies have shown that orally ingested this compound is rapidly degraded in the digestive tract and is well-tolerated in humans, demonstrating a favorable safety profile.[10][17]

  • Endogenous Presence: It is important to note that this compound is also an endogenous fatty acid ethyl ester (FAEE) formed in the body after the consumption of ethanol.[4] In this context, FAEEs have been investigated as potential toxic mediators of alcohol in organs like the pancreas and liver.[4][10] However, this endogenous role is distinct from its use as a purified pharmaceutical excipient.

  • Handling Precautions: Observe normal laboratory precautions. Eye protection and chemically resistant gloves (e.g., nitrile) are recommended. This compound is flammable and should be kept away from ignition sources.[6]

  • Incompatibilities: It may dissolve or cause swelling in certain types of rubber and can react with strong oxidizing agents.[6][7] Compatibility testing with container closures and seals is essential.

Experimental Protocol: Purity Analysis by GC-MS

Verifying the purity of this compound is a critical quality control step. Gas chromatography-mass spectrometry (GC-MS) is a definitive method for this purpose.

Objective: To confirm the identity and determine the purity of an this compound sample.

Materials & Equipment:

  • Gas chromatograph with a mass selective detector (GC-MS)

  • Nonpolar capillary column (e.g., dimethylpolysiloxane-based)

  • This compound sample

  • Hexane (or other suitable solvent), high-purity

  • Internal standard (e.g., ethyl heptadecanoate)

  • Autosampler vials, syringes, and standard laboratory glassware

Methodology:

  • Standard Preparation: Prepare a stock solution of a certified this compound reference standard and the internal standard in hexane at a known concentration (e.g., 1 mg/mL). Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Accurately weigh the this compound sample and dissolve it in hexane to a known concentration within the calibration range. Spike with the internal standard to the same concentration as the calibrators.

  • GC-MS Parameters (Typical):

    • Inlet Temperature: 250°C

    • Injection Mode: Split (e.g., 50:1 ratio)

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Program: Start at 150°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • MS Transfer Line: 280°C

    • Ion Source: Electron Ionization (EI) at 70 eV

    • Scan Range: 40-400 m/z

  • Analysis:

    • Inject the calibration standards to establish the calibration curve.

    • Inject the prepared sample.

    • Identify the this compound peak by its retention time and mass spectrum (characteristic ions).[9][18]

    • Quantify the this compound content against the calibration curve using the peak area ratio relative to the internal standard.

  • Acceptance Criteria: The purity should meet the pharmacopoeial standard (e.g., ≥98%). The mass spectrum should match the reference spectrum.

Diagram: Chemical Structure of this compound

Caption: Molecular structure of this compound, (Z)-9-Octadecenoic acid ethyl ester.

Conclusion

This compound (CAS 111-62-6) is a high-value pharmaceutical excipient whose utility is directly derived from its advantageous physicochemical properties, particularly its low viscosity and high solvency for lipophilic compounds. Its successful application in parenteral, oral, and topical drug delivery systems underscores its importance in modern formulation science. By understanding its synthesis, ensuring its stability through proper handling and the use of antioxidants, and verifying its purity via robust analytical methods, researchers and developers can effectively harness its potential to formulate safe and effective medicines.

References

Ethyl Oleate in Ethanol Metabolism: A Technical Guide on its Formation, Pathophysiology, and Biomarker Utility

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

While the oxidative metabolism of ethanol to acetaldehyde and acetate is the predominant pathway of alcohol clearance, a minor, non-oxidative route gives rise to a class of compounds known as fatty acid ethyl esters (FAEEs). Among these, ethyl oleate has garnered significant scientific attention. Formed from the esterification of ethanol with oleic acid, this compound is not merely an inert byproduct but a bioactive molecule implicated as a key mediator of ethanol-induced organ damage.[1] Its lipophilic nature allows it to accumulate in tissues, leading to cellular dysfunction in the pancreas, liver, heart, and brain.[2][3] This guide provides a comprehensive technical overview of this compound's role in ethanol metabolism, detailing its biochemical synthesis, metabolic fate, and the molecular mechanisms underlying its cytotoxicity. Furthermore, it explores its established utility as a sensitive and specific biomarker for both acute and chronic alcohol consumption, offering a longer detection window than blood alcohol concentration.[4][5] Detailed methodologies for its quantification and an analysis of its clinical significance are presented to equip researchers and drug development professionals with a thorough understanding of this critical ethanol metabolite.

Introduction: The Non-Oxidative Pathway of Ethanol Metabolism

Ethanol metabolism is predominantly an oxidative process occurring in the liver. However, a small but highly significant fraction of ingested ethanol is metabolized non-oxidatively in various tissues, including those with limited oxidative capacity like the pancreas, heart, and brain.[3][6] This pathway involves the enzymatic conjugation of ethanol with endogenous molecules like fatty acids, phospholipids, and glucuronic acid.[7] The esterification of ethanol with fatty acids produces FAEEs, a family of lipophilic compounds that includes ethyl palmitate, ethyl stearate, and, most notably, this compound.[8][9]

Unlike the highly reactive and short-lived acetaldehyde produced via oxidation, FAEEs like this compound are more stable and can persist in the blood and tissues for over 24 hours after ethanol has been eliminated.[4][5] This persistence, combined with their cytotoxic properties, positions them as crucial players in the pathophysiology of alcoholic diseases and as valuable long-term biomarkers of alcohol intake.[4][10]

Biochemical Synthesis and Metabolism of this compound

Enzymatic Formation

This compound is formed by the condensation reaction between ethanol and oleic acid (a ubiquitous monounsaturated fatty acid) or its activated form, oleoyl-CoA.[2][11] This reaction is catalyzed by one or more enzymes with fatty acid ethyl ester synthase (FAEE synthase) activity.[3][12] While no single, dedicated FAEE synthase has been definitively identified, several enzymes have been shown to possess this catalytic capability, including carboxyl ester lipase and glutathione S-transferases.[8]

The pancreas exhibits the highest FAEE synthase activity, which may explain its particular vulnerability to alcohol-induced injury.[13][14] Significant synthesis also occurs in the liver, heart, adipose tissue, and brain, organs frequently damaged by chronic alcohol abuse.[3][12]

G Ethanol Ethanol (from consumption) Synthase FAEE Synthase Activity (e.g., Carboxyl Ester Lipase) Ethanol->Synthase OleicAcid Oleic Acid / Oleoyl-CoA (Endogenous Fatty Acid Pool) OleicAcid->Synthase EthylOleate This compound Synthase->EthylOleate Esterification Tissue Accumulation in Tissues (Pancreas, Liver, Heart, Brain) EthylOleate->Tissue Lipophilic transport

Caption: Biochemical synthesis pathway of this compound.
Metabolic Fate and Degradation

Once formed, this compound can be transported in the blood bound to lipoproteins and albumin.[15] Due to its lipophilic nature, it readily partitions into cellular membranes and lipid droplets within tissues.[12] The primary route of this compound degradation is hydrolysis back to ethanol and free fatty acid, a reaction catalyzed by cellular esterases.[16] However, its accumulation in tissues suggests that the rate of synthesis during periods of ethanol intoxication can significantly exceed the rate of hydrolysis. The half-life of FAEEs in adipose tissue is estimated to be less than 24 hours.[12]

Pathophysiological Role of this compound in Alcohol-Induced Organ Damage

A substantial body of evidence implicates FAEEs, particularly this compound, as direct mediators of alcohol's toxic effects.[2][10][11] Their accumulation in organs that lack robust oxidative ethanol metabolism provides a direct biochemical link between alcohol consumption and tissue injury.[3]

Mitochondrial Dysfunction

One of the primary mechanisms of this compound-induced cytotoxicity is the disruption of mitochondrial function.[17] this compound binds to mitochondria and can be hydrolyzed locally to release high concentrations of oleic acid directly at the mitochondrial membrane.[18][19] Free fatty acids are known uncouplers of oxidative phosphorylation. This uncoupling disrupts the proton gradient, leading to a decrease in ATP synthesis, impaired cellular energy production, and increased production of reactive oxygen species (ROS).[18] This sustained mitochondrial injury can ultimately trigger apoptotic or necrotic cell death pathways.[17][20]

G start This compound Accumulation in Myocardium/Pancreas bind Binds to Mitochondria start->bind hydrolysis Local Hydrolysis (via Esterases) bind->hydrolysis ffa Release of Free Fatty Acid (Oleic Acid) at Membrane hydrolysis->ffa uncouple Uncoupling of Oxidative Phosphorylation ffa->uncouple Disrupts Proton Gradient atp Decreased ATP Synthesis uncouple->atp ros Increased ROS Production uncouple->ros damage Mitochondrial Damage & Cellular Injury atp->damage ros->damage

Caption: Mechanism of this compound-induced mitochondrial dysfunction.
Organ-Specific Toxicity

  • Heart: Chronic alcohol consumption can lead to alcoholic cardiomyopathy.[3] The accumulation of this compound in the myocardium and its subsequent effect on mitochondrial energy production is considered a key metabolic link to this condition.[17][19] Studies have shown that direct injection of this compound into rat myocardium induces significant cell damage.[17]

  • Pancreas: The pancreas has the highest capacity for FAEE synthesis, making it uniquely susceptible to injury.[14] FAEEs are implicated in the pathogenesis of alcoholic pancreatitis by causing premature activation of digestive enzymes (like trypsin) and inducing acinar cell injury, which triggers a potent inflammatory response.[9][21]

  • Liver: While the liver has high oxidative capacity, non-oxidative metabolism still occurs. This compound contributes to hepatic steatosis (fatty liver) and can exacerbate liver injury.

  • Brain and Fetus: this compound is lipophilic and can cross the blood-brain barrier and the placenta. It is speculated to be a key toxic mediator in the development of Fetal Alcohol Syndrome (FAS), contributing to the neurological damage seen in affected infants.[2][11]

This compound as a Biomarker of Alcohol Consumption

The detection and quantification of this compound and other FAEEs serve as highly effective biomarkers for assessing alcohol intake.[4][10] They offer distinct advantages over direct ethanol measurement due to their longer detection window.

Clinical Utility

FAEEs can be detected in various biological matrices, each offering a different window of detection.

Biological Matrix Detection Window Indication Key Findings
Serum/Plasma Up to 24-99 hours[5][15]Recent (heavy) alcohol consumptionConcentrations correlate with blood alcohol concentration (BAC) but persist much longer.[15][22] Can help differentiate chronic alcohol users from binge drinkers.[5]
Hair Weeks to Months[23]Long-term, chronic consumptionFAEEs, primarily this compound, are incorporated into the hair shaft, likely from sebum. Concentrations can distinguish chronic alcoholics from social drinkers and teetotalers.[23]
Meconium Second & Third TrimesterFetal alcohol exposureThis compound is the FAEE that correlates most strongly with maternal self-reported drinking. It is a highly sensitive and specific marker of prenatal alcohol exposure.[24][25]
Adipose Tissue Days to WeeksChronic consumptionServes as a long-term reservoir for FAEEs. Can be used as a postmortem marker of premortem alcohol intake.[4][12]

Table 1: this compound as a Biomarker in Various Biological Matrices.

Differentiating Binge Drinking from Chronic Alcoholism

While a single high dose of ethanol leads to detectable serum FAEEs, the baseline levels and the magnitude of the increase are significantly higher in individuals with a history of chronic alcohol abuse compared to episodic heavy drinkers.[4][22] Studies have shown that serum concentrations of this compound in chronic alcohol users are notably higher than in binge drinkers, providing a potential method for differential diagnosis.[5]

Methodologies for this compound Quantification

The gold-standard for the quantification of this compound in biological samples is Gas Chromatography-Mass Spectrometry (GC-MS) . This technique provides the necessary sensitivity and specificity to detect the low concentrations present in biological matrices and to differentiate between various FAEE species.

Experimental Protocol: Quantification of this compound in Serum by GC-MS

This protocol describes a robust, self-validating method for the analysis of this compound. The inclusion of a deuterated internal standard is critical for ensuring accuracy by correcting for variations in extraction efficiency and instrument response.

1. Sample Preparation & Extraction:

  • Objective: To isolate lipophilic FAEEs from the complex serum matrix and concentrate them for analysis.
  • Step 1: Thaw 1 mL of serum sample on ice.
  • Step 2: Add 50 µL of an internal standard solution (e.g., d5-ethyl oleate in isopropanol) to the serum. Vortex briefly. The internal standard is crucial for accurate quantification, as it behaves chemically similarly to the analyte and corrects for sample loss during preparation.
  • Step 3: Add 2 mL of ice-cold acetone to precipitate proteins. Vortex vigorously for 30 seconds and centrifuge at 3000 x g for 10 minutes at 4°C.
  • Step 4: Transfer the supernatant to a clean glass tube.
  • Step 5: Perform a liquid-liquid extraction by adding 4 mL of n-hexane. Vortex for 1 minute and centrifuge at 1500 x g for 5 minutes to separate the phases.
  • Step 6: Carefully transfer the upper hexane layer (containing the FAEEs) to a new tube.
  • Step 7: Evaporate the hexane to dryness under a gentle stream of nitrogen gas at room temperature.
  • Step 8: Reconstitute the dried extract in 100 µL of n-hexane for GC-MS analysis.

2. GC-MS Analysis:

  • Objective: To separate this compound from other compounds and detect it with high specificity and sensitivity.
  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
  • Column: A non-polar capillary column (e.g., DB-5ms, 30m x 0.25mm x 0.25µm).
  • Injection: 1-2 µL of the reconstituted extract is injected in splitless mode.
  • Oven Program: Start at 60°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes. (This program must be optimized for the specific instrument and column).
  • Mass Spectrometer: Operate in Electron Ionization (EI) mode. Use Selected Ion Monitoring (SIM) for maximum sensitivity.
  • Ions for this compound (C20H38O2): Monitor characteristic ions such as m/z 88, 101.[26]
  • Ions for d5-Ethyl Oleate: Monitor the corresponding mass-shifted ions.

3. Data Analysis and Validation:

  • Objective: To calculate the concentration of this compound and ensure the validity of the results.
  • Calibration: Prepare a calibration curve using known concentrations of this compound standard spiked into a control matrix (e.g., FAEE-free serum). Plot the ratio of the analyte peak area to the internal standard peak area against concentration.
  • Quantification: Calculate the concentration of this compound in the unknown samples by interpolating their peak area ratios from the linear regression of the calibration curve.
  • Quality Control: Run quality control (QC) samples (low, medium, high concentrations) with each batch of unknown samples to validate the accuracy and precision of the assay. The results must fall within pre-defined acceptance criteria (e.g., ±15% of the nominal value).

// Nodes Sample [label="1. Serum Sample Collection", fillcolor="#F1F3F4", fontcolor="#202124"]; Spike [label="2. Internal Standard Spiking\n(d5-Ethyl Oleate)", fillcolor="#FBBC05", fontcolor="#202124"]; Extract [label="3. Liquid-Liquid Extraction\n(Hexane)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dry [label="4. Evaporation & Reconstitution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inject [label="5. GC-MS Injection", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Separate [label="6. GC Separation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Detect [label="7. MS Detection (SIM Mode)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quant [label="8. Data Quantification\n(vs. Calibration Curve)", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Sample -> Spike; Spike -> Extract; Extract -> Dry; Dry -> Inject; Inject -> Separate; Separate -> Detect; Detect -> Quant; }

Caption: Experimental workflow for this compound quantification.

Conclusion and Future Directions

This compound, a product of the non-oxidative metabolism of ethanol, is far more than a simple biomarker. It is a biologically active molecule that plays a direct role in the pathogenesis of alcohol-induced diseases affecting the heart, pancreas, and other organs. [3][10]Its ability to induce mitochondrial dysfunction provides a compelling molecular mechanism for ethanol's cellular toxicity. [17][18]For researchers and drug development professionals, understanding the dual role of this compound is critical. As a biomarker, its quantification in various matrices provides a reliable history of alcohol intake, essential for clinical trials and forensic toxicology. [4][23][24]As a pathogenic mediator, it represents a potential therapeutic target. Future research may focus on developing inhibitors of FAEE synthases or strategies to enhance this compound hydrolysis as a means to mitigate alcohol-induced organ damage. A deeper understanding of its transport and intracellular trafficking will further illuminate its role in cellular pathology and may reveal new avenues for intervention in the treatment of alcoholism and its devastating consequences.


  • ChemicalBook. (n.d.). Introduction, synthesis and application of this compound. Retrieved from ChemicalBook. --INVALID-LINK--2. Wikipedia. (n.d.). This compound. Retrieved from Wikipedia. --INVALID-LINK--3. Laposata, M., & Lange, L. G. (1986). Fatty Acid Ethyl Esters: Potentially Toxic Products of Myocardial Ethanol Metabolism. PubMed. --INVALID-LINK--4. Best, C. A., & Laposata, M. (2003). Fatty acid ethyl esters: toxic non-oxidative metabolites of ethanol and markers of ethanol intake. Frontiers in Bioscience. --INVALID-LINK--5. Soderberg, B. L., & Laposata, M. (2003). Fatty acid ethyl esters. Ethanol metabolites that reflect ethanol intake. American Journal of Clinical Pathology. --INVALID-LINK--6. Best, C. A., & Laposata, M. (2003). Fatty acid ethyl esters: Toxic non-oxidative metabolites of ethanol and markers of ethanol intake. ResearchGate. --INVALID-LINK--7. Salem, R. O., et al. (2009). Fatty acid ethyl esters, nonoxidative ethanol metabolites, synthesis, uptake, and hydrolysis by human platelets. PubMed. --INVALID-LINK--8. Werner, J., et al. (1997). Ethanol-induced fatty acid ethyl ester formation in vivo and in vitro in rat lung. PubMed. --INVALID-LINK--9. Gorski, T., et al. (1996). Myocardial cell damage by fatty acid ethyl esters. PubMed. --INVALID-LINK--10. Bearer, C. F., et al. (2005). VALIDATION OF A NEW BIOMARKER OF FETAL EXPOSURE TO ALCOHOL. PMC. --INVALID-LINK--11. De, A., & S, S. (2016). Alcohol Biomarkers and their Relevance in Detection of Alcohol Consumption in Clinical Settings. ClinMed International Library. --INVALID-LINK--12. Bearer, C. F., et al. (2000). FATTY ACID ETHYL ESTERS: QUANTITATIVE BIOMARKERS FOR MATERNAL ALCOHOL CONSUMPTION. PMC. --INVALID-LINK--13. Pragst, F., et al. (2001). Fatty acid ethyl esters in hair as markers of alcohol consumption. Segmental hair analysis of alcoholics, social drinkers, and teetotalers. PubMed. --INVALID-LINK--14. Patel, K., et al. (2016). Fatty Acid Ethyl Esters Are Less Toxic Than Their Parent Fatty Acids Generated during Acute Pancreatitis. PubMed. --INVALID-LINK--15. (1986). Alcohol Abuse and Fatty Acid Ethyl Esters. Nutrition Reviews - Oxford Academic. --INVALID-LINK--16. Dan, L., & Laposata, M. (1997). Ethyl Palmitate and this compound Are the... Alcoholism: Clinical & Experimental Research - Ovid. --INVALID-LINK--17. Laposata, M. (1999). Fatty acid ethyl esters: Nonoxidative metabolites of ethanol. ResearchGate. --INVALID-LINK--18. Hahn, M., et al. (2016). Nonoxidative ethanol metabolism in humans-from biomarkers to bioactive lipids. PubMed. --INVALID-LINK--19. Lein, S., et al. (2009). VOLUNTARY CONSUMPTION OF this compound REDUCES FOOD INTAKE AND BODY WEIGHT IN RATS. PubMed Central. --INVALID-LINK--20. Arvidson, G., et al. (1989). The metabolism of ethyl esters of fatty acids in adipose tissue of rats chronically exposed to ethanol. PubMed. --INVALID-LINK--21. Kaphalia, B. S., & Okorodudu, A. O. (2004). Fatty acid ethyl esters: markers of alcohol abuse and alcoholism. PubMed. --INVALID-LINK--22. Souto, A. A., et al. (2016). Oxidative and Non-Oxidative Metabolomics of Ethanol. SciSpace. --INVALID-LINK--23. Patel, K., et al. (2016). Fatty acid ethyl esters are less toxic than their parent fatty acids generated during acute pancreatitis. Mayo Clinic. --INVALID-LINK--24. Samuel, I., et al. (2017). Fatty acid ethyl ester (FAEE) associated acute pancreatitis. PubMed Central. --INVALID-LINK--25. Patel, K., et al. (2016). Fatty Acid Ethyl Esters Are Less Toxic Than Their Parent Fatty Acids Generated during Acute Pancreatitis. PMC. --INVALID-LINK--26. Lange, L. G., & Sobel, B. E. (1983). Mitochondrial dysfunction induced by fatty acid ethyl esters, myocardial metabolites of ethanol. PubMed. --INVALID-LINK--27. Dan, L., & Laposata, M. (1997). Ethyl palmitate and this compound are the predominant fatty acid ethyl esters in the blood after ethanol ingestion and their synthesis is differentially influenced by the extracellular concentrations of their corresponding fatty acids. PubMed. --INVALID-LINK--28. Ataman Kimya. (n.d.). This compound. Retrieved from atamankimya.com. --INVALID-LINK--29. Hahn, M., et al. (2016). Nonoxidative ethanol metabolism in humans—from biomarkers to bioactive lipids. PMC. --INVALID-LINK--30. Torres, C. F., et al. (2024). Sustainable synthesis and optimisation of this compound from high oleic acid waste: a pathway to valorise industrial byproducts. Royal Society of Chemistry. --INVALID-LINK--31. Taylor & Francis. (n.d.). This compound – Knowledge and References. Retrieved from Taylor & Francis. --INVALID-LINK--32. Reyes-Duarte, D., et al. (2007). Organic phase synthesis of this compound using lipases produced by solid-state fermentation. PubMed. --INVALID-LINK--33. Kaphalia, B. S., & Ansari, G. A. (2001). Fatty acid ethyl esters and ethanol-induced pancreatitis. PubMed. --INVALID-LINK--34. MED LAB SUPPLY. (2018). Questions You May Have about this compound. Retrieved from MED LAB SUPPLY. --INVALID-LINK--35. Tan, T., et al. (2010). Esterification synthesis of this compound in solvent-free system catalyzed by lipase membrane from fermentation broth. PubMed. --INVALID-LINK--36. Lange, L. G., & Sobel, B. E. (1983). Mitochondrial dysfunction induced by fatty acid ethyl esters, myocardial metabolites of ethanol. PMC. --INVALID-LINK--37. Soderberg, B. L., et al. (2003). Fatty Acid Ethyl Esters Ethanol Metabolites That Reflect Ethanol Intake. ResearchGate. --INVALID-LINK--38. Juncà, P., et al. (2017). Non-Linear Formation of EtG and FAEEs after Controlled Administration of Low to Moderate Doses of Ethanol. Oxford Academic. --INVALID-LINK--39. Doyle, K. M., et al. (1994). Fatty acid ethyl esters are present in human serum after ethanol ingestion. PubMed. --INVALID-LINK--40. von Schacky, C. (2006). A review of omega-3 ethyl esters for cardiovascular prevention and treatment of increased blood triglyceride levels. PubMed. --INVALID-LINK--

References

An In-Depth Technical Guide to the Solubility of Ethyl Oleate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl oleate, the ester of oleic acid and ethanol, is a crucial excipient in the pharmaceutical industry, primarily valued for its role as a solvent and vehicle for lipophilic drug substances like steroids.[1][2] Its low viscosity, high solvency for non-polar compounds, and rapid absorption by body tissues make it a superior alternative to traditional fixed oils for parenteral, topical, and oral drug delivery systems.[3][4][5] This guide provides a comprehensive analysis of this compound's solubility characteristics in a range of organic solvents. It delves into the physicochemical principles governing these interactions, presents qualitative and quantitative solubility data, and furnishes detailed experimental protocols for solubility determination, empowering researchers to optimize formulation strategies.

Introduction to this compound: Physicochemical Profile

This compound (C₂₀H₃₈O₂) is a long-chain fatty acid ester characterized as a colorless to pale yellow, oily liquid.[1][6] Its molecular structure, featuring a long, non-polar C18 hydrocarbon tail and a polar ester head group, defines its solubility behavior. This amphiphilic nature dictates its miscibility with a wide array of organic solvents while remaining practically insoluble in water.[5][7]

Key Physicochemical Properties:

  • Molecular Weight: 310.51 g/mol [8]

  • Density: ~0.87 g/cm³[1]

  • Boiling Point: 216–218 °C (at 15 hPa)[1]

  • Melting Point: -32 °C[1]

  • Polarity: Predominantly non-polar due to the long alkyl chain.

The principle of "like dissolves like" is fundamental to understanding its solubility.[9][10] Solvents with a polarity similar to this compound's large non-polar domain will be the most effective at dissolving it.

The Science of Solubility: Intermolecular Forces at Play

The dissolution of this compound in an organic solvent is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy of the new solute-solvent interactions must be sufficient to overcome the existing interactions within the pure components.

dot graph Solvency_Factors { graph [layout=neato, overlap=false, splines=true, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

// Nodes A [label="this compound Structure", fillcolor="#FBBC05", pos="0,2!"]; B [label="Solvent Properties", fillcolor="#4285F4", pos="3,2!"]; C [label="Resulting Solubility", fillcolor="#34A853", pos="1.5,0!"];

// Invisible nodes for sub-properties A1 [label="Long Non-Polar\nAlkyl Chain (C18)", shape=ellipse, style=filled, fillcolor="#FFFFFF", pos="-1.5,3.5!"]; A2 [label="Polar Ester\nHead Group", shape=ellipse, style=filled, fillcolor="#FFFFFF", pos="1.5,3.5!"]; B1 [label="Polarity\n(Like Dissolves Like)", shape=ellipse, style=filled, fillcolor="#FFFFFF", pos="4.5,3.5!"]; B2 [label="Intermolecular Forces\n(van der Waals, Dipole)", shape=ellipse, style=filled, fillcolor="#FFFFFF", pos="6,2!"];

// Edges A -> C [label="Dictates"]; B -> C [label="Determines"]; A -> A1 [style=dashed]; A -> A2 [style=dashed]; B -> B1 [style=dashed]; B -> B2 [style=dashed]; } dot Caption: Factors influencing this compound solubility.

  • Van der Waals Forces (London Dispersion Forces): These are the primary forces at play between the long hydrocarbon chain of this compound and non-polar solvents like hydrocarbons (e.g., hexane) and chlorinated solvents (e.g., chloroform). These weak, transient attractions are significant due to the large surface area of the molecule.

  • Dipole-Dipole Interactions: The polar ester group (-COO-) of this compound can engage in dipole-dipole interactions with polar aprotic solvents (e.g., acetone) and the polar regions of amphiphilic solvents like ethanol.[11]

Solubility Profile of this compound in Common Organic Solvents

This compound exhibits high miscibility with most common organic solvents due to its predominantly non-polar character. The following table summarizes its solubility profile. "Miscible" indicates that the two liquids form a homogeneous solution in all proportions.

Solvent ClassExample SolventPolaritySolubility of this compound
Alcohols Ethanol (95%)PolarMiscible[5]
MethanolPolarSoluble[5]
Halogenated ChloroformNon-PolarMiscible[5][12][13]
DichloromethanePolar AproticMiscible
Ethers Diethyl EtherNon-PolarMiscible[5][8]
Ketones AcetonePolar AproticMiscible
Hydrocarbons HexaneNon-PolarMiscible
TolueneNon-PolarMiscible
Oils Fixed Oils (e.g., Peanut, Almond)Non-PolarMiscible[5]
Liquid ParaffinNon-PolarMiscible[5]
Amides Dimethyl Sulfoxide (DMSO)Polar AproticSoluble[14]
Aqueous WaterHighly PolarPractically Insoluble[1][5]

Expert Insights: The complete miscibility of this compound with ethanol is particularly noteworthy for pharmaceutical formulations, as ethanol is often used as a co-solvent. Its miscibility with fixed oils and liquid paraffin underscores its utility as a low-viscosity alternative or diluent in oil-based injectable formulations.[5]

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

For novel solvent systems or precise quantification, the shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[15] This protocol ensures that a saturated solution is achieved and accurately measured.

dot graph Shake_Flask_Workflow { bgcolor="#F1F3F4"; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124", fillcolor="#FFFFFF"]; edge [color="#4285F4"];

start [label="Start", shape=ellipse, fillcolor="#34A853"]; step1 [label="Add excess this compound\nto solvent in a sealed vial"]; step2 [label="Agitate at constant temperature\n(e.g., 25°C) for 24-72 hours"]; step3 [label="Allow phases to separate\n(Centrifugation)"]; step4 [label="Sample the supernatant\n(saturated solution)"]; step5 [label="Quantify this compound\n(GC, HPLC, etc.)"]; end_node [label="End: Determine Solubility", shape=ellipse, fillcolor="#EA4335"];

start -> step1; step1 -> step2; step2 -> step3; step3 -> step4; step4 -> step5; step5 -> end_node; } dot Caption: Workflow for the Shake-Flask Solubility Method.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed, inert glass vial (e.g., a 20 mL scintillation vial). The presence of undissolved this compound is essential to ensure saturation.[15][16]

  • Equilibration: Place the vials in a shaker bath set to a constant temperature (e.g., 25°C or 37°C to simulate physiological conditions). Agitate the samples for a sufficient duration to reach thermodynamic equilibrium. This can range from 24 to 72 hours.[17] It is advisable to test multiple time points (e.g., 24, 48, 72 hours) to confirm that equilibrium has been reached, indicated by a plateau in concentration.[18]

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess undissolved this compound to separate. For robust separation, centrifuge the vials at the controlled temperature.[19]

  • Sampling: Carefully withdraw an aliquot of the clear supernatant (the saturated solvent phase) using a syringe. To avoid contamination from undissolved droplets, it is critical to use a syringe filter (e.g., 0.22 µm PTFE) during withdrawal.

  • Quantification: Dilute the sampled aliquot with a suitable solvent (one in which this compound is fully miscible) to a concentration within the linear range of a calibrated analytical method. Gas Chromatography (GC) with a Flame Ionization Detector (FID) or High-Performance Liquid Chromatography (HPLC) with an appropriate detector are standard methods for quantification.[20]

  • Calculation: Calculate the concentration of this compound in the original saturated solution based on the dilution factor and the calibrated analytical results. The solubility is typically expressed in units of mg/mL or g/100mL.

Self-Validation and Trustworthiness: To ensure the reliability of the results, each experiment should include at least three replicate samples.[18] A control sample with a known solvent system can also be run in parallel to validate the methodology.

Applications in Drug Development and Formulation

The excellent solvent properties of this compound are leveraged in various pharmaceutical dosage forms:

  • Parenteral Formulations: It is widely used as a vehicle for intramuscular (IM) injections of lipophilic drugs, such as steroids (e.g., progesterone).[2] Its lower viscosity compared to fixed oils allows for easier injection and faster absorption.[3][5]

  • Topical and Transdermal Systems: Its ability to dissolve many active pharmaceutical ingredients (APIs) and its properties as a skin penetration enhancer make it a valuable component in creams, gels, and patches.[3]

  • Self-Microemulsifying Drug Delivery Systems (SMEDDS): this compound can serve as the oil phase in SMEDDS, which are designed to improve the oral bioavailability of poorly water-soluble drugs.[4][21]

  • Depot Injections: It is used in biodegradable capsules for subdermal implantation, providing a slow and sustained release of the encapsulated drug.[3]

Conclusion

This compound is a versatile and highly effective non-aqueous solvent and vehicle for a broad spectrum of lipophilic compounds. Its miscibility with a wide range of common organic solvents, from non-polar hydrocarbons to polar alcohols, provides formulators with significant flexibility. A thorough understanding of its solubility profile, grounded in the principles of intermolecular forces and confirmed by robust experimental methods like the shake-flask technique, is essential for leveraging its full potential in the development of safe and effective drug delivery systems.

References

An In-Depth Technical Guide to the Thermodynamic Properties of Ethyl Oleate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core thermodynamic properties of ethyl oleate (C₂₀H₃₈O₂), a fatty acid ester of significant interest in the pharmaceutical, cosmetic, and biofuel industries.[1] As a primary vehicle for intramuscular drug delivery and a key component in various formulations, a thorough understanding of its thermodynamic behavior is paramount for process optimization, stability analysis, and formulation design.[1] This document synthesizes critically evaluated data for key parameters including density, viscosity, specific heat capacity, thermal conductivity, vapor pressure, and key thermal transition points. Furthermore, it details the standardized experimental methodologies for the determination of these properties, providing a self-validating framework for researchers. The causality behind experimental choices is elucidated, grounding the protocols in fundamental thermodynamic principles. All data is presented in accessible tabular and graphical formats, and key experimental workflows are visualized using process flow diagrams.

Introduction: The Significance of Thermodynamic Properties in the Application of this compound

This compound, the ester formed from the condensation of oleic acid and ethanol, is a colorless to pale yellow, oily liquid.[1] Its utility as a solvent for lipophilic drugs, a lubricant, and a plasticizer stems directly from its physicochemical characteristics.[1] In pharmaceutical applications, particularly in the formulation of parenteral drugs, properties such as viscosity and density are critical for injectability and drug release kinetics. For instance, a lower viscosity compared to fixed oils like peanut oil allows for more rapid absorption by body tissues.

The thermal properties of this compound, including its specific heat capacity and thermal conductivity, are crucial for heat transfer calculations in manufacturing processes, such as sterilization and formulation mixing. Furthermore, its boiling point, flash point, and vapor pressure are vital for safety assessments and for processes involving heating or vacuum. In the context of its use as a biofuel or biofuel additive, the enthalpy of combustion is a primary determinant of its energy content.

This guide is structured to provide a detailed exploration of each of these key thermodynamic properties, offering both quantitative data and the experimental context for their measurement.

Fundamental Properties and Identification

A foundational understanding of the basic physical and chemical identifiers of this compound is essential before delving into its thermodynamic properties.

PropertyValueSource
Chemical Formula C₂₀H₃₈O₂[1]
Molar Mass 310.51 g/mol [2]
Appearance Colorless to light yellow oily liquid[1]
CAS Number 111-62-6[2]
Melting Point -32 °C (241.15 K)[2]
Boiling Point 216-218 °C (489.15-491.15 K) at 15 mmHg[1]
Flash Point > 113 °C[1]

Density

The density of this compound is a critical parameter for dosage calculations, fluid handling, and modeling of injection processes. It is a temperature-dependent property, generally decreasing with increasing temperature.

Density Data

The density of this compound has been experimentally determined at various temperatures. The following table summarizes these findings.

Temperature (°C)Temperature (K)Density (g/cm³)Source
20293.150.872[3]
25298.150.870[2]
40313.150.860[4]
60333.150.847[4]
80353.150.834[4]
90363.150.827[4]
Experimental Determination of Density: ASTM D4052

The accurate determination of liquid density is routinely achieved using a digital density meter, following the protocol outlined in ASTM D4052. This method is based on the oscillating U-tube principle.

Causality of Experimental Choices: The oscillating U-tube method is favored due to its high precision, small sample volume requirement, and rapid measurement time. The frequency of oscillation of the U-tube is directly related to the mass of the liquid within it, allowing for a precise calculation of density. Temperature control is critical as density is highly sensitive to thermal fluctuations.

Experimental Protocol: ASTM D4052 - Density Measurement by Oscillating U-Tube

  • Instrument Calibration: Calibrate the digital density meter with two reference standards of known density, typically dry air and deionized water.

  • Sample Preparation: Ensure the this compound sample is homogenous and free of air bubbles. If necessary, degas the sample using an ultrasonic bath.

  • Temperature Equilibration: Set the desired measurement temperature on the instrument and allow it to stabilize.

  • Sample Injection: Inject the this compound sample into the oscillating U-tube, ensuring no air bubbles are introduced.

  • Measurement: The instrument measures the oscillation period of the U-tube containing the sample.

  • Data Conversion: The instrument's software converts the oscillation period into a density value based on the calibration.

  • Cleaning: Thoroughly clean the U-tube with appropriate solvents (e.g., ethanol followed by acetone) and dry it completely before the next measurement.

Visualization of the Density Measurement Workflow

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis & Cleanup Calibrate Calibrate Instrument (Air & Water) Prepare_Sample Prepare this compound (Homogenize, Degas) Equilibrate Set & Equilibrate Temperature Prepare_Sample->Equilibrate Inject Inject Sample into U-tube Equilibrate->Inject Measure Measure Oscillation Period Inject->Measure Calculate Calculate Density Measure->Calculate Clean Clean & Dry U-tube Calculate->Clean

Caption: Workflow for density determination using ASTM D4052.

Viscosity

Viscosity, a measure of a fluid's resistance to flow, is a critical parameter for the formulation and administration of injectable drug products. This compound's relatively low viscosity is advantageous for intramuscular injections.

Viscosity Data

The viscosity of this compound is highly dependent on temperature, decreasing significantly as temperature increases.

Temperature (°C)Temperature (K)Dynamic Viscosity (mPa·s)Kinematic Viscosity (mm²/s)Source
20293.155.226.00[4]
25298.154.455.11[4]
40313.152.983.47[4]
60333.151.962.32[4]
80353.151.361.63[4]
90363.151.121.35[4]
Experimental Determination of Viscosity: ASTM D445 and ASTM D7042

Two primary standard methods are employed for the determination of viscosity: ASTM D445 (kinematic viscosity by glass capillary viscometer) and ASTM D7042 (dynamic viscosity by Stabinger viscometer).

Causality of Experimental Choices:

  • ASTM D445: This is a traditional and highly accurate method that directly measures kinematic viscosity by timing the flow of a liquid through a calibrated capillary under gravity. It is a fundamental method but can be time-consuming.

  • ASTM D7042: This method offers a more automated and rapid approach, measuring dynamic viscosity using a rotational viscometer. It also simultaneously measures density, allowing for the calculation of kinematic viscosity. This is particularly advantageous for high-throughput screening.

Experimental Protocol: ASTM D445 - Kinematic Viscosity Measurement

  • Viscometer Selection: Choose a calibrated glass capillary viscometer of the appropriate size for the expected viscosity of this compound.

  • Sample Preparation: Filter the this compound sample to remove any particulate matter.

  • Temperature Control: Place the viscometer in a constant temperature bath maintained at the desired temperature with high precision (±0.02 °C).

  • Sample Loading: Introduce the sample into the viscometer.

  • Flow Time Measurement: After temperature equilibration, measure the time it takes for the liquid to flow between two marked points on the viscometer.

  • Calculation: Calculate the kinematic viscosity by multiplying the flow time by the viscometer's calibration constant.

Visualization of the Viscosity Measurement Relationship

G Temp Temperature Dyn_Visc Dynamic Viscosity (η) Temp->Dyn_Visc inversely proportional Density Density (ρ) Temp->Density inversely proportional Kin_Visc Kinematic Viscosity (ν) Dyn_Visc->Kin_Visc ν = η / ρ Density->Kin_Visc

Caption: Relationship between temperature, density, and viscosity.

Specific Heat Capacity

Specific heat capacity (Cp) is the amount of heat required to raise the temperature of a unit mass of a substance by one degree. This property is essential for designing and controlling thermal processes involving this compound.

Specific Heat Capacity Data

Experimental data on the temperature dependence of the specific heat capacity of this compound is limited. However, a value at standard conditions and predictive models for esters can provide useful estimates.

Temperature (°C)Temperature (K)Specific Heat Capacity (kJ/kg·K)Source
25298.151.975[5]

It is generally observed that the specific heat capacity of liquids increases with temperature. For fatty acid esters, this increase is typically close to linear over moderate temperature ranges.

Experimental Determination of Specific Heat Capacity: ASTM E1269

Differential Scanning Calorimetry (DSC) is a powerful technique for determining the specific heat capacity of liquids as a function of temperature, following the ASTM E1269 standard.

Causality of Experimental Choices: The DSC method is based on measuring the difference in heat flow between a sample and a reference as a function of temperature. By comparing the heat flow of the sample to that of a known standard (sapphire), the specific heat capacity can be accurately determined. This method is advantageous due to its small sample size, wide temperature range, and ability to provide continuous data.

Experimental Protocol: ASTM E1269 - Specific Heat Capacity by DSC

  • Baseline Correction: Perform a run with an empty sample pan and an empty reference pan to obtain a baseline heat flow.

  • Standard Measurement: Place a sapphire standard of known mass in the sample pan and run the same temperature program to measure its heat flow.

  • Sample Measurement: Replace the sapphire standard with a known mass of this compound in a hermetically sealed pan and repeat the temperature program.

  • Calculation: The specific heat capacity of the this compound is calculated at each temperature by comparing its heat flow to the baseline and the sapphire standard's heat flow.

Thermal Conductivity

Thermal conductivity (k) is a measure of a material's ability to conduct heat. This property is crucial for heat transfer modeling in processes such as heating, cooling, and sterilization of this compound formulations.

Thermal Conductivity Data

Similar to specific heat capacity, comprehensive experimental data for the temperature dependence of this compound's thermal conductivity is not widely available. A value at standard conditions is provided below. Predictive models for fatty acid esters suggest that thermal conductivity generally decreases with increasing temperature.

Temperature (°C)Temperature (K)Thermal Conductivity (W/m·K)Source
25298.150.139[5]
Experimental Determination of Thermal Conductivity: Transient Hot-Wire Method

The transient hot-wire method is a highly accurate technique for measuring the thermal conductivity of liquids.

Causality of Experimental Choices: This method involves immersing a thin platinum wire in the liquid and applying a sudden electrical current. The wire acts as both a line heat source and a resistance thermometer. The rate of temperature increase of the wire is directly related to the thermal conductivity of the surrounding fluid. The transient nature of the measurement minimizes the effects of natural convection, leading to highly accurate results.

Experimental Protocol: Transient Hot-Wire Method

  • Cell Assembly: Place the this compound sample in a measurement cell containing the platinum hot wire.

  • Temperature Equilibration: Bring the cell to the desired measurement temperature and allow it to stabilize.

  • Heating and Measurement: Apply a step-wise heating current to the wire and simultaneously record the change in its resistance (and thus temperature) over a short period (typically a few seconds).

  • Data Analysis: The thermal conductivity is determined from the slope of a plot of the temperature rise versus the logarithm of time.

Vapor Pressure

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature. It is a critical parameter for processes involving heating, vacuum, or evaporation.

Vapor Pressure Data

The vapor pressure of this compound is low at ambient temperatures but increases significantly with temperature.

Temperature (°C)Temperature (K)Vapor Pressure (kPa)Source
227.83500.982.67[6]
251.30524.456.67[6]
260.82533.979.33[6]

The Antoine equation can be used to model the vapor pressure of this compound over a range of temperatures:

log₁₀(P) = A - (B / (T + C))

Where P is the vapor pressure, T is the temperature, and A, B, and C are Antoine constants specific to this compound.

Enthalpy of Combustion

The enthalpy of combustion is the heat released during the complete combustion of a substance. For this compound, this is a key parameter in the context of its potential use as a biofuel.

Enthalpy of Combustion Data

The standard liquid enthalpy of combustion for this compound has been determined experimentally.

PropertyValue (kJ/mol)Source
Standard Liquid Enthalpy of Combustion (ΔcH°liquid) -12525 ± 12[7]
Experimental Determination of Enthalpy of Combustion: Bomb Calorimetry

Bomb calorimetry is the standard method for determining the heat of combustion of liquid and solid samples.

Causality of Experimental Choices: The sample is combusted in a constant-volume container (the "bomb") filled with excess oxygen. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change of the water is measured. This allows for the calculation of the heat of combustion at constant volume (ΔU). The enthalpy of combustion (ΔH) can then be calculated from ΔU.

Visualization of the Bomb Calorimetry Workflow

G cluster_prep Preparation cluster_combustion Combustion & Measurement cluster_analysis Analysis Weigh_Sample Weigh this compound Sample Place_in_Bomb Place Sample in Bomb Weigh_Sample->Place_in_Bomb Pressurize Pressurize with O₂ Place_in_Bomb->Pressurize Immerse Immerse Bomb in Water Bath Pressurize->Immerse Equilibrate Equilibrate System Temperature Immerse->Equilibrate Ignite Ignite Sample Equilibrate->Ignite Measure_Temp Measure Temperature Rise Ignite->Measure_Temp Calculate_U Calculate ΔU (Constant Volume) Measure_Temp->Calculate_U Calculate_H Calculate ΔH (Enthalpy of Combustion) Calculate_U->Calculate_H

Caption: Workflow for determining the enthalpy of combustion using bomb calorimetry.

Conclusion

The thermodynamic properties of this compound are integral to its successful application across various scientific and industrial domains. This guide has provided a consolidated resource of key thermodynamic data, grounded in established experimental methodologies. The temperature-dependent nature of properties like density and viscosity has been highlighted, and the protocols for their measurement have been detailed to ensure scientific rigor and reproducibility. While comprehensive experimental data for the temperature dependence of specific heat capacity and thermal conductivity remains an area for further investigation, the presented values and predictive trends offer a solid foundation for researchers and drug development professionals. A thorough understanding and application of the data and methods outlined herein will facilitate the development of robust, stable, and effective this compound-based formulations and processes.

References

An In-depth Technical Guide to the History and Application of Ethyl Oleate in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of ethyl oleate, a pivotal excipient in pharmaceutical sciences. From its early adoption as a simple solvent to its current role in sophisticated drug delivery systems, we will examine the historical context, physicochemical rationale, and practical application of this versatile fatty acid ester. This document is intended for researchers, formulation scientists, and drug development professionals seeking a comprehensive understanding of this compound's role in modern pharmaceutics.

A Historical Perspective: The Emergence of a Preferred Non-Aqueous Vehicle

The story of this compound in pharmaceuticals is one of incremental innovation, driven by the persistent challenge of delivering poorly water-soluble drugs. Its journey began in the early 20th century, a period when the therapeutic landscape was expanding with newly isolated lipophilic compounds like steroid hormones and fat-soluble vitamins.[1]

Early formulators relied heavily on natural fixed oils, such as sesame, peanut, and almond oil, as vehicles for intramuscular (IM) injections. While effective, these oils presented challenges: their high viscosity made injection difficult and painful, and their absorption from the muscle tissue was often slow and unpredictable.[2][3]

This compound emerged as a superior alternative. As the ethyl ester of oleic acid, it offered a unique combination of properties that addressed the shortcomings of traditional vegetable oils.[2][4] Historical records and early scientific literature point to its adoption as a vehicle that was less viscous and more rapidly absorbed by body tissues, offering a significant improvement in both manufacturability and patient experience.[2][5] This pivotal advantage cemented its place in the formulator's toolkit, particularly for hormone preparations like progesterone, where it facilitated less painful daily injections.[6][7]

Diagram: The Evolution of this compound in Pharmaceutics

EthylOleate_History cluster_0 Early 20th Century cluster_1 Mid-20th Century: The Shift cluster_2 Late 20th & 21st Century: Advanced Applications start Challenge: Delivery of Lipophilic Drugs (e.g., Hormones, Vitamins) vehicle Primary Vehicle: High-Viscosity Fixed Oils (Sesame, Peanut Oil) start->vehicle Initial Solution eo_intro Introduction of This compound vehicle->eo_intro Innovation Driver: Need for Better Vehicle advantages Key Advantages: - Lower Viscosity - Faster Absorption - Improved Patient Comfort eo_intro->advantages Demonstrated sedds Self-Emulsifying Drug Delivery Systems (SEDDS) advantages->sedds Expanded Use topical Topical & Transdermal Penetration Enhancer advantages->topical Expanded Use implants Biodegradable Subdermal Implants advantages->implants Expanded Use

Caption: A timeline illustrating the progression of this compound's use in pharmaceutical formulations.

The Scientific Rationale: A Superior Physicochemical Profile

The preference for this compound is grounded in its distinct physicochemical properties, which offer clear advantages over traditional oleaginous vehicles. The core of its utility lies in the interplay between its solvency, viscosity, and biocompatibility.

Solvency and Biocompatibility

This compound is an excellent solvent for a wide array of lipophilic active pharmaceutical ingredients (APIs), most notably steroids, hormones, and other poorly water-soluble compounds.[8] This high solvent capacity allows for the formulation of concentrated injections, reducing the total volume required for administration. Chemically, it is the ethyl ester of the monounsaturated omega-9 fatty acid, oleic acid.[1] This derivation from a naturally occurring fatty acid contributes to its excellent biocompatibility and low toxicity profile.[1] When administered, it is readily metabolized and absorbed by the body.[2][5]

The Critical Advantage: Low Viscosity

The most significant advantage of this compound is its lower viscosity compared to fixed vegetable oils.[5][9] This property has profound implications for both manufacturing and clinical application.

  • Improved Syringeability: Lower viscosity allows the formulation to be drawn into a syringe and injected with less force. This enables the use of finer gauge needles, which significantly reduces injection pain and improves patient compliance.[7]

  • Faster Absorption: Following intramuscular injection, the less viscous this compound disperses more readily within the muscle tissue, leading to faster and more predictable absorption of the API compared to thicker oils.[2][3]

  • Manufacturing Efficiency: From a processing perspective, its lower viscosity simplifies filtration and filling operations during manufacturing.

The following table provides a quantitative comparison of the viscosity of this compound with other common pharmaceutical oils.

VehicleTypical Viscosity at 20°C (mPa·s)Key Characteristics
This compound ~5-10Low viscosity, rapid absorption, good solvent
Sesame Oil ~65-75High viscosity, traditional vehicle
Peanut Oil ~80-90High viscosity, potential allergenicity
Cottonseed Oil ~65-75High viscosity, common fixed oil

Note: Exact viscosity values can vary based on grade, temperature, and specific composition.

Diagram: Decision Workflow for Vehicle Selection

VehicleSelection cluster_options Vehicle Options start Start: Formulate Lipophilic API for IM Injection api_sol API Soluble in Oil? start->api_sol fixed_oils Fixed Oils (Sesame, Cottonseed) api_sol->fixed_oils Yes ethyl_oleate This compound api_sol->ethyl_oleate Yes visc Low Viscosity Required? fixed_oils->visc ethyl_oleate->visc absorp Rapid Absorption Needed? visc->absorp Yes select_fo Select Fixed Oil visc->select_fo No select_eo Select this compound absorp->select_eo Yes absorp->select_fo No

Caption: A decision tree for selecting a non-aqueous vehicle for parenteral formulations.

Formulation Development and Modern Applications

While its origins are in simple parenteral solutions, the application of this compound has expanded significantly. It is now a key component in a variety of advanced drug delivery systems.

Parenteral Formulations

This compound remains a primary choice for intramuscular depot injections, where its oily nature allows for a slow, sustained release of the drug from the injection site.[6]

Protocol: Preparation of a Model Testosterone Enanthate Injection (Illustrative)

  • Preparation: In a sterile, tared glass vessel, add the calculated amount of this compound (Ph. Eur./USP grade).

  • Antioxidant Addition: If required, add a suitable antioxidant (e.g., a mixture of propyl gallate and butylated hydroxytoluene at 0.03% w/v) to the this compound and mix until dissolved.[2] This step is critical as this compound is susceptible to oxidation.[2][5]

  • API Dissolution: Slowly add the Testosterone Enanthate powder to the this compound under gentle agitation and warming (if necessary) until a clear solution is formed.

  • Volume Adjustment: Add additional this compound to reach the final target weight/volume and mix to ensure homogeneity.

  • Sterile Filtration: Sterilize the solution by filtering through a sterile 0.22 µm solvent-compatible membrane filter into a sterile receiving vessel under aseptic conditions.

  • Filling: Aseptically fill the sterile solution into pre-sterilized vials or ampoules, replacing the headspace with an inert gas like nitrogen to prevent oxidation.[5]

  • Terminal Sterilization (Alternative): If the API is heat-stable, the final sealed containers may be terminally sterilized by dry heat, for example, at 150°C for 1 hour.[2]

Self-Emulsifying Drug Delivery Systems (SEDDS)

In oral drug delivery, this compound is a key lipid component in SEDDS, SMEDDS (Self-Microemulsifying Drug Delivery Systems), and SNEDDS (Self-Nanoemulsifying Drug Delivery Systems).[2][3][6] These systems are isotropic mixtures of oil, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions or microemulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[10][11] This in-situ emulsification enhances the dissolution and absorption of poorly water-soluble drugs.[12]

Protocol: Development of a SEDDS Formulation (Screening Phase)

  • Solubility Screening: Determine the saturation solubility of the API in various oils (e.g., this compound, Capryol®), surfactants (e.g., Cremophor® EL, Tween® 80), and co-surfactants (e.g., Transcutol®, PEG 400). Select excipients that show high solubilizing potential for the API.

  • Emulsification Efficiency: Screen the selected surfactants for their ability to emulsify the chosen oil phase. Mix the oil and surfactant in various ratios (e.g., 1:9 to 9:1) and add the mixture to a fixed volume of water. Observe the ease of emulsion formation and the clarity/transparency of the resulting dispersion.

  • Ternary Phase Diagram Construction: Based on the screening results, construct ternary phase diagrams using the chosen oil, surfactant, and co-surfactant. Prepare mixtures at various weight ratios, and for each mixture, titrate with water and observe the resulting emulsion. Map the regions that form clear, stable microemulsions on the phase diagram.

  • API Loading: Select promising formulations from the microemulsion region of the phase diagram and load them with the API. Observe for any signs of precipitation or instability.

Diagram: Experimental Workflow for Parenteral Formulation

ParenteralWorkflow cluster_preform cluster_formdev cluster_ster cluster_qc start 1. Pre-formulation api_sol API Solubility in EO start->api_sol excip_comp Excipient Compatibility start->excip_comp form_dev 2. Formulation Development antiox_sel Antioxidant Selection form_dev->antiox_sel api_diss API Dissolution form_dev->api_diss sterilization 3. Sterilization & Filling filtration Sterile Filtration (0.22 µm) sterilization->filtration filling Aseptic Filling & N2 Purge sterilization->filling qc_testing 4. Quality Control Testing assay Assay & Impurities (GC/HPLC) qc_testing->assay viscosity Viscosity Measurement qc_testing->viscosity peroxide Peroxide Value qc_testing->peroxide stability 5. Stability Studies api_sol->form_dev excip_comp->form_dev antiox_sel->sterilization api_diss->sterilization filtration->qc_testing filling->qc_testing assay->stability viscosity->stability peroxide->stability

Caption: A step-by-step workflow for the development and testing of an this compound-based injection.

Regulatory and Safety Considerations

This compound is widely regarded as a safe and biocompatible excipient.[2] It is listed in the FDA's Inactive Ingredients Database for transdermal preparations and is used in parenteral medicines licensed in the UK.[5][13] It is also regulated as a food additive by the FDA, underscoring its safety profile.[14]

However, formulators must be aware of its stability. This compound is prone to oxidation upon exposure to air, which can lead to an increase in peroxide value and a darkening of color.[2][5] Therefore, the inclusion of suitable antioxidants and packaging in light-resistant containers, often with an inert gas headspace, is standard practice to ensure the stability and shelf-life of the final product.[2][5]

Conclusion

From a simple, low-viscosity alternative to fixed oils in the early 20th century, this compound has evolved into a cornerstone excipient for both parenteral and oral drug delivery. Its superior physicochemical profile—primarily its low viscosity, high solvency for lipophilic drugs, and excellent biocompatibility—justifies its long-standing and expanding role in pharmaceutical formulations. As the industry moves towards more sophisticated delivery systems for increasingly complex molecules, the unique advantages offered by this compound ensure it will remain an invaluable tool for formulation scientists for the foreseeable future.

References

The Multifaceted Roles of Ethyl Oleate in Insect Physiology and Behavior: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Within the intricate chemical landscapes that govern insect societies, few molecules offer as compelling a narrative as ethyl oleate (EO). This fatty acid ester, formed from the condensation of oleic acid and ethanol, transcends a simple metabolic byproduct, acting as a potent primer pheromone that orchestrates complex social behaviors, particularly within the honey bee (Apis mellifera) colony.[1][2] Unlike releaser pheromones that trigger immediate behavioral responses, primer pheromones like this compound induce long-term physiological and behavioral changes in the recipient individuals, profoundly influencing the division of labor and overall colony homeostasis.[3][4]

This technical guide provides an in-depth exploration of the biological functions of this compound in insects, with a primary focus on its well-documented roles in the honey bee. We will delve into the molecular mechanisms underpinning its biosynthesis, perception, and its intricate interplay with the key endocrine regulators of insect development and behavior: juvenile hormone (JH) and vitellogenin (Vg). Furthermore, this guide will equip researchers with detailed, field-proven experimental protocols to investigate the multifaceted roles of this significant semiochemical. While the bulk of current research centers on Apis mellifera, we will also touch upon the broader context of fatty acid esters in insect chemical communication, highlighting avenues for future investigation in other species.

This compound as a Primer Pheromone in Honey Bees: The Foraging Inhibitor

The most extensively characterized function of this compound in insects is its role as a key inhibitory signal that regulates the age-related division of labor, or temporal polyethism, in honey bee colonies.[3][5] Specifically, this compound acts to delay the behavioral transition of young "nurse" bees into older "forager" bees.[6][7]

Biosynthesis and Distribution: A Tale of Fermented Nectar

The production of this compound is intrinsically linked to the foraging activities of older bees. Foragers collect nectar from flowers, which often contains yeasts that ferment sugars into ethanol.[3] Within the forager's body, this ingested ethanol reacts with oleic acid, a common fatty acid in insects, to produce this compound.[3][8] This biosynthesis is catalyzed by two secreted α/β-hydrolase enzymes, with the expression of at least one of these enzymes being significantly upregulated in foragers compared to nurses.[8][9]

The primary sites of this compound synthesis are the esophagus and the honey crop.[3] From there, it accumulates in the crop and is also exuded onto the bee's cuticle.[8][9] Forager bees have significantly higher concentrations of this compound than nurse bees, with some studies reporting up to 30 times more in the crop of foragers.[5][10]

Transmission and Perception: An Olfactory Cue

Initial hypotheses suggested that this compound was transmitted between bees via trophallaxis (the mouth-to-mouth exchange of food).[4][10] However, more recent and compelling evidence points to olfaction at close range as the primary mode of transmission.[11][12] this compound is present on the cuticle of foragers, and it is perceived by olfactory receptors on the antennae of younger bees.[11][13] This perception is then processed in the antennal lobe of the brain.[11] The low volatility of this compound is consistent with it acting as a contact or short-range pheromone within the hive.[13]

The this compound-JH-Vitellogenin Axis: A Hormonal Regulatory Network

The inhibitory effect of this compound on foraging behavior is not an isolated phenomenon but is deeply integrated with the primary hormonal systems that govern insect physiology and development. The interplay between this compound, juvenile hormone (JH), and vitellogenin (Vg) forms a critical regulatory axis that dictates the pace of behavioral maturation in worker honey bees.

The Central Role of Juvenile Hormone and Vitellogenin

In many insects, a high titer of juvenile hormone is associated with reproductive maturation and, in the case of worker honey bees, the transition to foraging.[14] Conversely, high levels of vitellogenin, a yolk protein precursor, are characteristic of young nurse bees and are associated with brood care and longer lifespan.[14] JH and Vg exhibit a mutually inhibitory relationship; high levels of JH tend to suppress Vg production, and vice versa.[14]

This compound's Influence on the Hormonal Cascade

This compound exerts its influence by modulating this delicate hormonal balance. By delaying the onset of foraging, exposure to this compound is proposed to maintain low JH titers and consequently high Vg levels in young bees, keeping them in a "nurse" physiological state for a longer period. The absence or low levels of older foragers, and therefore low levels of ambient this compound in the colony, would lead to an earlier rise in JH titers in young bees, accelerating their transition into foragers.[10] This mechanism allows the colony to self-regulate its workforce based on the number of active foragers.[3]

EthylOleate_JH_Vg_Axis cluster_forager Forager Bee cluster_nurse Nurse Bee Forager Older Forager Bee Biosynthesis This compound Biosynthesis (α/β-hydrolases) Forager->Biosynthesis Oleic Acid Nectar Fermented Nectar (Ethanol) Nectar->Biosynthesis Ingested EO_Cuticle This compound on Cuticle Biosynthesis->EO_Cuticle Exuded Antenna Antennal Receptors EO_Cuticle->Antenna Olfactory Perception Nurse Young Nurse Bee Foraging_Behavior Foraging Behavior (Delayed) Brain Antennal Lobe Antenna->Brain Neural Signal JH Juvenile Hormone (JH) (Low Titer) Brain->JH Down-regulates Vg Vitellogenin (Vg) (High Titer) JH->Vg Inhibits JH->Foraging_Behavior Promotes Vg->JH Inhibits Vg->Foraging_Behavior Inhibits

Broader Biological Significance and Future Directions

While the role of this compound as a foraging inhibitor is well-established in honey bees, its functions in other contexts and species are emerging areas of research.

Role in Overwintering and Metabolism

Studies have investigated the potential role of this compound in the transition of honey bees to the "diutinus" or overwintering state, a condition characterized by extended lifespan and arrested development.[15][16] Exposure to this compound has been shown to affect fat body mass, suggesting a role in metabolic regulation and preparation for periods of resource scarcity.[16]

Context in Other Insect Species

The function of this compound as a primer pheromone has not been as clearly demonstrated in other insect species. In Drosophila melanogaster, ethanol and its metabolites are primarily studied in the context of toxicology and resistance, with less focus on their role as semiochemicals.[17][18] In some Lepidoptera, other fatty acid esters have been identified as components of sex pheromones.[19] The highly social structure of honey bee colonies likely provided the evolutionary pressure for the development of such a sophisticated chemical regulatory system. Future research should explore the presence and function of this compound in other eusocial insects, such as ants and bumblebees, to understand the evolutionary conservation of this signaling molecule.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the biological functions of this compound.

Extraction and Quantification of this compound

Objective: To quantify the amount of this compound in whole insect bodies or specific tissues.

Methodology:

  • Sample Collection: Collect insects (e.g., nurse and forager honey bees) and immediately freeze them in liquid nitrogen or on dry ice to prevent enzymatic degradation.

  • Homogenization: Homogenize whole insects or dissected tissues (e.g., crop, head) in a suitable organic solvent like hexane or diethyl ether containing an internal standard (e.g., methyl stearate) for accurate quantification.

  • Extraction: Vortex the homogenate vigorously and centrifuge to pellet debris. Collect the supernatant containing the lipid fraction.

  • Purification (Optional): For cleaner samples, the extract can be passed through a small silica gel column to separate nonpolar compounds like this compound from more polar lipids.

  • Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):

    • Inject a small volume of the extract into a GC-MS system.

    • Use a nonpolar capillary column (e.g., DB-5ms) suitable for separating fatty acid esters.

    • Develop a temperature gradient program that effectively separates this compound from other compounds.

    • Identify this compound based on its retention time and mass spectrum compared to a pure synthetic standard.

    • Quantify the amount of this compound by comparing its peak area to that of the internal standard.

EO_Quantification_Workflow A Sample Collection (Freeze in Liquid N2) B Homogenization (in Hexane with Internal Standard) A->B C Centrifugation B->C D Collect Supernatant (Lipid Extract) C->D E GC-MS Analysis D->E F Data Analysis (Quantification vs. Standard) E->F

Electroantennography (EAG) Bioassay

Objective: To measure the electrical response of an insect's antenna to this compound, confirming its perception as an olfactory stimulus.

Methodology:

  • Preparation of Stimulus: Prepare a serial dilution of synthetic this compound in a high-purity solvent like hexane (e.g., 0.01 ng/µl to 100 ng/µl). Apply a known volume (e.g., 10 µl) of each dilution onto a small piece of filter paper and insert it into a Pasteur pipette. A solvent-only pipette serves as the control.

  • Antennal Preparation:

    • Immobilize a bee (e.g., by chilling).

    • Excise one antenna at its base.

    • Mount the antenna between two electrodes using conductive gel. The basal end is connected to the reference electrode, and the distal tip to the recording electrode.

  • EAG Recording:

    • Place the mounted antenna in a continuous stream of purified, humidified air.

    • Deliver a puff of air through the stimulus pipette, carrying the this compound vapor over the antenna.

    • Record the resulting depolarization (a negative voltage deflection) using an EAG system.

    • Allow a sufficient recovery period between stimuli.

  • Data Analysis: Measure the amplitude of the EAG response (in millivolts) for each concentration. Plot a dose-response curve to determine the sensitivity of the antenna to this compound.

Foraging Onset Behavioral Assay

Objective: To assess the effect of this compound on the age at which young bees begin to forage.

Methodology:

  • Colony Setup: Use observation hives with a known population structure. Introduce a cohort of newly emerged, marked bees.

  • Treatment Application:

    • Control Group: A control feeder with sugar syrup.

    • Treatment Group: A feeder containing sugar syrup with a known concentration of this compound. Place the feeders inside the hive.

  • Monitoring Foraging Behavior:

    • Observe the hive entrance at regular intervals each day.

    • Record the identity (markings) of each bee that exits and returns with pollen or nectar (foraging).

    • The age of the bee at its first foraging trip is the age of foraging onset.

  • Data Analysis: Compare the mean age of foraging onset between the control and this compound-treated groups using appropriate statistical tests (e.g., t-test or survival analysis).

Quantification of Juvenile Hormone (JH) and Vitellogenin (Vg)

Objective: To measure the titers of JH and Vg in response to this compound exposure.

Methodology for JH Quantification (LC-MS/MS):

  • Hemolymph Collection: Collect hemolymph from individual bees into a microcentrifuge tube containing a solution to prevent melanization.

  • Extraction: Extract JH from the hemolymph using a liquid-liquid extraction with a solvent like isooctane.

  • Analysis: Quantify JH III (the primary JH in honey bees) using a highly sensitive method like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]

Methodology for Vg Quantification (ELISA or qPCR):

  • Vg Protein (ELISA):

    • Collect hemolymph as described above.

    • Use a commercially available or custom-developed enzyme-linked immunosorbent assay (ELISA) kit for honey bee vitellogenin to quantify Vg protein levels.[20]

  • Vg mRNA (qPCR):

    • Extract total RNA from the fat body of individual bees.

    • Synthesize cDNA from the RNA.

    • Perform quantitative real-time PCR (qPCR) using primers specific for the vitellogenin gene and suitable reference genes for normalization.[21]

Table 1: Summary of Quantitative Data on this compound in Honey Bees

ParameterNurse BeesForager BeesReference
This compound (ng/bee, whole body) ~25~62[5]
This compound in Crop Very low/undetectableHigh (~30x higher than nurses)[5]
Mean Age of Foraging Onset (Control) ~17-20 daysN/A[4]
Mean Age of Foraging Onset (EO-treated) DelayedN/A[5]

Conclusion

This compound stands out as a remarkable example of chemical signaling in the insect world, particularly in the context of social regulation. In honey bees, it functions as a sophisticated "resource meter" and a regulator of colony demographics, ensuring a balance between in-hive tasks and external foraging efforts.[3] Its biosynthesis from dietary ethanol, its perception via olfaction, and its influence on the critical JH-Vg hormonal axis demonstrate a tightly integrated system of social control. While our understanding is most complete in Apis mellifera, the study of this compound and other fatty acid esters in a broader range of insect species promises to unveil further intricacies of chemical communication and social evolution. The protocols and conceptual frameworks presented in this guide are intended to empower researchers to further unravel the complex and fascinating biological functions of this pivotal molecule.

References

Methodological & Application

Application Note & Protocol: Enzymatic Synthesis of Ethyl Oleate Using Immobilized Lipase

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the enzymatic synthesis of ethyl oleate, a fatty acid ester with significant applications in the pharmaceutical, cosmetic, and food industries.[1][2] The protocol focuses on the use of immobilized lipases, particularly Candida antarctica lipase B (CALB), as a green and efficient biocatalyst for the esterification of oleic acid and ethanol. This guide delves into the biochemical principles, offers detailed experimental protocols, and provides insights into process optimization and troubleshooting.

Scientific Foundation & Rationale

This compound is synthesized through the esterification of oleic acid with ethanol. While chemical catalysis is a traditional route, it often requires harsh conditions and can lead to undesirable byproducts.[3] Enzymatic synthesis, employing lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3), presents a sustainable alternative, offering high specificity, milder reaction conditions, and a cleaner product profile.[4]

The Lipase-Catalyzed Mechanism

Lipases catalyze ester synthesis in low-water environments by reversing their natural hydrolytic function. The reaction typically follows a Ping-Pong Bi-Bi kinetic mechanism.[5][6]

The process unfolds in two main stages:

  • Acylation: The lipase's active site serine residue attacks the carbonyl group of oleic acid, forming a covalent acyl-enzyme intermediate and releasing a water molecule.

  • Alcoholysis: Ethanol then enters the active site and attacks the acyl-enzyme complex, leading to the formation of this compound and the regeneration of the free enzyme.[6]

The use of immobilized lipases, such as Novozym® 435 (CALB immobilized on a macroporous acrylic resin), is highly advantageous. Immobilization enhances the enzyme's stability at various temperatures and pH levels, prevents aggregation, and simplifies catalyst recovery and reuse, which is crucial for cost-effective industrial applications.[7][8]

Key Parameters Influencing Synthesis

Several factors critically influence the reaction's efficiency and yield:

  • Temperature: Lipase activity generally increases with temperature up to an optimum, beyond which thermal denaturation occurs.[5] For many common lipases like CALB, this range is typically between 40-70°C.[5][9]

  • Substrate Molar Ratio: An excess of one substrate can shift the reaction equilibrium towards product formation. However, a high concentration of ethanol can inhibit or inactivate the lipase.[10] Therefore, a stepwise addition of ethanol is often employed to mitigate this effect.[11]

  • Water Activity: While water is a product of esterification and its excess can promote the reverse hydrolytic reaction, a minimal amount of water is essential to maintain the lipase's conformational flexibility and catalytic activity.[5][12] The removal of water produced during the reaction, for instance by using molecular sieves or a Dean-Stark trap, can significantly increase the conversion rate.[13]

  • Enzyme Loading: The reaction rate generally increases with the amount of enzyme. However, beyond a certain point, the rate may plateau due to mass transfer limitations or enzyme agglomeration.[9][14]

  • Reaction Medium: The synthesis can be performed in a non-polar organic solvent (like n-hexane) or in a solvent-free system.[11][15] Solvent-free systems are increasingly preferred as a greener and more cost-effective option, reducing downstream processing complexity.[14]

Materials and Methods

Reagents and Equipment
Item Specification Supplier Example
Lipase Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)Novonesis (formerly Novozymes)
Oleic Acid ≥99% puritySigma-Aldrich
Ethanol Anhydrous, ≥99.5%Merck
n-Hexane ACS grade (for reactions with solvent and for analysis)Fisher Scientific
Molecular Sieves 3 Å, activatedMilliporeSigma
Reaction Vessel Jacketed glass reactor with magnetic or overhead stirringChemglass
Temperature Control Circulating water bathJulabo
Analytical Equipment Gas Chromatograph with Flame Ionization Detector (GC-FID)Agilent Technologies

Experimental Protocols

Protocol 1: Solvent-Free Synthesis of this compound

This protocol is designed for a laboratory-scale batch reaction and is optimized for high conversion with minimal environmental impact.

Step-by-Step Methodology:

  • Reactor Setup: Assemble a clean, dry 250 mL jacketed glass reactor equipped with an overhead stirrer and a temperature probe. Connect the reactor jacket to a circulating water bath set to the desired temperature (e.g., 60°C).

  • Reactant Addition:

    • Add oleic acid (e.g., 0.1 mol, 28.25 g) to the reactor.

    • Begin stirring at 200-300 rpm to ensure the oleic acid reaches the set temperature.

  • Enzyme Introduction: Add the immobilized lipase (e.g., Novozym® 435) at a concentration of 5-10% (w/w) based on the total substrate mass.

  • Initiation of Reaction:

    • Add ethanol. To avoid enzyme inhibition, a molar ratio of oleic acid to ethanol of 1:1 to 1:2 is recommended for a single addition.[11][16] For this example, add 0.1 mol (4.61 g) of ethanol.

    • For higher yields, consider a stepwise addition of ethanol.

  • Water Removal: Add activated 3 Å molecular sieves (approximately 10% w/v of the reaction volume) to the mixture to adsorb the water produced during esterification.

  • Reaction Monitoring:

    • Take aliquots (e.g., 100 µL) from the reaction mixture at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).

    • Prepare samples for analysis by diluting in n-hexane and filtering.

  • Analysis: Analyze the samples by GC-FID to determine the concentration of this compound and the remaining oleic acid. The conversion can be calculated based on the disappearance of the limiting reactant (oleic acid).[9]

  • Reaction Termination and Product Recovery:

    • After the desired conversion is achieved (typically >90% within 24 hours), stop the heating and stirring.

    • Allow the immobilized enzyme beads to settle.

    • Decant or filter the liquid product mixture to separate it from the enzyme.

    • The recovered enzyme can be washed with a solvent like n-hexane and dried for reuse in subsequent batches.[17]

  • Purification: The crude this compound can be purified from any remaining oleic acid by vacuum distillation or column chromatography if high purity is required.

Visualizing the Workflow

The following diagram illustrates the key stages of the enzymatic synthesis process.

EnzymaticSynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction Stage cluster_downstream Downstream Processing Reactants Oleic Acid + Ethanol Reactor Jacketed Reactor (e.g., 60°C, 200 rpm) Reactants->Reactor Enzyme Immobilized Lipase (e.g., Novozym 435) Enzyme->Reactor Monitoring Sampling & GC Analysis Reactor->Monitoring Time Course Separation Filtration/ Decantation Reactor->Separation Reaction Complete Monitoring->Reactor Separation->Enzyme Catalyst Recovery & Reuse Purification Vacuum Distillation Separation->Purification Crude Product FinalProduct Pure this compound Purification->FinalProduct

Caption: Workflow for lipase-catalyzed this compound synthesis.

Data Interpretation and Optimization

Typical Reaction Profile

A successful synthesis will show a time-dependent decrease in oleic acid concentration and a corresponding increase in this compound concentration, eventually reaching a plateau as the reaction approaches equilibrium.

Troubleshooting Common Issues
Problem Potential Cause Suggested Solution
Low Conversion Rate Sub-optimal temperature or pH.Optimize temperature (typically 40-70°C). Ensure the reaction medium is not acidic.[5]
Enzyme inhibition by excess ethanol.Use a stepwise addition of ethanol or a lower initial molar ratio.[11]
Water accumulation reversing the reaction.Ensure molecular sieves are properly activated and sufficient in quantity.[12]
Enzyme Deactivation High temperature or shear stress.Reduce temperature or stirring speed.
Impurities in substrates.Use high-purity oleic acid and anhydrous ethanol.
Difficulty in Product Purification Formation of byproducts.Confirm the specificity of the lipase; enzymatic synthesis typically minimizes byproducts.
Mechanistic Representation

The Ping-Pong Bi-Bi mechanism is a cornerstone of understanding lipase kinetics.

PingPongMechanism E Lipase (E) E_OA E-Oleic Acid Complex E->E_OA + Oleic Acid p2 E->p2 - this compound E_Acyl Acyl-Enzyme Intermediate (E') E_OA->E_Acyl E_Acyl_EtOH E'-Ethanol Complex E_Acyl->E_Acyl_EtOH + Ethanol p1 E_Acyl->p1 - H2O E_Acyl_EtOH->E

Caption: Simplified Ping-Pong Bi-Bi mechanism for lipase catalysis.

Conclusion

The enzymatic synthesis of this compound using immobilized lipases offers a robust, efficient, and environmentally friendly alternative to traditional chemical methods. By carefully controlling key parameters such as temperature, substrate ratio, and water activity, researchers can achieve high conversion rates and yields. The reusability of immobilized enzymes further enhances the economic viability of this green technology, making it highly attractive for industrial-scale production in the pharmaceutical and related sectors.

References

Application Notes & Protocols: Ethyl Oleate in Self-Emulsifying Drug Delivery Systems (SEDDS)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Role of Ethyl Oleate in Modern Drug Delivery

The oral delivery of poorly water-soluble drugs remains a paramount challenge in pharmaceutical formulation. Self-Emulsifying Drug Delivery Systems (SEDDS) have emerged as a highly effective strategy to enhance the solubility and bioavailability of these challenging active pharmaceutical ingredients (APIs).[1][2][3][4] At the heart of a robust SEDDS formulation is the choice of the lipid phase, which acts as a carrier for the lipophilic drug. This compound, the ethyl ester of oleic acid, has garnered significant attention as a versatile and efficacious lipid component in SEDDS.[5][6]

This guide provides a comprehensive overview of the application of this compound in SEDDS, from its fundamental physicochemical properties to detailed protocols for formulation, characterization, and performance evaluation. The insights and methodologies presented herein are designed to empower researchers and formulation scientists to leverage the full potential of this compound in developing advanced drug delivery systems.

Why this compound? The Causality Behind its Selection:

  • Excellent Solubilizing Capacity: this compound is an exceptional solvent for a wide range of lipophilic drugs.[5] Its ability to dissolve high concentrations of APIs is a critical first step in developing a successful SEDDS formulation.

  • Biocompatibility and Safety: this compound is generally considered to be of low toxicity and has been used in parenteral and topical/transdermal preparations.[5][7]

  • Enhanced Fluidity: Compared to some long-chain triglycerides, this compound's lower viscosity contributes to the ease of self-emulsification and the formation of fine, stable nanoemulsions.[7][8]

  • Favorable Absorption Characteristics: As a fatty acid ester, this compound can be metabolized and absorbed through lymphatic pathways, potentially reducing first-pass metabolism of the incorporated drug.[9]

Physicochemical Properties of this compound: A Foundation for Formulation

A thorough understanding of this compound's properties is crucial for predicting its behavior in a SEDDS formulation.

PropertyTypical ValueSignificance in SEDDS Formulation
Chemical Name (Z)-9-Octadecenoic acid, ethyl ester[6][7]Defines its chemical structure and potential interactions.
Molecular Formula C20H38O2[6][10]Influences its molecular weight and interactions.
Molecular Weight 310.51 g/mol [6][10]Affects its physical properties and molar concentration calculations.
Appearance Pale yellow to almost colorless, mobile, oily liquid[6][7]A key identifier for quality control.
Solubility Practically insoluble in water; miscible with ethanol, ether, and most organic solvents.[7]Critical for its role as a lipid phase and for solvent selection during formulation.
Viscosity (dynamic) ~3.9 mPas at 25 °C[7]Its low viscosity aids in the spontaneous formation of emulsions.
Freezing Point Approx. -32 °C[7]Important for storage and handling considerations.

A Note on Stability: this compound is susceptible to oxidation upon exposure to air, which can lead to an increase in peroxide value.[6][7] Therefore, it is recommended to store it in well-closed containers, protected from light, and potentially with the addition of a suitable antioxidant.[6][7]

Formulation Development: A Step-by-Step Approach

The development of an this compound-based SEDDS is a systematic process involving the careful selection and optimization of excipients.

Excipient Screening: The First Crucial Step

The goal of excipient screening is to identify a suitable surfactant and cosurfactant that are compatible with this compound and can effectively emulsify the system while maintaining the drug in a solubilized state.

Protocol 1: Drug Solubility Assessment

Objective: To determine the saturation solubility of the API in various oils, surfactants, and cosurfactants to select the most appropriate excipients for the SEDDS formulation.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound

  • Alternative oils (e.g., Capryol 90, Labrafil M 1944 CS)

  • Surfactants (e.g., Tween 80, Cremophor EL, Kolliphor RH40)[11]

  • Cosurfactants (e.g., Transcutol P, PEG 400, Propylene Glycol)[11]

  • Vials with screw caps

  • Shaking incubator or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a suitable analytical method for drug quantification

Procedure:

  • Add an excess amount of the API to 2 mL of each selected vehicle (oil, surfactant, cosurfactant) in a glass vial.

  • Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for 72 hours to reach equilibrium.

  • After 72 hours, centrifuge the samples at a high speed (e.g., 10,000 rpm) for 15 minutes to separate the undissolved drug.

  • Carefully collect the supernatant and dilute it with a suitable solvent.

  • Quantify the drug concentration in the diluted supernatant using a validated HPLC method.

  • Express the results as mg/mL. The vehicles with the highest drug solubility are prioritized for further development.[2][12]

Constructing Ternary Phase Diagrams: Mapping the Emulsification Landscape

Ternary phase diagrams are invaluable tools for identifying the self-emulsifying regions of a SEDDS formulation.[13][14] They provide a visual representation of the behavior of different combinations of oil, surfactant, and cosurfactant upon aqueous dilution.

Protocol 2: Construction of a Pseudo-Ternary Phase Diagram

Objective: To identify the boundaries of the self-emulsifying region for a given combination of this compound, surfactant, and cosurfactant.

Materials:

  • This compound (oil phase)

  • Selected Surfactant

  • Selected Cosurfactant

  • Distilled water

  • Glass vials

  • Vortex mixer

  • Magnetic stirrer

Procedure:

  • Prepare mixtures of the surfactant and cosurfactant (Smix) in various weight ratios (e.g., 1:1, 2:1, 3:1, 1:2).

  • For each Smix ratio, prepare a series of mixtures with this compound in different weight ratios, ranging from 9:1 to 1:9 (Oil:Smix).

  • Each of these mixtures is then titrated dropwise with distilled water under gentle magnetic stirring at a constant temperature (e.g., 37 °C).[14]

  • Visually observe the mixture after each addition of water for signs of turbidity or phase separation. The point at which the mixture becomes turbid indicates the boundary of the self-emulsifying region.

  • The percentage composition of oil, Smix, and water at these points is calculated and plotted on a triangular coordinate system to construct the phase diagram.[13]

  • The area within the boundary represents the self-emulsifying region, where clear or slightly bluish, stable nanoemulsions are formed.[14]

Visualization of the Formulation Workflow:

SEDDS_Workflow cluster_Screening Excipient Screening cluster_PhaseDiagram Phase Diagram Construction cluster_Optimization Formulation Optimization API_Solubility API Solubility Studies (Protocol 1) Excipient_Selection Select High-Solubility Excipients API_Solubility->Excipient_Selection Ternary_Diagram Construct Ternary Phase Diagrams (Protocol 2) Excipient_Selection->Ternary_Diagram Input Identify_Region Identify Self-Emulsifying Region Ternary_Diagram->Identify_Region Select_Ratios Select Optimal Ratios of Oil, Surfactant, Cosurfactant Identify_Region->Select_Ratios Input Incorporate_API Incorporate API into Optimized Formulation Select_Ratios->Incorporate_API

Caption: Workflow for this compound-Based SEDDS Formulation.

Characterization of this compound-Based SEDDS

Once a promising formulation is developed, a series of characterization studies are essential to ensure its quality, stability, and performance.

Thermodynamic Stability Studies

Thermodynamic stability testing is crucial to assess the formulation's ability to withstand various stress conditions without phase separation or drug precipitation.[15][16]

Protocol 3: Thermodynamic Stability Assessment

Objective: To evaluate the physical stability of the SEDDS formulation under stress conditions.

Materials:

  • Optimized SEDDS formulation

  • Centrifuge

  • Heating/cooling incubator

  • Freezer

Procedure:

  • Heating-Cooling Cycles: Subject the SEDDS formulation to six cycles of alternating temperatures between 4°C and 45°C, with storage at each temperature for not less than 48 hours. Observe for any signs of phase separation, creaming, or cracking.[15]

  • Centrifugation: Centrifuge the SEDDS formulation at 3500 rpm for 30 minutes. Observe for any phase separation. Formulations that do not show any phase separation are considered stable.[15]

  • Freeze-Thaw Cycles: Subject the SEDDS formulation to at least three freeze-thaw cycles between -20°C and +25°C. The formulation should be stored at each temperature for at least 48 hours. Observe for any signs of instability.[15]

A formulation that passes all three tests is considered thermodynamically stable.[16]

Droplet Size and Zeta Potential Analysis

The droplet size of the emulsion formed upon dilution of the SEDDS is a critical parameter that influences drug release and absorption.[17] Zeta potential provides an indication of the stability of the emulsion.

Protocol 4: Droplet Size and Zeta Potential Measurement

Objective: To determine the globule size, polydispersity index (PDI), and zeta potential of the emulsion formed from the SEDDS.

Materials:

  • Optimized SEDDS formulation

  • Deionized water

  • Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer)

Procedure:

  • Dilute a small amount of the SEDDS formulation (e.g., 100 µL) with a suitable volume of deionized water (e.g., 10 mL) to form an emulsion.[18]

  • Gently mix the emulsion to ensure homogeneity.

  • Measure the droplet size (Z-average), PDI, and zeta potential using a DLS instrument.[15][18]

  • Perform the measurements in triplicate to ensure reproducibility.

Interpretation of Results:

  • Droplet Size: For nanoemulsions, the droplet size should ideally be in the range of 20-200 nm.

  • PDI: A PDI value below 0.3 indicates a narrow and uniform size distribution.[15]

  • Zeta Potential: A zeta potential value of ±30 mV or higher suggests good long-term stability of the emulsion due to electrostatic repulsion between droplets.[19]

In Vitro Lipolysis: Simulating Digestion

In vitro lipolysis models are essential for predicting the in vivo performance of lipid-based formulations.[20][21] These models simulate the digestion of the lipid components by pancreatic lipase, which is a crucial step for drug release and absorption.

Protocol 5: In Vitro Lipolysis using a pH-Stat Titrator

Objective: To evaluate the rate and extent of digestion of the this compound-based SEDDS and the subsequent drug partitioning.

Materials:

  • Optimized SEDDS formulation containing the API

  • pH-stat titrator

  • Thermostated reaction vessel

  • Digestion buffer (e.g., Tris-HCl buffer, pH 7.5)

  • Pancreatin solution (containing lipase)

  • Bile salt solution (e.g., sodium taurocholate)

  • Calcium chloride solution

  • NaOH solution (for titration)

  • Centrifuge

Procedure:

  • Add the digestion buffer, bile salt solution, and calcium chloride solution to the thermostated reaction vessel at 37°C.

  • Add the SEDDS formulation to the vessel and allow it to emulsify under gentle stirring.

  • Initiate lipolysis by adding the pancreatin solution.[20]

  • Maintain the pH of the medium at the desired level (e.g., 7.5) by the automated addition of NaOH solution using the pH-stat titrator. The consumption of NaOH is proportional to the amount of free fatty acids released during lipolysis.[21]

  • At predetermined time points, withdraw samples and immediately inhibit lipase activity (e.g., by adding a lipase inhibitor or by heat).

  • Separate the different phases of the digest (aqueous phase, oily phase, and pellet) by ultracentrifugation.

  • Quantify the drug concentration in each phase to determine its partitioning behavior during digestion.[21]

Visualization of the Self-Emulsification and Digestion Process:

SEDDS_Mechanism cluster_Oral Oral Administration cluster_GI Gastrointestinal Tract cluster_Digestion Digestion & Absorption SEDDS SEDDS (this compound + Drug + Surfactant) GI_Fluid GI Fluid (Aqueous Environment) SEDDS->GI_Fluid Dilution Nanoemulsion Nanoemulsion Droplets (Drug in Core) GI_Fluid->Nanoemulsion Self-Emulsification Lipase Pancreatic Lipase Nanoemulsion->Lipase Interaction Digested_Products Digested Products (Mixed Micelles) Lipase->Digested_Products Hydrolysis of this compound Absorption Drug Absorption Digested_Products->Absorption Drug Release & Solubilization

Caption: Mechanism of this compound SEDDS in the GI Tract.

Conclusion: Harnessing the Potential of this compound

This compound stands out as a highly effective and versatile lipid phase for the development of Self-Emulsifying Drug Delivery Systems. Its excellent solubilizing capacity, biocompatibility, and favorable physicochemical properties make it a compelling choice for enhancing the oral bioavailability of poorly water-soluble drugs. By following the systematic approach and detailed protocols outlined in this guide, researchers and formulation scientists can confidently navigate the complexities of SEDDS development and unlock the full therapeutic potential of their drug candidates. The combination of rigorous excipient screening, precise phase diagram construction, and comprehensive characterization will pave the way for the successful translation of this compound-based SEDDS from the laboratory to clinical applications.

References

Application Note & Protocol: A Senior Scientist's Guide to Formulating Nanoemulsions with Ethyl Oleate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Ethyl Oleate Nanoemulsions

Nanoemulsions, colloidal dispersions of nanoscale droplets (typically 20-200 nm), represent a pivotal drug delivery platform for enhancing the solubility, stability, and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[1] Their small droplet size confers significant advantages, including optical transparency, high surface area for improved drug release, and kinetic stability against gravitational separation.[2]

This compound, the ethyl ester of oleic acid, has emerged as a preferred oil phase in nanoemulsion formulation due to its excellent solvent capacity for a wide range of lipophilic drugs, biocompatibility, and favorable physicochemical properties.[3][4] It is less viscous than many fixed oils, which can be advantageous during high-energy emulsification processes. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the rational design, formulation, and characterization of stable and effective oil-in-water (O/W) nanoemulsions using this compound. We will move beyond simple step-by-step instructions to explore the causality behind experimental choices, empowering you to troubleshoot and optimize your formulations with scientific rigor.

Part 1: Foundational Principles & Component Selection

The creation of a stable nanoemulsion is a deliberate process of balancing intermolecular forces. The selection of each component—oil, surfactant, and co-surfactant—is a critical decision that dictates the ultimate physicochemical properties and performance of the delivery system.

The Core Component: Physicochemical Profile of this compound

Understanding the properties of this compound is the first step in rational formulation design. Its characteristics influence everything from surfactant selection to the choice of emulsification method.

PropertyTypical ValueSignificance in Nanoemulsion Formulation
Chemical Name (Z)-9-Octadecenoic acid, ethyl esterEster structure provides good solvency for many lipophilic APIs.
Molecular Formula C₂₀H₃₈O₂Influences interfacial tension and interactions with surfactants.
Appearance Pale yellow, mobile, oily liquidAllows for visual inspection of clarity and stability.
Required HLB ~10.8 ± 0.8Crucial parameter for surfactant selection. To form a stable O/W emulsion, the surfactant system's HLB should match this value.[5][6]
Solubility Practically insoluble in water; miscible with ethanol and most organic solvents.Defines the need for an emulsification system to disperse it in an aqueous phase.
Viscosity (dynamic) ~3.9 mPas at 25 °CLow viscosity is beneficial for high-energy homogenization, requiring less energy input compared to highly viscous oils.
Rational Selection of Surfactants and Co-surfactants

Surfactants and co-surfactants are the linchpins of a nanoemulsion, working in concert to reduce interfacial tension and form a stable film around the oil droplets.[3]

  • The Role of the Surfactant: The primary emulsifier that adsorbs at the oil-water interface, drastically lowering the energy required to create new surface area. For O/W nanoemulsions, hydrophilic surfactants with high Hydrophilic-Lipophilic Balance (HLB) values (8-18) are required.[3]

  • The Role of the Co-surfactant: A shorter-chain amphiphile that partitions between the surfactant tails at the interface. This increases the fluidity and flexibility of the interfacial film, allowing it to accommodate the high curvature of small nano-droplets and expanding the nanoemulsion region in the phase diagram.

Selecting the Right Surfactant System for this compound: The key is to create a surfactant/co-surfactant blend (Sₘᵢₓ) that has a combined HLB value matching that of this compound (~10.8).[5][6] Non-ionic surfactants are generally preferred due to their lower toxicity and reduced sensitivity to pH and ionic strength.[7]

ComponentTypeTypical HLBRationale for Use with this compound
Tween 80 (Polysorbate 80) Surfactant15.0High HLB, excellent O/W emulsifier. The unsaturated oleyl group has an affinity for this compound. Frequently used in parenteral formulations.
Tween 20 (Polysorbate 20) Surfactant16.7High HLB, effective O/W emulsifier.[8]
Kolliphor® EL (Cremophor EL) Surfactant12-14High HLB, widely used for solubilizing poorly soluble drugs.[5]
Labrasol® Surfactant14Good emulsifying properties and can also act as a bioavailability enhancer.[8]
Transcutol® HP (Diethylene glycol monoethyl ether) Co-surfactant4.2Excellent co-surfactant that enhances interfacial film flexibility and can improve drug solubilization.[5]
Propylene Glycol Co-surfactant-Common co-surfactant and co-solvent that aids in nanoemulsion formation.
Ethanol Co-surfactant-Often used to improve the miscibility of components and can act as a co-surfactant.[4]
Workflow for Component Selection and Optimization

The following workflow outlines the logical progression from initial screening to the final optimized formulation.

G cluster_0 Phase 1: Component Screening cluster_1 Phase 2: System Optimization cluster_2 Phase 3: Formulation & Characterization a API Solubility in Oils (Select this compound) b API Solubility in Surfactants (Select e.g., Tween 80, Kolliphor®) a->b c API Solubility in Co-surfactants (Select e.g., Transcutol®) b->c d Determine Optimal Sₘᵢₓ Ratio (e.g., 1:1, 2:1, 4:1) c->d Proceed with best components e Construct Pseudo-Ternary Phase Diagrams d->e f Identify Nanoemulsion Region (Largest clear & stable area) e->f g Select Points from NE Region (Varying Oil:Sₘᵢₓ ratio) f->g Select optimal Sₘᵢₓ h Prepare Formulations (High or Low Energy Method) g->h i Characterize Droplet Size, PDI, Zeta Potential & Stability h->i

Caption: Workflow for rational formulation of nanoemulsions.

Part 2: Protocol for Constructing Pseudo-Ternary Phase Diagrams

A pseudo-ternary phase diagram is an indispensable tool for mapping the phase behavior of a four-component system (oil, water, surfactant, co-surfactant) on a two-dimensional graph.[9] It allows for the identification of the concentration ranges that will spontaneously form a nanoemulsion.

Objective:

To identify the boundaries of the nanoemulsion (NE) region for a system composed of this compound, Water, and a fixed ratio of Surfactant:Co-surfactant (Sₘᵢₓ).

Materials:
  • This compound (Oil)

  • Selected Surfactant (e.g., Tween 80)

  • Selected Co-surfactant (e.g., Transcutol® HP)

  • Purified Water (Aqueous Phase)

  • Glass vials, magnetic stirrer, and precision pipette.

Step-by-Step Protocol:
  • Prepare the Sₘᵢₓ Mixture:

    • Prepare mixtures of your chosen surfactant and co-surfactant at various weight ratios (e.g., 1:1, 2:1, 3:1, 4:1). The goal is to find the ratio that yields the largest stable nanoemulsion region. For this protocol, we will proceed with a 2:1 Sₘᵢₓ ratio of Tween 80:Transcutol HP.

  • Prepare Oil:Sₘᵢₓ Ratios:

    • In a series of clear glass vials, prepare mixtures of this compound and the Sₘᵢₓ at different weight ratios. These ratios will form one axis of the phase diagram.

    • Prepare ratios from 9:1 to 1:9 (e.g., 9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, 1:9).

  • Aqueous Titration:

    • Place a vial containing a specific Oil:Sₘᵢₓ ratio (e.g., 9:1) on a magnetic stirrer set to a gentle speed.

    • Slowly titrate the aqueous phase (water) into the mixture drop by drop using a burette or pipette.

    • Crucial Observation: After each addition, allow the system to equilibrate. Observe the mixture for visual changes. Note whether it is:

      • Transparent and easily flowable (potential nanoemulsion).

      • Bluish-white and translucent (potential nanoemulsion).

      • Milky or cloudy (coarse emulsion).

      • Phase separated.

    • Continue adding water until the mixture becomes turbid or phase separation occurs. Record the amount of water added to reach this point.

  • Repeat for All Ratios:

    • Repeat Step 3 for all the prepared Oil:Sₘᵢₓ ratios.

  • Plot the Diagram:

    • Using ternary plot software, plot the three components: this compound (%), Water (%), and Sₘᵢₓ (%).

    • For each titration point, calculate the weight percentage of each component at the phase transition point.

    • Plot these points on the diagram and connect them to delineate the boundary of the stable nanoemulsion region.[10] The formulation with the Sₘᵢₓ ratio that gives the largest nanoemulsion area is generally considered optimal for robustness.

Part 3: Formulation Methodologies & Protocols

Nanoemulsions can be prepared by two primary approaches: high-energy methods, which use mechanical force to break down droplets, and low-energy methods, which leverage the system's intrinsic chemical energy.[1]

Method 1: High-Energy Emulsification (High-Pressure Homogenization)

This "brute force" method is highly effective and scalable. A coarse pre-emulsion is forced through a narrow valve at extreme pressure, subjecting the droplets to intense shear, cavitation, and turbulence, which breaks them down to the nanoscale.[11]

  • Preparation of Phases:

    • Oil Phase: Weigh the required amount of this compound. If formulating with an API, dissolve it completely in the oil phase at this stage.

    • Aqueous Phase: Weigh the purified water. Add the pre-determined amounts of surfactant (e.g., Tween 80) and co-surfactant (e.g., Transcutol HP) and stir until fully dissolved.

  • Formation of Coarse Pre-emulsion:

    • Slowly add the oil phase to the aqueous phase while stirring at high speed (e.g., 5,000-10,000 rpm) using a high-shear mixer (e.g., Ultra-Turrax) for 5-10 minutes. The result will be a milky, coarse emulsion.

    • Causality: This step creates droplets on the micron scale, which is a necessary prerequisite for the HPH to work efficiently. The homogenizer is not designed to mix bulk phases.

  • High-Pressure Homogenization:

    • Prime the High-Pressure Homogenizer according to the manufacturer's instructions.

    • Pour the coarse pre-emulsion into the HPH inlet.

    • Process the emulsion at a set pressure. Typical pressures for producing nanoemulsions are between 500 and 1500 bar (approx. 7,250 to 21,750 psi).[12]

    • Recirculate the emulsion through the homogenizer for multiple passes (typically 3-10 cycles).[12][13]

    • Causality: Increasing the pressure and number of passes increases the energy input, generally resulting in a smaller final droplet size and a narrower size distribution (lower Polydispersity Index - PDI).[14] However, there is a point of diminishing returns, and excessive processing can lead to over-processing and droplet coalescence.[12]

  • Cooling and Collection:

    • Collect the resulting nanoemulsion. It should appear transparent or translucent.

    • Cool the formulation to room temperature. The HPH process generates significant heat, which must be managed to prevent thermal degradation of components.

Method 2: Low-Energy Emulsification (Phase Inversion Temperature - PIT)

This "finesse" method exploits the temperature-dependent solubility of non-ionic polyoxyethylene-type surfactants. As temperature increases, these surfactants become more lipophilic. At a specific temperature—the Phase Inversion Temperature (PIT) or HLB temperature—the surfactant's affinity for oil and water is balanced, leading to ultra-low interfacial tension. A rapid cooling shock through this point "freezes" the system as a fine O/W nanoemulsion.[15][16]

  • Component Mixing:

    • In a jacketed glass vessel, combine all components: this compound, water, and the non-ionic surfactant system (e.g., a blend of Tween and Span series surfactants to achieve the desired HLB).

    • Causality: The PIT method is highly dependent on the specific surfactant system. The temperature at which the phase inversion occurs must be within a practical working range (e.g., 40-90°C).[17]

  • Heating and Phase Inversion:

    • Begin stirring the mixture at a constant, moderate speed (e.g., 500 rpm).

    • Slowly heat the vessel while monitoring its properties. As the temperature approaches the PIT, the mixture will become more viscous and may form a gel-like or bicontinuous microemulsion structure. The conductivity of the mixture will drop sharply at the PIT as it inverts from an O/W to a W/O system.

    • Heat the system to a temperature approximately 5-10°C above the predetermined PIT.

  • Rapid Cooling (Quenching):

    • Once the system is equilibrated above the PIT, induce a rapid cooling shock. This is the most critical step. This can be achieved by quickly circulating a cold fluid (e.g., 5°C) through the vessel's jacket or by transferring the vessel to an ice bath.

    • Maintain stirring during the cooling process.

    • Causality: The rapid temperature drop forces the surfactant to become hydrophilic again, causing the system to invert back to an O/W emulsion. Because this occurs as the system passes through the point of near-zero interfacial tension, extremely fine droplets are formed with minimal energy input.[15]

  • Equilibration and Collection:

    • Allow the formulation to equilibrate to room temperature.

    • The resulting nanoemulsion should be optically clear or translucent.

Comparison of High and Low-Energy Methods

G cluster_0 High-Energy Method (HPH) cluster_1 Low-Energy Method (PIT) a Mechanism: Mechanical Force (Shear, Cavitation) b Pros: - Highly Scalable - Robust & Reproducible - Works with many surfactant types c Cons: - High Energy Cost - Potential Heat Generation - Can damage sensitive APIs d Mechanism: Chemical Energy (Interfacial Tension Minimum) e Pros: - Energy Efficient - Gentle on sensitive APIs - Can produce very small droplets f Cons: - Requires specific (non-ionic) surfactants - Sensitive to composition - Less scalable than HPH

Caption: Comparison of High-Energy vs. Low-Energy Methods.

Part 4: Characterization and Stability Assessment

Once formulated, the nanoemulsion must be rigorously characterized to ensure it meets quality specifications.

Essential Characterization Techniques
ParameterTechniquePrincipleTypical Values for this compound NE
Mean Droplet Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Measures fluctuations in scattered light intensity due to the Brownian motion of droplets.Size: 20 - 200 nmPDI: < 0.25[12]
Zeta Potential Electrophoretic Light Scattering (ELS)Measures the velocity of droplets in an applied electric field, indicating surface charge.>
Morphology Transmission Electron Microscopy (TEM) / Cryo-TEMDirect visualization of droplet shape and size distribution after sample preparation.Spherical droplets.
pH and Conductivity pH Meter, ConductometerpH ensures compatibility with the intended application. Conductivity helps confirm the continuous phase (high for O/W).pH: Application-dependentConductivity: High
Drug Content & Encapsulation Efficiency HPLC / UV-Vis SpectroscopyQuantifies the amount of API successfully encapsulated within the nano-droplets.Typically > 90%
Protocol: Accelerated Stability Testing

Stability testing is crucial to predict the shelf-life of the nanoemulsion and identify potential destabilization mechanisms like Ostwald ripening, flocculation, or coalescence.

  • Thermodynamic Stress Tests:

    • Centrifugation: Centrifuge the nanoemulsion sample (e.g., at 5,000 rpm for 30 minutes). Observe for any signs of phase separation, creaming, or sedimentation. A stable nanoemulsion will show no change.[18]

    • Heating-Cooling Cycles: Store the sample at 4°C for 48 hours, then at 45°C for 48 hours. Repeat this for 3-6 cycles. A stable formulation will remain clear and show no signs of phase separation.[18]

    • Freeze-Thaw Cycles: Store the sample at -20°C for 48 hours, then allow it to thaw at room temperature. Repeat for 3 cycles. This tests the formulation's resilience to extreme temperature changes.

  • Long-Term Stability Assessment:

    • Store samples of the final formulation under different conditions (e.g., refrigerated at 4°C, room temperature at 25°C, and accelerated at 40°C).

    • At predetermined time points (e.g., 0, 1, 3, and 6 months), withdraw an aliquot and re-characterize its key parameters: mean droplet size, PDI, and zeta potential.

    • Self-Validation: A stable formulation will exhibit no significant changes in these critical quality attributes over the storage period. A significant increase in droplet size or PDI indicates instability.

Part 5: Troubleshooting Common Formulation Challenges

ProblemPotential Cause(s)Recommended Solution(s)
High Droplet Size (>200 nm) or High PDI (>0.3) - Insufficient energy input (HPH).- Suboptimal Sₘᵢₓ ratio or HLB.- Incorrect cooling rate (PIT).- Insufficient surfactant concentration.- Increase HPH pressure or number of passes.[13]- Re-evaluate the Sₘᵢₓ ratio by constructing more phase diagrams.- Ensure rapid, uniform cooling for the PIT method.- Increase the Sₘᵢₓ concentration in the formulation.[4]
Phase Separation or Creaming after Formulation - Formulation is outside the stable nanoemulsion region.- Insufficient zeta potential (leading to flocculation).- Ostwald ripening (diffusion of oil from smaller to larger droplets).- Re-formulate using a point deeper within the nanoemulsion region of the phase diagram.- If zeta potential is low, consider adding a charged surfactant to the Sₘᵢₓ.- Use an oil with lower water solubility or add a small amount of a highly insoluble co-solvent (ripening inhibitor) to the oil phase.
Formulation is Cloudy/Milky - The system is a coarse emulsion, not a nanoemulsion.- Droplet size is too large, causing significant light scattering.- This is a fundamental formulation failure. Re-start with component selection and phase diagram construction.- Confirm that the chosen formulation point was well within the transparent region of the phase diagram.

Conclusion

The formulation of nanoemulsions with this compound is a powerful strategy for the delivery of lipophilic active ingredients. Success hinges on a systematic, science-driven approach rather than trial and error. By carefully selecting components based on their physicochemical properties, meticulously mapping phase behavior with ternary diagrams, and choosing the appropriate emulsification method, researchers can develop stable, effective, and reproducible nanoemulsion systems. This guide provides the foundational principles and actionable protocols to empower scientists to harness the full potential of this versatile drug delivery platform.

References

Application Notes and Protocols for Ethyl Oleate as a Vehicle in Intramuscular Injections

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl oleate, the ethyl ester of oleic acid, has emerged as a superior non-aqueous vehicle for the parenteral delivery of lipophilic active pharmaceutical ingredients (APIs), particularly for intramuscular (IM) administration. Its lower viscosity compared to traditional fixed oils, such as sesame or cottonseed oil, facilitates easier manufacturing, filtration, and administration, ultimately improving patient compliance.[1][2] Furthermore, its biocompatibility and rapid absorption from the injection site make it an excipient of choice for formulating sustained-release and long-acting injectable drug products.[3][4] This guide provides a comprehensive overview of the physicochemical properties of this compound, along with detailed protocols for the formulation, sterilization, and quality control of this compound-based intramuscular injections.

Introduction to this compound in Parenteral Formulations

This compound is a colorless to pale yellow, oily liquid with a taste resembling olive oil.[5] It is a fatty acid ester formed from the condensation of oleic acid and ethanol.[6] In pharmaceutical formulations, it serves as an excellent solvent for a wide range of lipophilic drugs, most notably steroids and hormones.[1][6][7] Its use is well-documented in compounding pharmacies for preparations like progesterone injections for fertility treatments.[1][2][8][9]

The primary advantages of this compound over other oleaginous vehicles include:

  • Lower Viscosity: This allows for the use of finer gauge needles, reducing injection pain and discomfort for the patient.[1]

  • Faster Absorption: this compound is more rapidly absorbed by body tissues compared to fixed oils.[5]

  • High Solubilizing Power: It is an effective solvent for many poorly water-soluble APIs, enhancing bioavailability.[1][4]

  • Good Biocompatibility: It is generally considered to be of low toxicity and causes minimal tissue irritation upon injection.[10]

Despite its advantages, the formulation of this compound-based injectables requires careful consideration of its stability, as it is prone to oxidation. This can be mitigated by the addition of suitable antioxidants and proper storage conditions.[10]

Pre-formulation and Formulation Development

Physicochemical Properties of Pharmaceutical Grade this compound

The quality of this compound used in parenteral formulations must comply with pharmacopeial standards, such as the United States Pharmacopeia (USP), National Formulary (NF), European Pharmacopoeia (EP), and British Pharmacopoeia (BP).[10][11]

PropertyUSP/NF Specification[5][11][12]BP/EP Specification[10][11]
Appearance Colorless to pale yellow oily liquidClear, pale yellow or colorless liquid
Solubility Practically insoluble in water; miscible with ethanol, ether, and most organic solvents.Practically insoluble in water, miscible with ethanol (96%), with methylene chloride and with light petroleum.
Specific Gravity 0.866–0.874 at 20°C0.866 to 0.874
Viscosity Not less than 5.15 centipoises-
Acid Value Not more than 0.5Maximum 0.5
Iodine Value 75–8575 to 90
Saponification Value 177–188177 to 188
Peroxide Value -Maximum 10.0
Water Content -Maximum 1.0%
Total Ash -Maximum 0.1%
Solubility Enhancement of APIs in this compound

While this compound is an excellent solvent for many lipophilic drugs, some APIs may still exhibit limited solubility. Several techniques can be employed to enhance the solubility of drugs in this compound:

  • Co-solvents: The addition of a small percentage of a biocompatible co-solvent, such as benzyl alcohol or ethanol, can significantly improve drug solubility. An excipient compatibility study is essential to ensure the stability of the API and other excipients in the presence of the co-solvent.

  • Surfactants: Non-ionic surfactants can be used to create microemulsions or self-microemulsifying drug delivery systems (SMEDDS), which can enhance the solubilization of the API.[7]

  • Chemical Modification of the API: For APIs with suitable functional groups, esterification to create a more lipophilic prodrug can dramatically increase solubility in oily vehicles. A classic example is the esterification of testosterone to testosterone propionate or cypionate.[7][13][14][15]

Stability Considerations and Use of Antioxidants

This compound is susceptible to oxidation upon exposure to air, leading to an increase in the peroxide value and a darkening in color.[10] To ensure the stability and shelf-life of the final product, the following measures are crucial:

  • Inert Atmosphere: The manufacturing process, including filling, should be conducted under an inert atmosphere, such as nitrogen.[10]

  • Light-Resistant Containers: The final product should be stored in tight, light-resistant containers.[5][11][12]

  • Antioxidants: The addition of a suitable antioxidant or a combination of antioxidants is highly recommended. A commonly used combination is a mixture of propyl gallate, butylated hydroxyanisole (BHA), and butylated hydroxytoluene (BHT).[10]

Manufacturing and Sterilization Protocols

The manufacturing of sterile injectable products must be performed in a controlled aseptic environment, adhering to current Good Manufacturing Practices (cGMP) and guidelines such as USP <797>.[6][8][16][17][18]

Workflow for Aseptic Manufacturing

Caption: Aseptic manufacturing workflow for this compound-based intramuscular injections.

Detailed Protocol for a 1L Batch of Progesterone in this compound (50 mg/mL)

Note: This protocol is a representative example and must be adapted and validated for specific applications and equipment. All operations should be performed by trained personnel in a qualified cleanroom environment.

Materials:

  • Progesterone (micronized powder): 50.0 g

  • This compound (NF/EP grade): q.s. to 1.0 L

  • Benzyl Alcohol (NF/EP grade, as a co-solvent/preservative, optional): 20.0 mL

  • Antioxidant blend (e.g., 0.03% w/v): 0.3 g

  • Sterile, depyrogenated glass vials and stoppers

  • Sterile 0.22 µm hydrophobic membrane filter (e.g., PTFE or PVDF)

Procedure:

  • Preparation: In an ISO Class 8 environment or higher, accurately weigh all components.

  • Compounding: In an ISO Class 5 Laminar Airflow (LAF) hood within an ISO Class 7 cleanroom, transfer a portion of the this compound to a sterile, jacketed compounding vessel.

  • Add the benzyl alcohol (if used) and the antioxidant blend to the this compound and mix until dissolved.

  • Slowly add the micronized progesterone powder to the vehicle with continuous mixing to ensure uniform dispersion and dissolution. Gentle heating (e.g., 40-50°C) can be applied to facilitate dissolution.

  • Add the remaining this compound to reach the final volume and continue mixing until a clear, homogenous solution is obtained.

  • Sterile Filtration:

    • Assemble a pre-sterilized filtration apparatus with a 0.22 µm hydrophobic membrane filter. The use of a pre-filter may be necessary to prevent clogging of the sterilizing filter.

    • The viscosity of the oil can be reduced by gentle warming to facilitate filtration.

    • Filter the compounded solution into a sterile receiving vessel under aseptic conditions. Perform a filter integrity test (e.g., bubble point test) before and after filtration.

  • Aseptic Filling:

    • Transfer the sterile bulk solution to the filling machine.

    • Aseptically fill the solution into pre-sterilized and depyrogenated vials to the target volume.

    • Aseptically insert sterile stoppers and seal the vials with aluminum caps.

  • Inspection and Quarantine:

    • Visually inspect 100% of the filled vials for particulate matter, container-closure integrity, and other defects.

    • Quarantine the batch pending the results of quality control testing.

Sterilization Methods
  • Sterile Filtration: This is the most common method for sterilizing oil-based solutions as it avoids heat-induced degradation of the API. A 0.22 µm pore size filter is typically used.[19] The filtration of viscous oils can be challenging; warming the oil and applying pressure (using an inert gas like nitrogen) can improve the filtration rate.[19]

  • Dry Heat Sterilization: this compound itself can be sterilized by dry heat at 150°C for 1 hour.[10] This method is suitable for the bulk vehicle before the addition of a heat-sensitive API. Validation of the dry heat sterilization process is critical and involves using biological indicators (e.g., Bacillus subtilis spores) and temperature mapping to identify the coldest point within the load.[12][20][21][22][23]

Quality Control and Final Product Release

A comprehensive quality control testing regimen is required to ensure the safety, identity, strength, quality, and purity of the final product.

Test ParameterMethodAcceptance Criteria
Appearance Visual InspectionClear, oily solution, free from visible particulate matter. Color consistent with specifications.
Identity of API HPLC-UV or GC-FIDRetention time of the sample peak corresponds to that of a reference standard.
Assay of API Validated HPLC-UV or GC-FID methodTypically 90.0% - 110.0% of the label claim.[15][24][25][26]
Purity/Impurities HPLC-UV or GC-FIDAny specified impurities and total impurities should not exceed established limits.
Sterility Test USP <71>No microbial growth.
Bacterial Endotoxins Test USP <85> (LAL Test)Below the specified endotoxin limit.
Particulate Matter USP <788>Meets the limits for sub-visible particles.
Fill Volume USP <697>Meets the requirements for volume in containers.
Container-Closure Integrity Dye ingress or microbial challenge testNo evidence of leakage.

Safety and Biocompatibility

This compound is generally regarded as a safe and biocompatible excipient for intramuscular administration. Studies have shown that it causes minimal tissue irritation.[10] A 91-day feeding study in rats demonstrated no toxicologically significant findings, with a No Observable Adverse Effect Level (NOAEL) of approximately 6 g/kg body weight/day.[27] While it is not currently approved by the U.S. FDA for injectable use as a standalone product, it is included in the FDA Inactive Ingredients Database for transdermal preparations and is used in licensed parenteral medicines in the UK.[7][10]

Conclusion

This compound is a highly effective and versatile vehicle for the intramuscular delivery of lipophilic drugs. Its favorable physicochemical properties, particularly its low viscosity and high solvent capacity, offer significant advantages in both formulation development and clinical use. By adhering to stringent aseptic manufacturing practices, implementing robust sterilization procedures, and conducting thorough quality control testing, researchers and drug development professionals can successfully formulate safe and effective this compound-based injectable products.

References

Application Note: A Practical Guide to the Formulation and Characterization of Ethyl Oleate-Based Microemulsions for Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Microemulsions represent a significant advancement in drug delivery, offering a thermodynamically stable, optically clear, and easily manufactured platform for enhancing the solubility and bioavailability of poorly soluble active pharmaceutical ingredients (APIs). This application note provides a comprehensive, in-depth protocol for the rational design, preparation, and characterization of oil-in-water (o/w) microemulsions using ethyl oleate as the lipophilic phase. We delve into the theoretical principles of microemulsion formation, the critical role of component selection, and the systematic construction of pseudo-ternary phase diagrams to identify stable formulation regions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this compound-based microemulsions for robust and effective drug delivery systems.

Theoretical Principles & Component Selection

The Science of Spontaneous Self-Assembly

Microemulsions are not merely miniaturized versions of conventional emulsions. They are thermodynamically stable, isotropic dispersions of oil and water stabilized by an interfacial film of surfactant and, typically, a cosurfactant.[1][2] Unlike macroemulsions, which are kinetically stable and require significant energy input for formation, microemulsions form spontaneously or with minimal agitation when the components are mixed in the correct proportions.[3][4] This stability arises from the ultra-low interfacial tension between the oil and water phases, a state achieved by the synergistic action of the surfactant and cosurfactant.[5]

The Role of this compound as the Oil Phase

This compound, a fatty acid ester derived from oleic acid and ethanol, is an excellent choice for the oil phase in microemulsion formulations for several key reasons:[6]

  • High Solubilizing Capacity: It is an exceptional solvent for a wide range of lipophilic drugs, including steroids and other poorly soluble compounds.[7][8]

  • Biocompatibility: this compound is widely used in pharmaceutical formulations, including injectables, demonstrating a favorable safety profile.[7][8]

  • Enhanced Bioavailability: As a long-chain triglyceride, it can promote lymphatic transport of drugs, offering an additional pathway for absorption and potentially improving oral bioavailability.[9]

  • Favorable Formulation Properties: Studies have shown that this compound can support the formation of large microemulsion regions in phase diagrams, providing a wider range of stable formulation options.[9]

Rational Selection of Surfactants and Cosurfactants (The S/CoS Mixture)

The selection of the surfactant and cosurfactant (often denoted as S/CoS or Smix) is the most critical factor in microemulsion design.

  • Surfactants: These amphiphilic molecules position themselves at the oil-water interface, reducing interfacial tension. For o/w microemulsions, non-ionic surfactants with a Hydrophile-Lipophile Balance (HLB) value between 8 and 18 are typically preferred due to their lower toxicity and greater stability over a range of pH and ionic strengths.[10] Commonly used examples include polysorbates (e.g., Tween® 80) and polyoxyethylene castor oil derivatives (e.g., Cremophor® EL).

  • Cosurfactants: These are typically short-to-medium chain alcohols (e.g., ethanol, propylene glycol, Transcutol®) that work in concert with the surfactant.[11] Their primary roles are to increase the fluidity of the interfacial film, disrupt the formation of rigid liquid crystalline structures, and further reduce interfacial tension, thereby enabling the spontaneous curvature required for microemulsion formation.[5][11][12]

The ratio of surfactant to cosurfactant (Smix ratio) is a key variable that must be optimized, as it significantly influences the area of the microemulsion region in the phase diagram.[13]

Pre-formulation: Constructing the Pseudo-Ternary Phase Diagram

The Blueprint for Your Microemulsion

A pseudo-ternary phase diagram is an essential tool used to map the different phases (e.g., microemulsion, gel, coarse emulsion) that form at various concentrations of the oil, aqueous phase, and a fixed-ratio Smix.[14][15] By systematically titrating one component into mixtures of the other two, one can identify the precise boundaries of the stable, single-phase microemulsion region. This allows for the rational selection of an optimal formulation for further development.[15][16]

Materials & Equipment
Component Example Purpose
Oil Phase This compoundLipophilic solvent for API
Aqueous Phase Deionized Water or BufferContinuous phase
Surfactant Tween® 80 (Polysorbate 80)Primary emulsifier
Cosurfactant Propylene Glycol or Transcutol® PInterfacial film fluidizer
Equipment Glass vials/beakers, magnetic stirrer & stir bars, positive displacement pipette or buretteFor accurate mixing and titration
Protocol: Aqueous Titration for Phase Diagram Construction

This protocol outlines the construction of a phase diagram for a system with a fixed Smix ratio (e.g., 2:1 w/w). This process should be repeated for several Smix ratios (e.g., 1:1, 3:1, 4:1) to find the optimal system.[17]

  • Prepare the Smix: Prepare a homogenous mixture of the chosen surfactant and cosurfactant at the desired weight ratio (e.g., for a 2:1 ratio, mix 20g of Tween® 80 with 10g of Propylene Glycol).

  • Set Up Titration Vials: In separate glass vials, prepare mixtures of the oil phase (this compound) and the Smix at different weight ratios. A standard approach is to vary the ratio from 9:1 to 1:9 (e.g., 9g Oil:1g Smix; 8g Oil:2g Smix, etc.).

  • Aqueous Titration: Place a vial containing a specific Oil:Smix ratio on a magnetic stirrer. Slowly add the aqueous phase dropwise using a burette or pipette.[18]

  • Observe Phase Transitions: After each addition of the aqueous phase, allow the system to equilibrate. Observe the mixture for clarity. The endpoint of titration for a specific point on the diagram is the transition from a clear, transparent liquid (microemulsion) to a turbid or milky-white mixture (coarse emulsion).[15]

  • Record and Plot: Accurately record the mass of each component (Oil, Smix, Water) at the transition point. Convert these masses into weight percentages (%w/w). Plot these points on ternary graph paper or using appropriate software to delineate the microemulsion region.[14]

Visualization: Phase Diagram Construction Workflow

G cluster_prep Preparation cluster_titration Titration Process cluster_analysis Data Analysis P1 Select Components: Oil, Water, Surfactant, Cosurfactant P2 Fix S/CoS Ratio (e.g., 2:1 w/w) P1->P2 Define System T1 Prepare multiple Oil:Smix ratios (9:1 to 1:9) P2->T1 T2 Titrate each ratio dropwise with Aqueous Phase T1->T2 T3 Observe for clarity (Microemulsion) vs. Turbidity (Emulsion) T2->T3 A1 Record mass of each component at the transition point T3->A1 A2 Calculate %w/w of Oil, Water, Smix A1->A2 A3 Plot points on a Ternary Diagram A2->A3 A4 Identify Microemulsion Region (ME) A3->A4

Caption: Workflow for constructing a pseudo-ternary phase diagram.

Protocol for Preparing an Optimized this compound Microemulsion

Rationale for Formulation Selection

From the constructed phase diagrams, select a formulation point deep within the stable microemulsion region.[16] This ensures the formulation is robust and less susceptible to phase separation with minor variations in composition or temperature. A formulation with a lower Smix concentration is often preferred to minimize potential toxicity.

Step-by-Step Protocol

This protocol is for preparing a 100g batch of a formulation selected from the phase diagram (e.g., 10% this compound, 30% Smix, 60% Water).

  • Weigh Components: Accurately weigh the this compound (10g) and the pre-prepared Smix (30g) into a clean glass beaker.

  • Initial Mixing: Place the beaker on a magnetic stirrer and mix the oil and Smix until a clear, homogenous solution is formed.

  • Incorporate Aqueous Phase: While continuously stirring at a moderate speed (e.g., 300-400 rpm), slowly add the aqueous phase (60g) to the oil/Smix mixture.

  • Spontaneous Formation: Continue stirring. The mixture will spontaneously form a clear, transparent, and homogenous microemulsion.[19] No high-shear homogenization is required.

  • Equilibration: Allow the system to stir for an additional 15-30 minutes to ensure complete equilibration.

  • (Optional) API Incorporation: If loading a drug, it should first be dissolved in the phase in which it is most soluble (lipophilic drugs in this compound; hydrophilic drugs in the aqueous phase) before the emulsification step.

Visualization: Microemulsion Self-Assembly

G cluster_mix Oil Ethyl Oleate Mix Gentle Mixing Oil->Mix Water Aqueous Phase Water->Mix SC S/CoS Mixture SC->Mix ME Microemulsion Droplet Mix->ME Spontaneous Self-Assembly

Caption: Spontaneous self-assembly of microemulsion components.

Essential Characterization Techniques

After preparation, the microemulsion must be thoroughly characterized to ensure it meets quality standards. This is the self-validating step of the protocol.

Parameter Technique Typical Acceptance Criteria Rationale
Appearance Visual InspectionOptically clear and transparentConfirms the formation of a single-phase system, not a coarse emulsion.
Thermodynamic Stability Centrifugation (3000-5000 rpm), Freeze-Thaw CyclesNo phase separation, creaming, or crackingAssesses the long-term physical stability under stress conditions.[19]
Droplet Size & PDI Dynamic Light Scattering (DLS)Droplet size < 100 nm; Polydispersity Index (PDI) < 0.3Confirms nanoscale droplet size and a narrow, homogenous size distribution.[13][20]
Zeta Potential Electrophoretic Light Scattering (ELS)> ±20 mV (for electrostatic stabilization)Measures the surface charge of the droplets, indicating the stability against aggregation.[20]
pH pH MeterWithin a range suitable for the intended application (e.g., 5.5-7.0 for skin)Ensures physiological compatibility and API stability.
Conductivity ConductometerVaries with water contentHelps determine the microemulsion structure (o/w, w/o, or bicontinuous).

Troubleshooting Common Formulation Challenges

Problem Likely Cause Recommended Solution
Turbidity or Phase Separation Formulation is outside the stable microemulsion region.Re-evaluate the phase diagram. Adjust component ratios.
High Polydispersity Index (PDI) Inefficient mixing or component incompatibility.Ensure Smix is homogenous before titration. Try a different cosurfactant or Smix ratio.
Droplet Size Growth Over Time Ostwald ripening or coalescence; poor stability.Increase Smix concentration. Select a formulation deeper within the stable ME region.
API Precipitation API concentration exceeds the solubilization capacity.Perform solubility studies to determine the maximum API load. Increase the oil phase percentage if possible.

References

Application Note & Protocols: Ethyl Oleate as a High-Performance Solvent for Lipophilic Drug Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The formulation of lipophilic active pharmaceutical ingredients (APIs) presents a significant challenge in drug development, primarily due to their poor aqueous solubility, which can limit bioavailability and therapeutic efficacy. Ethyl oleate, a fatty acid ester derived from oleic acid and ethanol, has emerged as a versatile and highly effective non-aqueous solvent and vehicle for these challenging compounds.[1][2] Its unique physicochemical properties, including low viscosity, high solvency for lipophilic molecules, and excellent biocompatibility, make it a superior alternative to traditional fixed oils for a range of applications, particularly in parenteral drug delivery.[3][4] This guide provides an in-depth analysis of this compound, its advantages, and detailed protocols for its application in pharmaceutical research and development, designed for scientists and drug development professionals.

Introduction: The Lipophilicity Challenge

A substantial portion of new chemical entities (NCEs) are classified as lipophilic, exhibiting poor solubility in water. This characteristic is a major hurdle for formulation scientists, as it can lead to incomplete drug absorption and erratic bioavailability when administered orally or via aqueous injections. To overcome this, formulators often turn to lipid-based drug delivery systems and oleaginous vehicles. This compound is a prime excipient in this class, serving as an excellent carrier that facilitates the dissolution and subsequent absorption of lipophilic drugs.[5] It is particularly valued for its role in parenteral formulations, topical delivery systems, and self-microemulsifying drug delivery systems (SMEDDS).[5][6]

Physicochemical Properties and Pharmacopeial Standards

This compound is a clear, colorless to pale yellow oily liquid.[4] Its composition is primarily the ethyl ester of oleic acid, though it consists of esters from other high molecular weight fatty acids as well.[3] Pharmaceutical grades must comply with stringent standards set by international pharmacopeias such as the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.).[4][5]

PropertySpecification / ValueSource(s)
Chemical Name (Z)-9-Octadecenoic acid, ethyl ester[3]
CAS Number 111-62-6[7]
Molecular Formula C₂₀H₃₈O₂[4][7]
Molecular Weight 310.51 g/mol [4]
Appearance Colorless to pale yellow, mobile, oily liquid[6][8]
Solubility Practically insoluble in water; miscible with ethanol, ether, chloroform, and most fixed oils.[4][9]
Density ~0.87 g/cm³[7]
Viscosity (Dynamic) ~3.9 mPa·s at 25°C[10]
Boiling Point 216–218 °C (at 15 hPa)[7]
Melting Point ~ -32 °C[7]
Acid Value ≤ 0.5[4][11]
Iodine Value 75–90[4][11]
Saponification Value 177–188[4][11]

Core Advantages in Pharmaceutical Formulations

The selection of this compound as a solvent is driven by several key advantages over other oleaginous vehicles like almond or peanut oil.

  • Superior Solvency : this compound exhibits exceptional solvent properties for a wide array of lipophilic substances, most notably steroids, hormones, and certain vitamins, enabling higher drug loading.[1][12][13]

  • Low Viscosity : Compared to traditional fixed oils, this compound has a significantly lower viscosity.[10] This is a critical advantage for parenteral injections, as it allows for the use of finer gauge needles, which can reduce patient discomfort and pain upon administration.[2][14]

  • Rapid Tissue Absorption : Formulations using this compound are absorbed more rapidly from body tissues following intramuscular or subcutaneous injection, which can influence the pharmacokinetic profile of the drug.[3][6][8]

  • High Biocompatibility : this compound is generally considered to be of low toxicity and causes minimal tissue irritation, making it a safe vehicle for parenteral applications.[3][6][10]

  • Versatility : Its utility extends beyond injectables to topical gels, biodegradable subdermal implants, and microemulsion systems for oral, topical, or ocular delivery.[3][6][12]

Experimental Protocols and Methodologies

Workflow for Parenteral Formulation Development

The following diagram outlines the typical workflow for developing a lipophilic drug formulation using this compound as the primary solvent.

G cluster_0 Phase 1: Pre-formulation cluster_1 Phase 2: Formulation & Manufacturing cluster_2 Phase 3: Quality Control & Stability A API & Excipient Sourcing (Pharma Grade API, this compound, Antioxidants) B Solubility Screening (Determine max API concentration in this compound) A->B C Excipient Compatibility (API + this compound + Antioxidant) B->C D Formulation Preparation (Dissolve API & Antioxidant in this compound with gentle heating/mixing) C->D E Sterile Filtration (0.22 µm PTFE filter) D->E F Aseptic Filling (Fill into sterile vials under Nitrogen overlay) E->F G QC Testing (Appearance, Assay, Purity, Peroxide Value) F->G H Stability Studies (ICH Conditions: Long-term & Accelerated) G->H I Final Product Release H->I

Caption: Workflow for this compound-based parenteral formulation.

Protocol 1: Basic Solubilization of a Lipophilic API

Objective: To determine the saturation solubility of a lipophilic API in this compound and prepare a stock solution.

Materials:

  • Lipophilic API (e.g., progesterone, testosterone undecanoate)

  • Pharmaceutical Grade this compound (USP/EP)

  • Analytical balance

  • Glass vials with screw caps

  • Magnetic stirrer and stir bars

  • Water bath or heating block

  • Vortex mixer

Procedure:

  • Preparation : Accurately weigh 1 gram of this compound into a series of glass vials.

  • Incremental Addition : Add a small, known amount of the API to the first vial.

  • Dissolution : Cap the vial and vortex for 1 minute. Place the vial on a magnetic stirrer at a controlled temperature (e.g., 25°C or 40°C). Gentle heating may be applied if the API is known to be heat-stable, as this can expedite dissolution.

  • Observation : Stir until the API is fully dissolved. Observe visually for any undissolved particles.

  • Saturation Point : Continue adding small, known increments of the API, allowing sufficient time for dissolution after each addition. The saturation point is reached when solid API particles remain undissolved after prolonged stirring (e.g., 24 hours).

  • Calculation : Calculate the solubility in mg/mL. The supernatant from the saturated solution can be filtered and analyzed by a validated method (e.g., HPLC) to confirm the concentration.

Causality Note: This initial screening is critical for determining the maximum achievable drug load in the formulation, which directly impacts the potential dosage volume.

Protocol 2: Preparation of a Sterile Parenteral Formulation (Small Scale)

Objective: To prepare a sterile, antioxidant-stabilized solution of a lipophilic API in this compound for preclinical testing.

Materials:

  • Pre-determined mass of lipophilic API

  • Pharmaceutical Grade this compound

  • Antioxidant(s) (e.g., a mixture of Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA), or Propyl Gallate)[3][10]

  • Sterile, depyrogenated glass vials and stoppers

  • Sterile, single-use syringes

  • Sterile 0.22 µm PTFE syringe filters (ensure compatibility with this compound)

  • Laminar flow hood or isolator

  • Nitrogen gas source

Procedure:

  • Environment : Perform all aseptic manipulations within a certified laminar flow hood.

  • Vehicle Preparation : In a sterile beaker, add the required volume of this compound.

  • Antioxidant Addition : Add the antioxidant(s) at a pre-determined concentration (e.g., 0.02% w/v BHT).[10] Stir gently until fully dissolved. The use of an antioxidant is crucial to prevent the oxidation of this compound and the API.[3][6]

  • API Dissolution : Slowly add the accurately weighed API to the this compound/antioxidant mixture while stirring. Gentle warming (e.g., to 40-50°C) can be used to facilitate dissolution, but must be validated to not cause API degradation.

  • Volume Adjustment : If necessary, add this compound to reach the final target volume and stir until a homogenous solution is achieved.

  • Sterile Filtration : Draw the solution into a sterile syringe. Attach a sterile 0.22 µm PTFE filter to the syringe outlet. PTFE is recommended for its compatibility with organic solvents.

  • Aseptic Filling : Carefully filter the solution directly into the sterile vials.

  • Inert Gas Overlay : Immediately before stoppering, flush the headspace of each vial with sterile-filtered nitrogen gas. This displaces oxygen and further protects the formulation from oxidation.[3][10]

  • Sealing : Securely place the sterile stoppers onto the vials and apply crimp seals.

  • Quality Control : Submit a subset of vials for quality control testing, including sterility, endotoxin levels, API concentration (assay), and purity/degradation products.

Critical Considerations: Stability and Safety

Oxidative Stability

This compound is susceptible to oxidation upon exposure to air, leading to an increase in the peroxide value and a potential change in color and odor.[3][6][10] This degradation can compromise the stability of the API and the overall quality of the product.

  • Mitigation Strategy : The inclusion of antioxidants is standard practice.[10] A combination of antioxidants like BHA, BHT, and propyl gallate can provide synergistic protection.[3]

  • Packaging and Storage : Formulations should be stored in well-closed, light-resistant containers.[3][10] For multi-dose vials or partially filled containers, replacing the air in the headspace with an inert gas like nitrogen is a critical step to extend shelf life.[6][10]

Stability Testing

All this compound-based formulations must undergo rigorous stability testing according to ICH guidelines (e.g., Q1A(R2)).[15] The testing program should evaluate attributes susceptible to change during storage.

  • Key Parameters to Monitor :

    • Physical Appearance : Color, clarity, presence of particulate matter.

    • Chemical Properties : API assay, degradation products, peroxide value.

    • Preservative Content : Assay of any added antioxidants.

    • Sterility and Endotoxins (for parenteral products).

Safety and Biocompatibility

This compound is generally considered to have low toxicity and minimal tissue irritation.[6][10] However, it is important to note that it may not be approved by all regulatory agencies for all uses. For example, while used by compounding pharmacies, it is not currently FDA-approved for injectable use in the United States, and its safety in pregnancy has not been formally established.[6] It is also known to dissolve or cause swelling in certain types of rubber, necessitating careful selection of container closure systems.[3][10]

Conclusion

This compound is a high-performance solvent and vehicle that provides a robust solution to the challenges of formulating lipophilic drugs. Its favorable properties—notably high solvency, low viscosity, and good biocompatibility—make it an invaluable tool for developing effective drug delivery systems, especially for parenteral administration. By understanding its characteristics and implementing proper formulation strategies, including the use of antioxidants and inert packaging, researchers can leverage this compound to enhance the therapeutic potential of poorly soluble APIs.

References

Application Note: A Comprehensive Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Ethyl Oleate

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a detailed methodology for the identification and quantification of ethyl oleate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a critical excipient in the pharmaceutical industry, valued for its properties as a solvent and a vehicle for drug delivery, particularly for lipophilic compounds like steroids.[1][2] Accurate and reliable analytical methods are therefore essential for quality control, formulation development, and stability testing. This document offers an in-depth exploration of the entire analytical workflow, from sample preparation to data interpretation, grounded in established scientific principles to ensure robust and reproducible results.

Introduction to this compound and its Analytical Importance

This compound (CAS 111-62-6) is a fatty acid ester formed from the condensation of oleic acid and ethanol.[3] It is a colorless to pale yellow, oily liquid that has become indispensable in modern pharmaceutical formulations.[1][4] Its primary application is as a vehicle for intramuscular and subcutaneous drug delivery, owing to its ability to dissolve a wide range of lipophilic active pharmaceutical ingredients (APIs), such as steroids.[3][4] Compared to other fixed oils, its lower viscosity is advantageous, potentially reducing patient discomfort during injections.[1] Furthermore, this compound is used in topical, transdermal, and oral formulations, including self-microemulsifying drug delivery systems (SMEDDS), to enhance the bioavailability of poorly soluble drugs.[2][4]

Beyond its role as a formulated excipient, this compound is also a biomarker. It is one of the fatty acid ethyl esters (FAEEs) formed in the body following the consumption of ethanol, making its detection relevant in clinical and forensic toxicology to assess alcohol intake.[5][6]

Given its dual role as a key pharmaceutical ingredient and a biological marker, a selective and sensitive analytical method is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice for this purpose. The volatility of this compound makes it highly amenable to gas chromatography for separation, while mass spectrometry provides definitive identification based on its unique mass fragmentation pattern and enables precise quantification.[5][7]

The Analytical Principle: Gas Chromatography-Mass Spectrometry

The power of GC-MS lies in its hybrid nature. It couples the superior separation capability of Gas Chromatography with the highly specific detection power of Mass Spectrometry.

  • Gas Chromatography (GC): The sample is first vaporized in a heated injector and carried by an inert gas (the mobile phase) through a long, thin column. The column's inner surface is coated with a stationary phase. Separation occurs based on the differential partitioning of analytes like this compound between the mobile and stationary phases. Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster, resulting in separation based on retention time.

  • Mass Spectrometry (MS): As each separated compound elutes from the GC column, it enters the MS ion source. Here, it is bombarded with high-energy electrons (typically in Electron Ionization or EI mode), causing it to ionize and fragment in a reproducible manner. These charged fragments are then sorted by the mass analyzer based on their mass-to-charge ratio (m/z) and detected. The resulting mass spectrum is a unique chemical fingerprint that allows for unambiguous identification of the compound.

Experimental Workflow

The entire process, from sample receipt to final report, follows a structured path designed to ensure data integrity and accuracy.

GCMS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Sample Sample Receipt (e.g., Pharmaceutical Formulation) Prep Sample Preparation (Dilution, Extraction) Sample->Prep GC GC Separation (Column: HP-5MS) Prep->GC Standard Standard Preparation (Calibration & QC) Standard->Prep MS MS Detection (EI, Scan/SIM Mode) GC->MS Qual Qualitative Analysis (Retention Time & Spectral Match) MS->Qual Quant Quantitative Analysis (Calibration Curve) MS->Quant Report Final Report Qual->Report Quant->Report

Caption: Overall workflow for the GC-MS analysis of this compound.

Detailed Experimental Protocol

This section provides a comprehensive, step-by-step protocol for the analysis of this compound in a typical oil-based pharmaceutical formulation.

Sample and Standard Preparation

The goal of sample preparation is to produce a clean, homogenous sample in a volatile solvent, suitable for injection into the GC-MS.[7] For an oil-based formulation, a simple "dilute and shoot" approach is often sufficient.[8]

Materials:

  • This compound reference standard (≥99% purity)

  • Internal Standard (IS): e.g., Methyl Stearate or other suitable long-chain fatty acid ester not present in the sample.

  • Solvent: Hexane or Iso-octane (GC grade)

  • Class A volumetric flasks and pipettes

  • 2 mL autosampler vials with caps

Protocol: Standard Stock and Working Solutions

  • Primary Stock (this compound): Accurately weigh ~50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with hexane to achieve a concentration of ~1000 µg/mL.

  • Internal Standard Stock: Prepare a stock solution of the internal standard (e.g., Methyl Stearate) at ~1000 µg/mL in hexane.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution from the primary stock. For each standard, add a constant amount of the internal standard. A typical range might be 1, 5, 10, 25, 50, and 100 µg/mL.

    • Causality: Using an internal standard corrects for variations in injection volume and instrument response, leading to higher precision and accuracy.

Protocol: Sample Preparation

  • Accurately weigh an amount of the formulation equivalent to ~10 mg of this compound into a 100 mL volumetric flask.

  • Add a fixed volume of the Internal Standard stock solution to the flask.

  • Dissolve and dilute to volume with hexane. This yields a theoretical concentration of ~100 µg/mL.

  • Perform a further 1:10 dilution to bring the concentration into the mid-range of the calibration curve (e.g., ~10 µg/mL).[9]

  • Vortex thoroughly and transfer the final solution into a 2 mL autosampler vial for analysis.

GC-MS Instrumental Parameters

The following parameters are a robust starting point and should be optimized for the specific instrumentation in use.

Parameter Setting Rationale
GC System Agilent, Shimadzu, PerkinElmer, or equivalent---
Column HP-5MS, DB-5MS, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)A non-polar 5% phenyl-methylpolysiloxane column provides excellent resolution for fatty acid esters.[10]
Injector Temperature 280 °CEnsures rapid and complete vaporization of this compound without thermal degradation.[10]
Injection Volume 1 µLStandard volume for capillary GC.
Injection Mode Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations)Splitless mode enhances sensitivity, while a split injection prevents column overloading with concentrated samples.[10]
Carrier Gas Helium (99.999% purity)Inert carrier gas providing good chromatographic efficiency.[10][11]
Flow Rate 1.0 mL/min (Constant Flow Mode)Optimal flow rate for a 0.25 mm ID column to balance analysis time and separation efficiency.[10]
Oven Program Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 250 °C, then 20 °C/min to 320 °C (hold 5 min)The temperature ramp effectively separates analytes based on their boiling points, ensuring this compound is well-resolved from other components. This is a typical program for FAME analysis.[10]
MS System Quadrupole, Ion Trap, or TOF---
Ionization Mode Electron Ionization (EI) at 70 eVStandard, robust ionization technique that produces reproducible fragmentation patterns for library matching.[12]
Ion Source Temperature 230 °CPrevents condensation of analytes in the source while minimizing thermal degradation.[10]
Mass Analyzer Quadrupole---
Acquisition Mode Full Scan (m/z 40-450) for identification; Selected Ion Monitoring (SIM) for quantificationFull Scan mode is used to acquire the entire mass spectrum for library matching. SIM mode significantly increases sensitivity by monitoring only specific, characteristic ions.[13]
Solvent Delay 4-5 minutesPrevents the high-intensity solvent peak from entering and saturating the MS detector.

Data Analysis and Interpretation

Identification of this compound

Identification is a two-factor authentication process:

  • Retention Time (RT): The retention time of the peak in the sample chromatogram must match that of a known this compound reference standard, analyzed under the same conditions, within a narrow tolerance window (e.g., ±0.5%).

  • Mass Spectrum: The mass spectrum of the sample peak must match the reference spectrum from a library (e.g., NIST/Wiley) and/or a contemporaneously analyzed standard.[14] The NIST WebBook is an authoritative source for reference spectra.[12]

Understanding the Mass Spectrum of this compound

Under electron ionization, the this compound molecule (C₂₀H₃₈O₂, Molecular Weight: 310.5 g/mol ) fragments in a characteristic way.[12] The molecular ion peak (M⁺) at m/z 310 is often weak or absent. The fragmentation pattern is dominated by cleavage at the ester group and along the aliphatic chain.

Key Diagnostic Ions:

  • m/z 264: Represents the loss of the ethoxide group ([M-OC₂H₅]⁺). This is a very common and indicative fragment.[15]

  • m/z 88: A significant peak resulting from a McLafferty rearrangement, characteristic of fatty acid ethyl esters.[16]

  • m/z 55: Often the base peak, corresponding to a stable C₄H₇⁺ fragment from the hydrocarbon chain.[15]

  • Clusters of peaks separated by 14 amu: These represent the sequential loss of -CH₂- groups from the alkyl chain.[17]

Caption: Key fragmentation pathways for this compound in EI-MS.

Quantification

Quantitative analysis is performed by creating a calibration curve.

  • Construct the Curve: For each calibration standard, calculate the ratio of the peak area of this compound to the peak area of the internal standard. Plot this area ratio (Y-axis) against the concentration of this compound (X-axis).

  • Linear Regression: Perform a linear regression on the data points. The resulting equation (y = mx + c) should have a coefficient of determination (R²) of ≥0.995 for good linearity.[16]

  • Calculate Sample Concentration: Calculate the area ratio for the unknown sample. Use the regression equation to determine the concentration of this compound in the prepared sample. Finally, apply the dilution factors to calculate the concentration in the original, undiluted formulation.

Method Validation

For use in a regulated environment, the analytical method must be validated to prove its suitability. Key parameters to assess are summarized below.

Validation Parameter Description Typical Acceptance Criteria
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of other components (e.g., excipients, degradants).Peak purity analysis, no interference at the RT of the analyte.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.R² ≥ 0.995.
Accuracy The closeness of test results to the true value. Assessed by spike/recovery studies.98-102% recovery for drug product.
Precision (Repeatability & Intermediate)The degree of scatter between a series of measurements.Relative Standard Deviation (RSD) ≤ 2%.[18]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1; RSD ≤ 10%.[19]
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, ramp rate).System suitability parameters remain within acceptable limits.

Conclusion

This application note details a robust and reliable GC-MS method for the analysis of this compound, a vital component in many pharmaceutical products. By combining the separation power of gas chromatography with the specificity of mass spectrometry, this protocol provides a framework for accurate identification and precise quantification. The principles and parameters outlined herein serve as a comprehensive guide for researchers and quality control analysts, ensuring the integrity and quality of pharmaceutical formulations containing this compound.

References

Application Notes and Protocols for Developing Stable Topical Formulations with Ethyl Oleate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Ethyl Oleate in Advanced Topical Drug Delivery

This compound, the ethyl ester of oleic acid, has emerged as a highly versatile and valuable excipient in the development of sophisticated topical and transdermal drug delivery systems.[1] Its unique physicochemical properties, including its excellent solvent capacity for lipophilic active pharmaceutical ingredients (APIs), low viscosity, and inherent ability to enhance skin penetration, position it as a superior alternative to traditional fixed oils.[2][3] As an emollient and moisturizer, it also contributes to the aesthetic and sensory characteristics of topical formulations, improving patient compliance.[2]

However, the successful incorporation of this compound into a stable and effective topical product is not without its challenges. Its unsaturated nature makes it susceptible to oxidation, which can compromise the stability of the formulation and the integrity of the API.[4] Furthermore, achieving long-term physical stability in emulsion and microemulsion systems requires a deep understanding of formulation science and careful selection of excipients.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for developing stable topical formulations containing this compound. We will delve into pre-formulation considerations, strategies for creating robust emulsion and microemulsion systems, and detailed protocols for assessing the physical and chemical stability of the final product.

Pre-formulation Considerations: Characterizing Your this compound

Before embarking on formulation development, it is crucial to ensure the quality and purity of the this compound raw material. Pharmacopeial standards, such as those from the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), provide a set of critical quality attributes that should be assessed.

Table 1: Key Quality Attributes of Pharmaceutical Grade this compound (USP/EP)

ParameterUSP SpecificationEP SpecificationRationale for Importance in Topical Formulations
Appearance Clear, colorless to pale yellow liquidClear, pale yellow or colorless liquidEnsures aesthetic acceptability and absence of gross degradation.
Specific Gravity 0.866–0.874 at 20°C0.866 to 0.874Affects the physical stability of emulsions (creaming/sedimentation).
Acid Value Not more than 0.5Maximum 0.5A low acid value indicates minimal hydrolysis to oleic acid, which can be an irritant and affect formulation pH.
Iodine Value 75–8575 to 90Indicates the degree of unsaturation; a key parameter for assessing susceptibility to oxidation.
Peroxide Value Not more than 10.0Maximum 10.0Measures the initial extent of oxidation; a critical indicator of raw material quality and stability.
Saponification Value 177–188177 to 188Confirms the identity and purity of the ester.

Source: USP-NF 2021, EP 10.0

Formulation Strategies for Stable this compound Systems

The key to stable this compound formulations lies in the careful design of the delivery system. Emulsions and microemulsions are the most common approaches to incorporate this lipophilic excipient into elegant and effective topical products.

Oil-in-Water (O/W) Emulsions

O/W emulsions are often preferred for topical applications due to their non-greasy feel and ease of application. In these systems, this compound constitutes the dispersed oil phase.

Causality Behind Component Selection:

  • Surfactants: The choice of surfactant is governed by the Hydrophile-Lipophile Balance (HLB) system. For O/W emulsions, surfactants with a higher HLB value (typically 8-18) are required.[5] A blend of surfactants is often used to achieve a specific required HLB (rHLB) for the oil phase, which for this compound is approximately 11.[6][7] This ensures that the surfactant molecules correctly orient themselves at the oil-water interface, reducing interfacial tension and preventing droplet coalescence.

  • Thickening Agents: To prevent creaming (the upward movement of oil droplets), the viscosity of the continuous aqueous phase can be increased using thickening agents like carbomers, xanthan gum, or cellulosic derivatives.[8]

Manufacturing Process: The Role of Homogenization

The reduction of oil droplet size is critical for long-term stability. High-pressure homogenization (HPH) is a widely used technique to produce fine and uniform emulsions.

dot

HPH_Workflow cluster_prep Pre-emulsion Preparation cluster_hph High-Pressure Homogenization cluster_final Final Formulation A Aqueous Phase (Water, Humectants, Thickeners) D Coarse Emulsion A->D B Oil Phase (this compound, API, Antioxidants) B->D C Surfactants C->D E High-Pressure Homogenizer D->E High Shear & Cavitation F Fine O/W Emulsion E->F G Cooling & Addition of Heat-Sensitive Ingredients F->G H Final Product G->H

Caption: Workflow for O/W Emulsion Preparation using HPH.

Table 2: Example of a Stable O/W Cream Formulation with this compound and Stability Data

IngredientFunction% w/w
Oil Phase
This compoundSolvent, Penetration Enhancer15.0
Cetyl AlcoholThickener, Co-emulsifier3.0
Glyceryl MonostearateCo-emulsifier2.0
BHTAntioxidant0.1
Aqueous Phase
Purified WaterVehicle72.9
GlycerinHumectant3.0
Carbomer 940Thickening Agent0.5
Surfactant
Polysorbate 80 (Tween 80)O/W Emulsifier3.0
Neutralizer
TriethanolamineNeutralizing Agentq.s. to pH 6.0
Preservative
PhenoxyethanolPreservative0.5

Stability Data for the O/W Cream Formulation (Stored at 25°C/60% RH)

Time PointAverage Droplet Size (nm)Polydispersity Index (PDI)pHViscosity (cP)
Initial185 ± 50.21 ± 0.026.1 ± 0.112,500 ± 500
1 Month190 ± 60.23 ± 0.036.0 ± 0.112,300 ± 450
3 Months198 ± 80.25 ± 0.035.9 ± 0.212,000 ± 600
6 Months210 ± 100.28 ± 0.045.8 ± 0.211,800 ± 550
Microemulsions

Microemulsions are thermodynamically stable, transparent, and isotropic systems of oil, water, surfactant, and a co-surfactant.[9] They form spontaneously or with minimal agitation and offer excellent stability and enhanced drug solubilization and skin permeation.

Causality Behind Component Selection:

  • Surfactant and Co-surfactant (Smix): The key to forming a stable microemulsion is the selection of an appropriate surfactant and co-surfactant blend (Smix). The co-surfactant, typically a short to medium-chain alcohol (e.g., propylene glycol, ethanol) or another surfactant, reduces the interfacial tension to an ultra-low level and increases the fluidity of the interfacial film, allowing for the spontaneous formation of microdroplets.[10] The ratio of surfactant to co-surfactant is a critical parameter that is optimized through the construction of pseudo-ternary phase diagrams.[11]

dot

Ternary_Phase_Diagram cluster_ME Microemulsion Region Water Water Oil Oil (this compound) Water->Oil Smix S-mix (Surfactant/Co-surfactant) Oil->Smix Smix->Water p1 p2 p1->p2 p3 p2->p3 p3->p1

Caption: Pseudo-ternary phase diagram for microemulsion formulation.

Table 3: Example of a Stable Microemulsion Formulation with this compound

ComponentFunction% w/w
This compoundOil Phase10
Tween 80Surfactant35
Propylene GlycolCo-surfactant15
WaterAqueous Phase40

Protocols for Stability and Performance Testing

A robust stability testing program is essential to ensure the quality, safety, and efficacy of the final product throughout its shelf life.[12]

Protocol 1: Physical Stability Assessment

Objective: To evaluate the physical integrity of the this compound formulation under accelerated and long-term storage conditions.

Methodology:

  • Visual Examination: Macroscopically observe the formulation for any signs of phase separation, creaming, sedimentation, color change, or precipitation at specified time points.

  • Microscopic Evaluation: Use optical microscopy to assess the homogeneity of the emulsion and detect any changes in the droplet morphology or signs of crystal growth.

  • Droplet Size Analysis: Employ dynamic light scattering (DLS) to measure the mean droplet size and polydispersity index (PDI). A significant increase in droplet size over time indicates instability (e.g., coalescence).[13]

  • Rheological Measurements: Use a viscometer or rheometer to measure the viscosity of the formulation. A significant change in viscosity can indicate structural changes within the emulsion.

  • Freeze-Thaw Cycling: Subject the formulation to several cycles of freezing and thawing (e.g., -20°C for 24 hours followed by 25°C for 24 hours, repeated for 3-5 cycles). This assesses the formulation's resistance to extreme temperature fluctuations.

  • Centrifugation: Centrifuge the formulation at a specified speed (e.g., 3000 rpm for 30 minutes) to accelerate creaming or sedimentation.[13]

Protocol 2: Chemical Stability Assessment (Stability-Indicating HPLC Method)

Objective: To quantify the API and detect any degradation products in the this compound formulation over time.

Methodology:

  • Method Development and Validation: Develop a stability-indicating high-performance liquid chromatography (HPLC) method capable of separating the API from this compound, its potential degradation products (e.g., oleic acid), and other excipients.[14][15]

  • Forced Degradation Studies: Subject the drug substance and the final formulation to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products.[16] This is crucial to demonstrate the specificity of the analytical method.

  • Stability Study:

    • Store the formulation in its final packaging at long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.

    • At predetermined time points (e.g., 0, 1, 3, 6, 12 months), withdraw samples and analyze for API content and the presence of degradation products using the validated HPLC method.

Protocol 3: In Vitro Skin Permeation Study

Objective: To evaluate the rate and extent of API permeation through the skin from the this compound formulation.

Methodology (using Franz Diffusion Cells):

  • Skin Preparation: Use excised human or animal skin (e.g., porcine ear skin) of a defined thickness. Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.[6]

  • Cell Assembly: Fill the receptor compartment with a suitable receptor medium (e.g., phosphate-buffered saline with a solubilizing agent if needed) and maintain it at 32°C to mimic skin surface temperature. Ensure the system is free of air bubbles.[17]

  • Dosing: Apply a finite dose of the this compound formulation to the skin surface in the donor compartment.

  • Sampling: At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh, pre-warmed receptor medium.

  • Analysis: Analyze the samples for API concentration using a validated analytical method (e.g., HPLC).

  • Data Analysis: Calculate the cumulative amount of API permeated per unit area over time and determine the steady-state flux (Jss).[6]

Conclusion

The development of stable topical formulations containing this compound requires a multifaceted approach that combines a thorough understanding of its physicochemical properties with rational formulation design and rigorous stability testing. By carefully selecting surfactants and co-surfactants, optimizing manufacturing processes such as high-pressure homogenization, and implementing comprehensive stability and performance testing protocols, researchers can successfully harness the benefits of this compound to create effective and elegant topical drug products. These application notes provide a foundational framework to guide scientists in this endeavor, ultimately contributing to the development of innovative and patient-centric dermatological therapies.

References

Application of Ethyl Oleate in Parenteral Nutrition Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a detailed technical guide on the application of ethyl oleate in parenteral nutrition (PN) research. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge and protocols to investigate this compound as a potential lipid component in parenteral formulations. This guide emphasizes the rationale behind experimental choices and provides self-validating protocols to ensure scientific rigor.

Introduction: The Rationale for this compound in Parenteral Nutrition

Parenteral nutrition is a life-sustaining therapy for patients who are unable to absorb nutrients through their gastrointestinal tract. Lipid emulsions are a critical component of PN, providing a dense source of calories and essential fatty acids.[1] Traditionally, these emulsions have been based on vegetable oils like soybean oil.[1] However, there is ongoing research into alternative lipid sources that may offer improved stability, biocompatibility, and metabolic profiles.[2]

This compound, the ethyl ester of oleic acid, presents several intriguing properties that warrant its investigation in PN research.[3] It is a colorless to pale yellow, oily liquid with a lower viscosity than many fixed oils, which could be advantageous for injectability and tissue absorption.[4][5] Its primary use in pharmaceuticals has been as a solvent and vehicle for lipophilic drugs in intramuscular injections.[4][6] This guide will explore its potential translation into the more complex matrix of a total parenteral nutrition (TPN) admixture.

It is important to note that while this compound is used in some licensed parenteral medicines in the UK and is included in the FDA Inactive Ingredients Guide for transdermal preparations, its use as a primary lipid source in comprehensive parenteral nutrition formulations is still an area of active research.[4][7] Therefore, the protocols and information provided herein are intended for research and development purposes.

Physicochemical Properties of Pharmaceutical-Grade this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in parenteral nutrition research. These properties influence formulation development, stability, and in vivo performance.

PropertyValue/DescriptionSignificance in Parenteral NutritionReference(s)
Appearance Clear, colorless to pale yellow oily liquidVisual inspection is a primary indicator of emulsion stability. Changes in color may suggest degradation.[8]
Molecular Formula C20H38O2Defines the basic chemical identity.[8]
Molecular Weight 310.51 g/mol Relevant for molar concentration calculations in formulations.[5]
Solubility Practically insoluble in water; miscible with ethanol, ether, and fixed oils.Highlights the need for emulsification to create a stable oil-in-water parenteral formulation.[4]
Viscosity Less viscous than fixed oils like almond and peanut oil.Lower viscosity can facilitate easier administration and potentially faster absorption from intramuscular sites, a property that may be explored in the context of lipid clearance from circulation.[5]
Sterilization Can be sterilized by dry heat at 150°C for 1 hour.Essential for ensuring the sterility of the final parenteral product.[5][6][7]

Formulation of this compound-Based Parenteral Emulsions: A Research Perspective

The formulation of a stable oil-in-water emulsion is paramount for the safe intravenous administration of lipids. This section outlines the key components and a foundational workflow for developing an this compound-based parenteral emulsion for research purposes.

Core Components of the Emulsion
  • Oil Phase: High-purity, pharmaceutical-grade this compound.

  • Aqueous Phase: Water for Injection (WFI).

  • Emulsifying Agents: A combination of emulsifiers is often used to achieve long-term stability. A common system includes:

    • Egg Yolk Lecithin (Phospholipids): The primary emulsifier that forms a film around the oil droplets, preventing coalescence.

    • Sodium Oleate: A co-emulsifier that can enhance the stability of the emulsion.[9]

  • Tonicity Adjusting Agent: Glycerol is typically used to make the emulsion isotonic with blood.

  • Antioxidants: To prevent the oxidation of the unsaturated oleic acid moiety, antioxidants like alpha-tocopherol (Vitamin E) can be included. Combinations of propyl gallate, butylated hydroxyanisole (BHA), and butylated hydroxytoluene (BHT) have also been shown to be effective in preserving this compound.[5][6][7]

Experimental Workflow for Emulsion Formulation

The following diagram illustrates a typical workflow for the laboratory-scale preparation of an this compound-based parenteral emulsion.

G cluster_prep Phase Preparation cluster_emulsification Emulsification cluster_final Final Processing oil_phase Oil Phase Preparation - this compound - Alpha-tocopherol (optional) pre_emulsion Coarse Pre-emulsion (High-Shear Mixing) oil_phase->pre_emulsion Add oil to aqueous aq_phase Aqueous Phase Preparation - Water for Injection - Glycerol - Egg Yolk Lecithin - Sodium Oleate aq_phase->pre_emulsion homogenization High-Pressure Homogenization pre_emulsion->homogenization Multiple passes filtration Filtration homogenization->filtration filling Aseptic Filling filtration->filling sterilization Terminal Sterilization (e.g., Autoclaving if stable, or Aseptic Filtration) filling->sterilization

Caption: Experimental workflow for preparing an this compound-based parenteral emulsion.

Characterization and Stability Testing Protocols

Rigorous characterization and stability testing are crucial to ensure the safety and efficacy of any parenteral formulation. The following protocols are designed to assess the critical quality attributes of an this compound-based emulsion.

Protocol 1: Droplet Size and Polydispersity Index (PDI) Analysis

Rationale: The size of the lipid droplets is a critical safety parameter. Large droplets (>5 µm) can cause emboli in the bloodstream.[9] The PDI indicates the uniformity of the droplet size distribution.

Methodology:

  • Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

  • Sample Preparation:

    • Dilute the this compound emulsion with Water for Injection to a suitable concentration for DLS analysis, ensuring the sample remains within the instrument's measurement range.

    • Gently invert the diluted sample to ensure homogeneity without introducing air bubbles.

  • Measurement:

    • Equilibrate the instrument and sample to a controlled temperature (e.g., 25°C).

    • Perform at least three replicate measurements for each sample.

  • Data Analysis:

    • Record the mean droplet diameter (Z-average) and the PDI.

    • The mean droplet size for a stable parenteral emulsion should ideally be below 500 nm.[10]

Protocol 2: Zeta Potential Measurement

Rationale: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of colloidal dispersions.[11] A sufficiently high absolute zeta potential (typically > |30| mV) indicates good stability due to electrostatic repulsion between droplets.

Methodology:

  • Instrumentation: Electrophoretic Light Scattering (ELS) instrument (e.g., Malvern Zetasizer with a zeta potential cell).[12]

  • Sample Preparation:

    • Dilute the emulsion with a suitable dispersant (e.g., 10 mM NaCl solution) to a concentration appropriate for the instrument. It is crucial to use a consistent dispersant for all measurements to ensure comparability.

  • Measurement:

    • Equilibrate the instrument and sample to a controlled temperature (e.g., 25°C).

    • Apply an electric field and measure the electrophoretic mobility of the droplets.

    • The instrument software will calculate the zeta potential from the electrophoretic mobility using the Henry equation.

  • Data Analysis:

    • Record the mean zeta potential and its standard deviation from at least three replicate measurements.

Protocol 3: pH and Osmolality Measurement

Rationale: The pH of the emulsion should be compatible with blood (around 7.4) to minimize irritation upon injection. Osmolality should be close to that of plasma (approximately 285-295 mOsm/kg) to prevent hemolysis or crenation of red blood cells.

Methodology:

  • pH Measurement:

    • Calibrate a pH meter using standard buffer solutions.

    • Measure the pH of the undiluted emulsion at a controlled temperature.

  • Osmolality Measurement:

    • Use a freezing point depression osmometer.

    • Calibrate the osmometer with standard solutions.

    • Measure the osmolality of the undiluted emulsion.

Protocol 4: Accelerated Stability Study

Rationale: To predict the long-term stability of the emulsion, an accelerated stability study under stressed conditions is performed.

Methodology:

  • Storage Conditions:

    • Store aliquots of the emulsion in sealed, light-protected containers at various temperatures (e.g., 4°C, 25°C, and 40°C).

  • Time Points:

    • Analyze the samples at predetermined time points (e.g., 0, 1, 3, and 6 months).

  • Analysis:

    • At each time point, perform the following tests:

      • Visual inspection for phase separation, creaming, or discoloration.

      • Droplet size and PDI analysis (Protocol 1).

      • Zeta potential measurement (Protocol 2).

      • pH measurement (Protocol 3).

Metabolic Considerations and In Vitro Lipolysis

The metabolic fate of this compound when administered intravenously as part of a nutritional regimen is a key area of investigation. Studies on the oral ingestion of this compound have shown that it is hydrolyzed to oleic acid and ethanol, and the oleic acid moiety is utilized in the body similarly to a dietary triglyceride-derived fatty acid.[13][14]

In Vitro Lipolysis Assay

Rationale: An in vitro lipolysis assay can provide insights into how readily this compound in an emulsion is broken down by lipases, which is a prerequisite for its metabolic utilization.

G cluster_setup Assay Setup cluster_reaction Lipolysis Reaction cluster_analysis Data Analysis emulsion This compound Emulsion incubation Incubation at 37°C emulsion->incubation lipase Lipase Solution (e.g., Pancreatic Lipase) lipase->incubation buffer Reaction Buffer (pH-stat) buffer->incubation titration Titration of Released Free Fatty Acids with NaOH incubation->titration rate Calculate Rate of Lipolysis titration->rate

Caption: Workflow for an in vitro lipolysis assay of an this compound emulsion.

Methodology:

  • Materials:

    • This compound emulsion.

    • Pancreatic lipase solution.

    • pH-stat autotitrator.

    • Reaction buffer (e.g., Tris-HCl with CaCl2 and bile salts).

    • Standardized NaOH solution.

  • Procedure:

    • Add the this compound emulsion to the reaction vessel containing the buffer and equilibrate to 37°C.

    • Initiate the reaction by adding the lipase solution.

    • Maintain the pH of the reaction mixture at a constant level (e.g., pH 8.0) by the automated addition of NaOH. The rate of NaOH addition is proportional to the rate of free fatty acid release.

  • Data Analysis:

    • Plot the volume of NaOH added over time to determine the rate of lipolysis.

    • This can be compared to the lipolysis rate of standard lipid emulsions (e.g., soybean oil-based).

Safety and Biocompatibility Considerations

While this compound is generally considered to be of low toxicity, its use in intravenous formulations requires careful safety evaluation.[5] It has been found to cause minimal tissue irritation.[5] However, it is important to consider that fatty acid ethyl esters, including this compound, can be formed in the body after ethanol ingestion and have been implicated as toxic mediators in some contexts.[8] Therefore, preclinical studies are essential to establish the safety profile of this compound-based parenteral nutrition.

Conclusion

This compound presents as a promising, yet under-investigated, candidate for parenteral nutrition research. Its favorable physicochemical properties, such as low viscosity, suggest potential advantages. However, comprehensive research into its stability in complex TPN admixtures, its metabolic fate upon intravenous administration, and its long-term safety is required. The protocols and information provided in this guide offer a foundational framework for researchers to systematically investigate the potential of this compound in advancing the field of parenteral nutrition.

References

Application Notes & Protocols: Ethyl Oleate as a Stationary Phase in Gas Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the application of ethyl oleate as a stationary phase in gas chromatography (GC). This compound, a long-chain fatty acid ester, serves as a moderately polar stationary phase with unique selectivity, particularly for the analysis of fatty acid methyl esters (FAMEs) and other lipophilic compounds. We will explore the fundamental principles of separation, detail the physicochemical properties of this compound that govern its chromatographic behavior, and provide validated protocols for its use. This guide is intended to equip researchers with the necessary knowledge to effectively implement and optimize GC methods utilizing this specialized stationary phase.

Introduction: The Role and Relevance of this compound

While mainstream gas chromatography relies heavily on polysiloxane and polyethylene glycol (PEG) phases, specialized stationary phases are critical for resolving complex mixtures that are intractable on standard columns. This compound (C₂₀H₃₈O₂) is one such specialized phase. It is a fatty acid ester formed from the condensation of oleic acid and ethanol[1][2]. Its chemical structure, featuring a long C18 aliphatic chain with a single cis-double bond and an ethyl ester functional group, imparts a moderate polarity and specific intermolecular interaction capabilities.

Historically, long-chain esters were used in packed GC columns for the analysis of fats and oils[3]. While capillary columns now dominate the field, the principles of selectivity offered by phases like this compound remain highly relevant, especially for challenging separations of isomers or closely related lipids. Its primary utility lies in the separation of FAMEs, where it can offer alternative selectivity compared to more common polar phases like cyanopropyl or PEG columns[4][5].

Key Physicochemical Properties:

  • Molecular Formula: C₂₀H₃₈O₂[1]

  • Appearance: Colorless to pale yellow oily liquid[1][6]

  • Boiling Point: 216–218 °C (at 15 hPa)[2]

  • Polarity: Moderately polar

  • Maximum Operating Temperature (as a stationary phase): Approximately 120°C[7]

Principle of Separation: A Look at Molecular Interactions

The separation of analytes in gas-liquid chromatography (GLC) is governed by the partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase. This partitioning is a direct result of intermolecular forces between the analyte and the stationary phase[8][9][10]. The unique structure of this compound facilitates several types of interactions:

  • Dispersion Forces (van der Waals): The long C18 alkyl chain provides a strong non-polar character, allowing for significant dispersion force interactions with the non-polar regions of analytes. Elution order for non-polar compounds is often correlated with their boiling points[11][12].

  • Dipole-Dipole and Dipole-Induced Dipole Interactions: The ester functional group (-COO-) introduces a permanent dipole moment. This allows this compound to interact with polar analytes through orientation (dipole-dipole) and induction forces[12][13][14]. This is the primary mechanism that retains polar compounds and differentiates this compound from purely non-polar phases like polydimethylsiloxane.

  • π-π Interactions: The cis-double bond in the oleyl chain is a region of high electron density. This can induce dipoles in polarizable analytes or interact with other molecules containing double bonds, offering selectivity for unsaturated compounds. This is particularly important for separating FAMEs based on their degree of unsaturation[5].

The balance of these forces gives this compound its "moderately polar" character. It is less polar than highly substituted cyanopropyl or PEG phases but significantly more polar than standard phenyl-methyl silicones.

G cluster_Analyte Analyte (e.g., FAME) cluster_Phase This compound Stationary Phase Analyte Analyte Molecule Alkyl Long Alkyl Chain (Non-Polar) Analyte->Alkyl Dispersion Forces Ester Ester Group (Polar) Analyte->Ester Dipole Interactions DoubleBond C=C Double Bond (π-Electrons) Analyte->DoubleBond π-π Interactions EO This compound (C₂₀H₃₈O₂)

Caption: Intermolecular forces between an analyte and the this compound stationary phase.

Instrumentation and Column Preparation

This compound is primarily used in packed columns for gas-solid chromatography (GSC) or gas-liquid chromatography (GLC)[15]. In GLC, it is coated as a thin liquid film onto an inert solid support.

Table 1: Typical Materials for Packed Column Preparation

ComponentDescription & Common ChoicesRationale
Tubing Stainless steel or glass (2-4 mm ID, 1-3 m length)Glass is more inert, but stainless steel is more durable and easier to pack consistently[16].
Solid Support Diatomaceous earth (e.g., Chromosorb W, Supelcoport)Provides a high surface area for the liquid phase. Must be acid-washed and silanized to reduce active sites.
Mesh Size 80/100 or 100/120 meshFiner mesh sizes offer higher efficiency but also generate higher backpressure[16].
Stationary Phase This compoundTypically 5-10% loading by weight onto the solid support.
Protocol 1: Preparation of a 10% this compound Packed Column

This protocol describes the preparation of a packed GC column using the slurry method.

Materials:

  • This compound (High Purity, GC Grade)

  • Chromosorb W (Acid-Washed, Silanized, 80/100 mesh)

  • High-purity solvent (e.g., Methanol, Diethyl Ether)[7]

  • Empty GC column (e.g., 2m x 1/8" stainless steel)

  • Glass wool (silanized)

  • Rotary evaporator

  • Vibrator/Tapper for column packing

Procedure:

  • Calculate Quantities: For a 10% loading, calculate the required mass of this compound and solid support. (e.g., for 10 g of packing, use 1 g this compound and 9 g Chromosorb W).

  • Dissolve Stationary Phase: Dissolve the calculated mass of this compound in a suitable volume of solvent in a round-bottom flask. The volume should be sufficient to create a fully wetted slurry with the solid support.

  • Create Slurry: Slowly add the solid support to the solution while gently swirling to ensure even coating and prevent clumping.

  • Solvent Removal: Attach the flask to a rotary evaporator. Evaporate the solvent under a gentle vacuum and slow rotation. This process should be gradual to ensure a uniform film of this compound on the support particles.

  • Final Drying: Once the packing appears free-flowing, continue to dry under vacuum for an additional 1-2 hours to remove all residual solvent.

  • Column Packing:

    • Plug one end of the column with a small piece of silanized glass wool.

    • Attach a funnel to the other end and slowly add the prepared packing material.

    • Continuously tap or vibrate the column along its length to ensure a dense, uniform bed[16]. A tightly packed column is crucial for high efficiency.

    • Once full, plug the open end with glass wool.

  • Column Conditioning:

    • Install the column in the GC oven, connecting the inlet side to the injector but leaving the detector end disconnected.

    • Set a low carrier gas flow rate (e.g., 5-10 mL/min).

    • Slowly ramp the oven temperature from ambient to 10°C above the intended maximum operating temperature (but not exceeding 120-130°C)[7].

    • Hold for several hours (or overnight) until the baseline signal from the open end is stable. This process removes any remaining solvent and volatile impurities.

    • Cool the oven, connect the column to the detector, and perform leak checks.

Caption: Workflow for preparing a packed GC column with an this compound stationary phase.

Core Application: Analysis of Fatty Acid Methyl Esters (FAMEs)

The primary application for this compound stationary phases is the separation of FAMEs, which are commonly analyzed to characterize fats and oils[3][5]. While highly polar cyanopropyl and PEG columns are now standard for complex FAME mixtures and cis/trans isomer separation, this compound provides an alternative selectivity that can be advantageous in specific cases[4][5][17].

Protocol 2: Isothermal FAME Analysis

This protocol outlines a general method for the separation of a simple FAME mixture.

Instrumentation & Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: 2m x 1/8" SS packed with 10% this compound on 80/100 Chromosorb W.

  • Sample: Standard FAME mix (e.g., C8-C18) diluted in hexane.

  • Carrier Gas: Helium or Nitrogen, 20-30 mL/min.

  • Temperatures:

    • Injector: 220°C

    • Detector (FID): 250°C

    • Oven: 110-120°C Isothermal (Note: Maximum operating temperature is low)[7].

  • Injection: 1 µL, split injection (if supported on packed inlet) or direct injection.

Expected Elution Order: On a moderately polar phase like this compound, the elution order is a function of both boiling point and polarity.

  • Shorter chains elute before longer chains (e.g., C8:0 before C10:0).

  • For FAMEs with the same carbon number, unsaturated esters elute after saturated esters due to interactions with the ester group and double bond of the stationary phase (e.g., Methyl Stearate (C18:0) before Mthis compound (C18:1)).

Table 2: Comparison of Stationary Phases for FAMEs

Stationary PhasePolarityPrimary Separation MechanismAdvantagesLimitations
This compound ModerateDispersion, Dipole, π-πUnique selectivity for certain FAMEs.Low max. temp (~120°C), lower efficiency than capillary, not ideal for complex cis/trans isomers.
Polyethylene Glycol (PEG/Wax) HighH-Bonding, DipoleGood general-purpose polar phase, separates by unsaturation[5].Susceptible to oxidation, lower max. temp than silicones.
Biscyanopropyl Polysiloxane Very HighStrong DipoleExcellent for resolving geometric (cis/trans) isomers[4][5][17].Can be prone to bleed, may not be suitable for all analytes.
5% Phenyl Polydimethylsiloxane LowDispersionHigh temperature stability, robust, separates primarily by boiling point.Poor separation of isomers, co-elution of FAMEs with similar boiling points.

Method Validation, Advantages, and Limitations

Method Validation: Any method developed using an this compound phase must be validated.

  • System Suitability: Inject a standard mixture to verify resolution between critical pairs, peak symmetry, and retention time stability.

  • Linearity & Range: Establish the concentration range over which the detector response is linear.

  • Accuracy & Precision: Determine by analyzing samples of known concentration.

Advantages:

  • Alternative Selectivity: Provides a different separation profile compared to common phases, which can be used to resolve specific co-elutions.

  • Cost-Effective: Packed column technology can be less expensive than specialized capillary columns.

Limitations:

  • Low Maximum Temperature: The ~120°C limit restricts its use to relatively volatile analytes and prevents the use of high-temperature "bake-outs" to clean the column[7].

  • Lower Efficiency: Packed columns inherently have lower theoretical plate counts than wall-coated open tubular (WCOT) capillary columns, resulting in broader peaks[3].

  • Column Bleed: As an organic ester, it is more susceptible to degradation and bleed compared to bonded polysiloxane phases, especially if exposed to oxygen at high temperatures.

  • Limited Commercial Availability: Pre-packed columns with this compound are not common, often requiring in-house preparation.

Conclusion

This compound, while a legacy stationary phase, remains a valuable tool in the chromatographer's arsenal. Its utility is not as a general-purpose phase but as a specialized tool offering unique selectivity for moderately polar and lipophilic compounds like fatty acid methyl esters. Understanding its separation mechanism, rooted in a combination of dispersion, dipole, and π-π interactions, allows researchers to leverage its strengths for specific analytical challenges. The protocols provided herein offer a starting point for the preparation and application of this compound packed columns, enabling scientists to explore this alternative selectivity in their own laboratories.

References

Application Notes & Protocols: Synthesis of Ethyl Oleate Using Solid Acid Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl oleate, a fatty acid ethyl ester (FAEE), is a compound of significant interest across various industries, serving as a solvent in pharmaceutical preparations, a lubricant, a plasticizer, and a key component in biodiesel.[1][2] Traditional synthesis routes often employ homogeneous mineral acids (e.g., H₂SO₄), which are effective but suffer from major drawbacks, including equipment corrosion, difficulty in product separation, and environmental pollution.[3][4] This guide details the application of heterogeneous solid acid catalysts for the synthesis of this compound via the esterification of oleic acid with ethanol. Solid catalysts offer a greener, more efficient alternative, providing benefits such as simplified product purification, catalyst reusability, and reduced waste generation.[5] We provide a comprehensive overview of the reaction mechanism, detailed protocols for catalyst selection and application, and methods for reaction monitoring and product characterization.

Introduction: The Case for Heterogeneous Catalysis

The synthesis of this compound is a classic Fischer esterification reaction, where a carboxylic acid (oleic acid) reacts with an alcohol (ethanol) in the presence of an acid catalyst to form an ester and water. The reaction is reversible, which presents a significant challenge in achieving high product yields.

The primary advantage of using solid acid catalysts is the ease of separation from the liquid reaction mixture through simple filtration.[5] This circumvents the complex and waste-generating neutralization and washing steps required for homogeneous catalysts.[6] Furthermore, many solid catalysts exhibit high thermal stability and can be regenerated and reused over multiple cycles, significantly improving process economics and sustainability.[3][7]

This document will focus on two prominent classes of solid acid catalysts: sulfonated polymeric resins (ion-exchange resins) and metal oxides (sulfated zirconia) , providing the theoretical grounding and practical protocols for their effective use.

Reaction Fundamentals

Reaction Pathway: Esterification

The core reaction is the esterification of oleic acid with ethanol:

C₁₇H₃₃COOH (Oleic Acid) + CH₃CH₂OH (Ethanol) ⇌ C₁₇H₃₃COOCH₂CH₃ (this compound) + H₂O (Water)

The equilibrium nature of this reaction means that to achieve high conversion of oleic acid, the water produced must be continuously removed from the reaction medium.[8] This is a critical aspect of process design, often accomplished using a Dean-Stark apparatus or pervaporation membranes.[9][10][11]

The Catalytic Mechanism

The mechanism of solid acid-catalyzed esterification proceeds via a series of well-understood steps, primarily involving the activation of the carboxylic acid by a proton (H⁺) from the catalyst's active site.[12]

  • Protonation: The carbonyl oxygen of oleic acid is protonated by an acid site on the catalyst surface, forming a carbocation intermediate. This increases the electrophilicity of the carbonyl carbon.[12]

  • Nucleophilic Attack: A molecule of ethanol acts as a nucleophile, attacking the activated carbonyl carbon.

  • Tetrahedral Intermediate Formation: This attack results in the formation of a tetrahedral intermediate.

  • Proton Transfer & Water Elimination: A proton is transferred, and a molecule of water is eliminated, regenerating the catalyst's active site and yielding the protonated ester.

  • Deprotonation: The final step is the deprotonation of the ester to yield this compound.

Esterification_Mechanism cluster_reactants Reactants cluster_products Products OA Oleic Acid (R-COOH) Protonated_OA Protonated Carbonyl OA->Protonated_OA 1. Protonation EtOH Ethanol (R'-OH) Tetrahedral_Int Tetrahedral Intermediate EtOH->Tetrahedral_Int Cat_H Catalyst-H+ Cat_H->Protonated_OA Protonated_OA->Tetrahedral_Int 2. Nucleophilic Attack Protonated_Ester Protonated Ester Tetrahedral_Int->Protonated_Ester 3. Proton Transfer & Water Elimination Ethyl_Oleate This compound (R-COOR') Protonated_Ester->Ethyl_Oleate 4. Deprotonation Water Water (H2O) Protonated_Ester->Water Cat_Regen Catalyst-H+ Ethyl_Oleate->Cat_Regen Catalyst Regeneration Experimental_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_analysis Analysis & Workup Cat_Prep Catalyst Preparation (Drying/Calcination) Cat_Add Add Catalyst & Start Reaction Cat_Prep->Cat_Add Reactant_Prep Reactant Preparation (Oleic Acid, Ethanol) Reactant_Charge Charge Reactants & Heat to Temp. Reactant_Prep->Reactant_Charge Reactor_Setup Reactor Assembly (Flask, Condenser, Stirrer) Reactor_Setup->Reactant_Charge Reactant_Charge->Cat_Add Monitoring Monitor Reaction (Take Aliquots) Cat_Add->Monitoring Over Time Workup Cooling & Catalyst Recovery (Filtration) Cat_Add->Workup Reaction Complete Analysis Sample Analysis (Titration / GC-MS) Monitoring->Analysis Analysis->Monitoring Purification Product Purification (Evaporation, Washing) Workup->Purification Final_Product Pure this compound Purification->Final_Product

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Ethyl Oleate Crystallization in Formulations

Author: BenchChem Technical Support Team. Date: January 2026

An official website of the United States government Here's how you know

Welcome to the technical support center for ethyl oleate formulations. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound as a solvent or vehicle, particularly in parenteral, injectable, and topical formulations.[1][2][3][4] As a versatile fatty acid ester, this compound is prized for its excellent solvency for lipophilic active pharmaceutical ingredients (APIs), low viscosity, and rapid absorption.[2][5][6][7] However, like any formulation component, it presents unique challenges, the most common of which is the unwanted crystallization of the API out of the solution.

This document provides a structured, in-depth approach to diagnosing, resolving, and preventing crystallization issues. We will move from frequently asked questions to comprehensive troubleshooting workflows and detailed experimental protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding this compound crystallization.

Q1: My clear this compound formulation turned cloudy or formed crystals after being stored in the refrigerator. Why?

This is the most common scenario and is almost always related to temperature-dependent solubility. The solubility of your API in this compound decreases as the temperature drops. When you refrigerate the formulation, the solution becomes supersaturated, a non-equilibrium state where the solvent contains more dissolved solute than it can normally hold at that temperature.[8] This supersaturation is the driving force for nucleation (the initial formation of crystal seeds) and subsequent crystal growth, leading to cloudiness or visible crystals.

Q2: What is the freezing point of this compound itself? Could that be the issue?

This compound has a very low freezing point, approximately -32°C (-25.6°F).[2] Therefore, it is highly unlikely that the this compound solvent itself is freezing under standard refrigeration (2-8°C). The observed solidification is the crystallization of your dissolved API.

Q3: Can the purity of this compound affect crystallization?

Absolutely. Pharmaceutical-grade this compound should be used to ensure consistency and minimize impurities.[5][6] Lower-grade this compound may contain other fatty acid esters or residual reactants from its synthesis.[9] These impurities can act as nucleation sites, promoting premature crystallization of your API.[10][11] Furthermore, the stability of this compound is critical; it can oxidize upon exposure to air, and these degradation products can also influence solubility and stability.[2][12] Always store this compound in well-closed, light-resistant containers, replacing the air with an inert gas like nitrogen if partially used.[2][12]

Q4: My formulation is intended for intramuscular injection. Why is preventing crystallization so critical?

For parenteral products, the presence of crystals (particulate matter) is a major safety concern. Injecting a suspension that was designed to be a solution can lead to altered bioavailability, injection site reactions, and potentially life-threatening emboli. The particle size and distribution are uncontrolled, posing a significant risk to the patient.

Q5: Can I just reheat the formulation to redissolve the crystals before use?

While reheating might redissolve the crystals, this is not a recommended or stable solution for a pharmaceutical product. This approach fails to address the underlying thermodynamic instability of the formulation. The formulation will likely recrystallize upon cooling, and relying on end-user manipulation introduces significant risk and variability. The goal is to develop a formulation that remains a clear solution under its specified storage and handling conditions.

Part 2: In-Depth Troubleshooting Guides

When facing a crystallization issue, a systematic approach is required to identify the root cause. Use the following guides based on the specific problem you are encountering.

Guide 1: Immediate Crystallization Upon Cooling

Symptom: The formulation is clear at an elevated temperature used for dissolution but crashes out (forms crystals rapidly) as it cools to room temperature.

Primary Cause: The concentration of the API exceeds its solubility limit in this compound at room temperature. The formulation is highly supersaturated upon cooling.

Troubleshooting Workflow:

G start Problem: Immediate Crystallization on Cooling q1 Is API concentration close to saturation limit? start->q1 sol1 Action: Reduce API Concentration Decrease the drug load to fall within the solubility limit at the target storage temperature. q1->sol1 Yes q2 Is a co-solvent already present? q1->q2 No end Result: Stable Solution at Room Temperature sol1->end protocol Reference: Protocol for Solubility Assessment sol1->protocol sol2 Action: Introduce a Co-solvent Add a stronger, miscible solvent (e.g., benzyl alcohol, ethanol) to increase the overall solvency of the vehicle. sol2->end sol2->protocol q2->sol2 No sol3 Action: Adjust Co-solvent Ratio Increase the proportion of the stronger co-solvent in the vehicle system. q2->sol3 Yes sol3->end

Caption: Troubleshooting workflow for immediate crystallization.

Causality Explained: The rapid "crashing out" indicates that the energy barrier for nucleation is easily overcome due to a high degree of supersaturation.[8] By either reducing the solute concentration or increasing the solvent's capacity with a co-solvent, you lower the supersaturation level, making crystallization less favorable. Co-solvents work by altering the polarity and hydrogen-bonding characteristics of the solvent system to better match the solute.

Guide 2: Crystallization During Storage (Delayed)

Symptom: The formulation is initially clear at room temperature but develops crystals or haze after several days, weeks, or upon experiencing minor temperature fluctuations.

Primary Cause: The API concentration is in the metastable zone. The solution is supersaturated, but not to the extent that causes immediate crystallization. Nucleation is slow and may be triggered by external factors over time.

Troubleshooting Workflow:

G start Problem: Delayed Crystallization in Storage check1 Investigate Nucleation Triggers start->check1 step1 1. Check for Impurities - Source higher purity API and this compound. - Filter the formulation through a 0.22 µm filter. check1->step1 step2 2. Assess Container Interactions - Ensure stopper/vial are not leaching impurities. - Glass is generally preferred over plastic. check1->step2 step3 3. Evaluate Temperature Fluctuations - Conduct freeze-thaw cycle studies to challenge stability. check1->step3 reformulate Reformulation Strategies step1->reformulate step2->reformulate step3->reformulate sol1 Add a Crystallization Inhibitor - Polymers like PVP or Soluplus® can sterically  hinder crystal growth. reformulate->sol1 sol2 Modify the Solvent System - A small amount of co-solvent can disrupt  crystal lattice formation. reformulate->sol2 end Result: Long-Term Formulation Stability sol1->end sol2->end

Caption: Troubleshooting workflow for delayed crystallization.

Causality Explained: In the metastable zone, the formulation needs a "push" to start crystallizing. This push can come from microscopic impurities acting as nucleation templates, leachables from container closures, or the energy provided by temperature cycles.[10][13] Filtration removes extrinsic nuclei, while using high-purity components removes intrinsic nuclei. Crystallization inhibitors work by adsorbing onto the surface of newly formed crystal nuclei, preventing them from growing into larger, visible crystals.

Part 3: Key Experimental Protocols

To effectively troubleshoot, you must ground your decisions in experimental data. The following protocols are fundamental to developing a robust this compound formulation.

Protocol 1: Isothermal Solubility Assessment

Objective: To determine the saturation solubility of an API in this compound (or a mixed solvent system) at a specific temperature.

Methodology:

  • Preparation: Add an excess amount of the API to a known volume (e.g., 2 mL) of this compound in a sealed glass vial. The presence of undissolved solid is essential.

  • Equilibration: Place the vial in an orbital shaker or on a stir plate in a temperature-controlled chamber set to the target temperature (e.g., 4°C, 25°C, 40°C).

  • Agitation: Agitate the suspension for 24-48 hours to ensure equilibrium is reached. Periodically check to ensure solid material is still present.

  • Sampling: After equilibration, stop the agitation and allow the excess solid to settle for at least 2 hours.

  • Filtration: Carefully draw a sample from the clear supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter (pre-warmed to the experimental temperature) into a clean vial. This step is critical to remove all undissolved solids.

  • Quantification: Accurately dilute the filtered sample with a suitable solvent and analyze the API concentration using a validated analytical method (e.g., HPLC-UV).

  • Data Reporting: The resulting concentration is the saturation solubility (C*) at that temperature. Repeat for multiple temperatures to build a solubility curve.

Self-Validation: The continued presence of excess solid throughout the experiment (Step 3) confirms that the solution reached saturation. A clear, particle-free filtrate (Step 5) ensures you are only measuring the dissolved API.

Protocol 2: Forced Degradation / Temperature Cycling Study

Objective: To assess the physical stability of a lead formulation and its propensity to crystallize under stress conditions.

Methodology:

  • Sample Preparation: Prepare the final formulation and filter it into multiple sealed glass vials, representing the final product configuration.

  • Initial Analysis: Reserve some vials as controls at the intended storage condition (e.g., 25°C). Analyze one vial for initial appearance and API concentration (T=0).

  • Stress Conditions: Subject the remaining vials to temperature cycling. A common cycle is:

    • 24 hours at 40°C

    • 24 hours at 4°C

    • Repeat for 5-10 cycles.

  • Observation: After each cycle, visually inspect the samples for any signs of haze, cloudiness, or crystal formation against a black and white background. Compare them to the control samples.

  • Microscopic Examination: If haze is observed, place a drop of the sample on a microscope slide and examine under polarized light. Crystalline material will appear birefringent (bright against a dark background).

  • Final Analysis: At the end of the study, perform a final analysis of API concentration to check for chemical degradation.

Interpretation: A robust formulation will remain clear throughout the cycling. If crystallization occurs, it indicates the formulation is not stable to temperature fluctuations and requires optimization (e.g., reducing concentration, adding a co-solvent or inhibitor) as detailed in the troubleshooting guides.

Part 4: Data Summary & Reference Information

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference(s)
Chemical Name (Z)-9-Octadecenoic acid, ethyl ester[12][14]
CAS Number 111-62-6[5][14][15]
Molecular Formula C₂₀H₃₈O₂[14][15]
Molecular Weight 310.51 g/mol [5]
Appearance Colorless to pale yellow oily liquid[12][15][16]
Freezing Point Approx. -32 °C[2]
Boiling Point ~216 °C[16]
Density ~0.87 g/cm³[15][16]
Solubility Practically insoluble in water; Miscible with ethanol, ether, chloroform, and fixed oils.[1][5]
Viscosity (dynamic) ~3.9 mPa·s at 25°C[1]
Analytical Techniques for Detecting Crystallization

When visual inspection is ambiguous, several analytical techniques can definitively identify and characterize crystalline material.

TechniquePrincipleInformation Provided
Hot-Stage Microscopy (HSM) Visual observation of the sample on a microscope stage while heating/cooling.Direct visualization of crystal formation/dissolution; determination of melting/dissolution temperatures.[17]
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.Detects thermal events like melting (endotherm) or crystallization (exotherm). Can quantify the degree of crystallinity.[17][18]
X-Ray Powder Diffraction (XRPD) X-rays are diffracted by the ordered crystal lattice, producing a unique pattern.Confirms the presence of crystalline material and can identify the specific polymorphic form. Amorphous material produces no sharp peaks.[17][18]
Raman/FTIR Spectroscopy Vibrational spectroscopy that is sensitive to the local chemical environment and molecular conformation.Can differentiate between dissolved (solution) and solid-state forms. Can be used in-line for process monitoring.[17][19]

References

Technical Support Center: Optimizing High-Yield Ethyl Oleate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for ethyl oleate synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions for high-yield synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you have the knowledge to troubleshoot and refine your process effectively.

Introduction: The Chemistry of this compound Synthesis

This compound (EO) is a versatile fatty acid ethyl ester with broad applications, serving as a pharmaceutical vehicle, a cosmetic emollient, and a food additive.[1][2] It is typically synthesized via two primary routes:

  • Fischer Esterification: The direct reaction of oleic acid with ethanol, typically in the presence of an acid catalyst. This is a reversible reaction where water is produced as a byproduct.[3]

  • Transesterification: The reaction of an oleic acid-rich triglyceride (from vegetable oils or other waste products) with ethanol, using an acid or base catalyst to produce this compound and glycerol.[4]

Achieving a high yield hinges on carefully controlling reaction parameters to favor product formation and overcome thermodynamic limitations. This guide will address common challenges and provide robust solutions.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control for high yield in this compound synthesis?

The synthesis of this compound is a game of managing equilibrium and reaction rates. The most critical parameters to control are:

  • Molar Ratio of Reactants: The ratio of ethanol to the oleic acid source is paramount.

  • Catalyst Choice and Concentration: The type and amount of catalyst dictate the reaction speed and pathway.

  • Temperature: Affects reaction kinetics, but must be controlled to prevent side reactions or catalyst degradation.

  • Water Content: As a byproduct of esterification, water can drive the reverse reaction (hydrolysis), reducing yield. Its removal is crucial.[3][5]

Q2: How do I choose the right catalyst for my application?

Catalyst selection depends on your starting material, desired purity, and process constraints (e.g., equipment corrosion, reusability).

  • Homogeneous Acid Catalysts (e.g., H₂SO₄, p-toluenesulfonic acid): These are highly effective and widely used.[6] However, they are corrosive, difficult to separate from the product, and require a neutralization step that generates waste.[7]

  • Heterogeneous (Solid) Acid Catalysts (e.g., SnCl₂, Zeolites, Sulfonic Resins): These offer significant advantages, including reduced corrosion, easier separation (filtration), and potential for reuse, making the process more sustainable.[5][7] Tin(II) chloride (SnCl₂) has been shown to be as active as sulfuric acid under mild conditions.[7]

  • Alkaline Catalysts (e.g., NaOH, KOH): These are primarily used for the transesterification of triglycerides.[4] They offer high reaction rates but are sensitive to water and free fatty acids in the feedstock.

  • Enzymatic Catalysts (Lipases): Lipases offer high specificity and operate under mild conditions (e.g., 30-45°C), minimizing side reactions and energy consumption.[8][9] They can be immobilized for easy recovery and reuse, though they can be more expensive and sensitive to high ethanol concentrations.[9]

  • Ionic Liquids: Brønsted acidic ionic liquids are effective catalysts that can be easily separated by decantation and reused multiple times without significant loss of activity.[10]

Q3: What is the typical molar ratio of ethanol to oleic acid? Why is an excess of ethanol used?

Since esterification is a reversible reaction, using a large excess of one reactant—typically ethanol, as it is often less expensive and easier to remove—is a key strategy to shift the reaction equilibrium toward the product side, in accordance with Le Châtelier's principle.[10]

  • For esterification , molar ratios of ethanol to oleic acid from 3:1 to 9:1 have been shown to produce high yields.[3][10][11] One study found that a 3:1 ratio was optimal, achieving over 97% conversion.[10] Another, using a Dean-Stark trap, achieved a 98.78% conversion with a 9:1 ratio.[3][11]

  • For transesterification , a weight ratio of 6:1 (high oleic acid waste to ethanol) has been used to achieve yields over 96%.[1]

Q4: My reaction is not reaching completion. How can I shift the equilibrium towards the product?

Low conversion is often due to the reaction reaching equilibrium. The primary inhibitor is the water byproduct, which facilitates the reverse hydrolysis reaction.[5] To drive the reaction forward:

  • Use Excess Ethanol: As discussed in Q3, this pushes the equilibrium towards this compound formation.[10]

  • Remove Water: Actively removing water as it forms is the most effective strategy. This can be accomplished using:

    • Dean-Stark Apparatus: This glassware collects water via azeotropic distillation, physically removing it from the reaction mixture. Using this method has been shown to increase the conversion rate from ~55% to over 98%.[3][11]

    • Pervaporation: This membrane-based technique selectively removes water from the reaction medium, and has been demonstrated to double the reaction yield.[5]

    • Molecular Sieves: Adding molecular sieves to the reaction can adsorb the water produced.

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem: Low Conversion and Yield
Q: My final yield of this compound is significantly lower than expected. What are the common causes?

A: Low yield is a frequent issue that can almost always be traced back to one of the core reaction parameters. Use the following guide to diagnose the problem systematically.

  • Check for Water: Is there water in your reactants (especially ethanol)? Are you effectively removing the water produced during the reaction? The purity of ethanol is critical; using 100% pure ethanol results in the highest conversion rates.[12] Even small amounts of water can inhibit the forward reaction.[13]

  • Evaluate Your Catalyst:

    • Activity: Is the catalyst active? Solid catalysts or enzymes can lose activity over time or with improper storage. For instance, lipases are sensitive to temperature and certain chemicals.[5]

    • Concentration: Is the catalyst concentration optimal? For sulfuric acid, concentrations around 3% have been used effectively[11], while for a Brønsted acidic ionic liquid, 5 wt% was optimal.[10] Insufficient catalyst will result in slow or incomplete reactions.

  • Review Molar Ratios: Are you using a sufficient excess of ethanol? A 1:1 molar ratio may lead to lower equilibrium conversions.[9][12] Increasing the ethanol-to-oleic acid ratio to at least 3:1 is recommended.[10][12]

  • Assess Reaction Time and Temperature: Has the reaction run long enough to reach completion? Monitor the reaction over time (e.g., by titration of acid value) to determine the optimal duration.[7][10] Ensure the temperature is appropriate for your chosen catalyst. For example, enzymatic reactions are typically run at lower temperatures (30-45°C)[8][9], while acid-catalyzed reactions are often heated to the boiling point of ethanol (~78°C) or higher.[10][11]

G start Low this compound Yield check_water 1. Assess Water Content - Purity of Ethanol? - Water Removal Method? start->check_water check_catalyst 2. Evaluate Catalyst - Correct Concentration? - Deactivated? check_water->check_catalyst If water is not the issue solution_water Solution: - Use Anhydrous Ethanol - Employ Dean-Stark / Pervaporation check_water->solution_water check_ratio 3. Review Molar Ratio - Sufficient Excess Ethanol? check_catalyst->check_ratio If catalyst is ok solution_catalyst Solution: - Optimize Catalyst Loading - Use Fresh/Reactivated Catalyst check_catalyst->solution_catalyst check_conditions 4. Check Time/Temp - Reaction Time Sufficient? - Temp Optimal for Catalyst? check_ratio->check_conditions If ratio is correct solution_ratio Solution: - Increase Ethanol:Oleic Acid Ratio (e.g., 3:1 to 9:1) check_ratio->solution_ratio solution_conditions Solution: - Run Time-Course Study - Adjust Temp to Catalyst Specs check_conditions->solution_conditions

Troubleshooting Flowchart for Low Yield
Problem: Product Purity and Separation

Q: I'm having trouble with the post-reaction workup. What is a standard procedure for purification?

A: A robust purification protocol is essential for obtaining high-purity this compound. The exact steps depend on the catalyst used.

  • For Homogeneous Acid Catalysts (e.g., H₂SO₄):

    • Cool: Allow the reaction mixture to cool to room temperature.

    • Neutralize: Slowly add a base solution (e.g., sodium carbonate or a dilute alkali) to neutralize the acid catalyst to a pH of 8-9.[6]

    • Wash: Transfer the mixture to a separatory funnel and wash with water until the aqueous layer is neutral. This removes residual salts, catalyst, and excess ethanol.[6]

    • Dry: Dry the organic layer (the this compound phase) over an anhydrous drying agent like anhydrous calcium chloride or magnesium sulfate.[6]

    • Isolate: Filter off the drying agent and remove any remaining solvent/ethanol under reduced pressure. For very high purity, vacuum distillation can be performed to isolate the this compound fraction.[6]

  • For Heterogeneous or Enzymatic Catalysts:

    • Catalyst Removal: Simply filter (for solid catalysts) or decant (for some ionic liquids) the catalyst from the reaction mixture.[10]

    • Solvent Removal: Evaporate the excess ethanol, typically using a rotary evaporator.

    • Further Purification: If unreacted oleic acid remains, the washing steps described above may still be necessary. For analytical purity, advanced methods like solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC) can be employed.[14][15]

Section 3: Protocols and Methodologies

Protocol 1: High-Yield Esterification using H₂SO₄ and a Dean-Stark Apparatus

This protocol is based on an optimized procedure that achieves yields of up to 98.78%.[3][11]

Materials:

  • Oleic Acid (OA)

  • Anhydrous Ethanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Round-bottom flask, reflux condenser, Dean-Stark trap, heating mantle, magnetic stirrer.

Procedure:

  • Setup: Assemble the flask, Dean-Stark trap, and reflux condenser.

  • Reactants: To the flask, add oleic acid and ethanol in a 9:1 molar ratio (ethanol:OA) .[3][11]

  • Catalyst: Carefully add the H₂SO₄ catalyst, corresponding to 3% of the total reactant weight .[3][11]

  • Reaction: Heat the mixture to 90°C with continuous stirring.[3][11] As the reaction proceeds, the ethanol-water azeotrope will distill and collect in the Dean-Stark trap. The denser water will separate to the bottom while the ethanol overflows back into the flask.

  • Duration: Continue the reaction for 10 hours under reflux.[3][11]

  • Workup: Cool the mixture and proceed with the neutralization and washing steps as described in the purification guide above.

Protocol 2: Enzymatic Synthesis using Immobilized Lipase

This protocol is based on an optimized procedure using lipase from Rhizopus sp. that achieves nearly 100% conversion in one hour.[8]

Materials:

  • Oleic Acid

  • Ethanol

  • n-Hexane (solvent)

  • Immobilized Lipase

  • Batch reactor with magnetic stirring and temperature control.

Procedure:

  • Reactants: In the reactor, dissolve oleic acid and ethanol in n-hexane. The optimal molar ratio is 5:1 (ethanol:oleic acid) .[8]

  • Catalyst: Add the immobilized lipase biocatalyst.

  • Reaction: Maintain the reaction temperature at 45°C with stirring for 60 minutes .[8]

  • Workup:

    • Separate the immobilized lipase by simple filtration. The lipase can be stored and reused.[8]

    • Evaporate the n-hexane and excess ethanol under reduced pressure to yield the this compound product.

Section 4: Data Summaries

Table 1: Comparison of Optimized Conditions for this compound Synthesis
Catalyst TypeCatalystMolar Ratio (Ethanol:OA)Temperature (°C)Time (h)Yield/ConversionKey FeatureReference
Ionic Liquid [SB3-12][HSO₄]3:1783>97% ConversionExcellent reusability; simple decantation separation.[10]
Homogeneous Acid H₂SO₄ (with Dean-Stark)9:1901098.78% ConversionHigh conversion by effective water removal.[3][11]
Heterogeneous 13X Zeolite3:170255.6% ConversionRequires 100% pure ethanol for best results.[12]
Enzymatic Lipase (Rhizopus sp.)5:1451~100% ConversionVery fast, mild conditions; requires solvent.[8]
Alkaline (Transesterification) NaOH1:6 (w/w) (Ethanol:Waste Oil)70196.35% YieldValorization of industrial waste feedstock.[1][2]

Diagram: General Synthesis & Optimization Workflow

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis & Workup cluster_optimize 4. Optimization Loop select_route Select Synthesis Route (Esterification vs. Transesterification) select_catalyst Select Catalyst (Acid, Base, Enzyme) select_route->select_catalyst reactants Charge Reactants (Oleic Acid/Oil + Excess Ethanol) select_catalyst->reactants catalyst_add Add Catalyst reactants->catalyst_add reaction_run Run Reaction (Control Temp & Time) catalyst_add->reaction_run water_removal Implement Water Removal (e.g., Dean-Stark) reaction_run->water_removal Crucial for Esterification monitor Monitor Progress (e.g., GC, Titration) reaction_run->monitor water_removal->reaction_run workup Purification (Neutralize, Wash, Dry) monitor->workup isolate Isolate Product (Distillation/Evaporation) workup->isolate analyze_yield Analyze Yield & Purity isolate->analyze_yield low_yield Low Yield? analyze_yield->low_yield adjust_params Adjust Parameters: - Molar Ratio - Catalyst Load - Temp/Time low_yield->adjust_params Yes end end low_yield->end No (Process Optimized) adjust_params->reactants Re-run Experiment

General Workflow for this compound Synthesis and Optimization

References

Technical Support Center: Scaling Up Enzymatic Synthesis of Ethyl Oleate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the enzymatic synthesis of ethyl oleate. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions to assist you in overcoming common challenges encountered during the scale-up of this important bioprocess. As Senior Application Scientists, we have compiled this information based on established research and practical experience to ensure scientific integrity and experimental success.

Troubleshooting Guide: Common Issues in this compound Synthesis

This section addresses specific problems that may arise during the enzymatic synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low Conversion Rate or Incomplete Reaction

You're observing that the conversion of oleic acid to this compound is significantly lower than expected, or the reaction seems to stall before reaching completion.

Potential Causes & Solutions:

  • Sub-optimal Substrate Molar Ratio: The molar ratio of ethanol to oleic acid is a critical parameter. While a stoichiometric ratio of 1:1 is the theoretical minimum, an excess of ethanol is often required to drive the reaction equilibrium towards product formation. However, a very high excess of ethanol can lead to enzyme inhibition.

    • Troubleshooting Step: If you are using a 1:1 ratio, consider a stepwise addition of ethanol to maintain a favorable equilibrium without inactivating the enzyme.[1] For instance, some studies have shown high reaction rates with an oleic acid to ethanol molar ratio of 1:5.[2]

  • Enzyme Inhibition by Ethanol: Short-chain alcohols like ethanol can strip the essential water layer from the enzyme's surface, leading to denaturation and inactivation.[3]

    • Troubleshooting Step: Employ a strategy of stepwise ethanol addition to keep its concentration from becoming inhibitory. Immobilizing the enzyme can also enhance its stability in the presence of ethanol.[4]

  • Water Accumulation: The esterification reaction produces water as a byproduct. An accumulation of water in the reaction medium can shift the equilibrium back towards the reactants (hydrolysis), thereby reducing the net conversion to this compound.[5]

    • Troubleshooting Step: Consider conducting the reaction in a solvent-free system or using a system with a Dean-Stark trap to continuously remove water.[6] The use of molecular sieves is another effective method to adsorb water from the reaction medium.[5]

  • Mass Transfer Limitations: In a heterogeneous system (e.g., with an immobilized enzyme), the rate at which substrates reach the active site of the enzyme can be a limiting factor.

    • Troubleshooting Step: Increase the agitation speed to improve mixing. However, be aware that excessive shear forces at very high agitation speeds can also lead to enzyme deactivation.[5] The use of ultrasound can also enhance mass transfer.[5][7]

Issue 2: Rapid Decrease in Enzyme Activity Over Time

Your initial reaction rate is high, but it drops off sharply after a short period or after a few reaction cycles.

Potential Causes & Solutions:

  • Enzyme Denaturation: This can be caused by several factors in the reaction environment.

    • Temperature: While higher temperatures generally increase reaction rates, exceeding the enzyme's optimal temperature can cause it to denature and lose activity.[8] For example, some lipase activities decrease significantly at temperatures above 35°C.[9]

      • Troubleshooting Step: Determine the optimal temperature for your specific lipase. If not known, start with a conservative temperature (e.g., 30-40°C) and optimize from there.[1]

    • pH: The pH of the reaction medium can affect the ionization state of the amino acids in the enzyme's active site, thus influencing its activity.

      • Troubleshooting Step: Ensure the pH of your reaction medium is within the optimal range for your lipase. While the enzymatic synthesis of this compound from oleic acid and ethanol does not inherently involve strong acids or bases, the oleic acid itself can lower the micro-environmental pH around the enzyme.

  • Enzyme Leaching (for immobilized enzymes): The enzyme may be desorbing from the support material into the reaction medium.

    • Troubleshooting Step: Review your immobilization protocol. The choice of support material and the method of attachment (e.g., adsorption, covalent bonding) are crucial for stable immobilization. Covalent attachment generally provides a more stable linkage than simple adsorption.[4]

  • Inhibition by Substrates or Products: As mentioned, high concentrations of ethanol can inhibit the enzyme. While less common, high concentrations of the product, this compound, could also cause product inhibition in some cases.

    • Troubleshooting Step: In addition to stepwise substrate addition, consider in-situ product removal techniques if product inhibition is suspected.

Frequently Asked Questions (FAQs)

Q1: What are the advantages of using an enzymatic process over a chemical catalyst for this compound synthesis?

A1: Enzymatic synthesis offers several advantages over traditional chemical catalysis (e.g., using sulfuric acid). These include:

  • Milder Reaction Conditions: Enzymes operate at lower temperatures and pressures, which reduces energy consumption and the risk of side reactions.[9]

  • Higher Specificity: Lipases are highly specific, leading to fewer byproducts and a purer final product.

  • Environmental Friendliness: Enzymatic processes are generally considered "greener" as they avoid the use of corrosive and polluting acid or base catalysts.[10]

  • Easier Product Separation: The downstream processing can be simpler as there is no need to remove a dissolved chemical catalyst from the product.

Q2: Should I use a solvent or a solvent-free system for scaling up?

A2: Both approaches have their merits, and the choice depends on your specific process requirements.

  • Solvent-based systems: Using a non-polar organic solvent like n-hexane can help to dissolve the substrates and reduce the viscosity of the reaction mixture, potentially improving mass transfer.[2] However, this adds complexity and cost to downstream processing for solvent recovery and can have environmental implications.

  • Solvent-free systems: These are often preferred for industrial applications as they offer higher volumetric productivity, simplify downstream processing, and are more environmentally friendly.[1][5] However, challenges such as high viscosity and potential substrate inhibition need to be carefully managed.

Q3: What type of bioreactor is best suited for scaled-up enzymatic synthesis of this compound?

A3: The choice of bioreactor depends on whether you are using a free or immobilized enzyme.

  • Stirred-Tank Bioreactor (STR): This is a versatile option suitable for both free and immobilized enzymes. It provides good mixing, but care must be taken to avoid excessive shear stress on the enzyme, especially with immobilized preparations.

  • Packed-Bed Bioreactor (PBR): This is an excellent choice for continuous production using an immobilized enzyme.[7] The substrate solution flows through a column packed with the immobilized enzyme, allowing for high conversion and easy separation of the product. This design can minimize enzyme damage due to mechanical agitation.

Q4: How can I improve the reusability of my immobilized lipase?

A4: Enhancing the reusability of the immobilized enzyme is crucial for the economic viability of the process.

  • Optimize Immobilization: As mentioned earlier, a robust immobilization technique is key. Covalent bonding or entrapment can provide greater stability than physical adsorption.

  • Washing and Regeneration: After each batch, washing the immobilized enzyme with a suitable solvent (e.g., n-hexane) can remove any adsorbed substrates or products that might inhibit its activity in the next cycle.

  • Control Reaction Conditions: Operating under optimal and non-denaturing conditions (temperature, pH) will prolong the enzyme's active life.

Experimental Protocols & Data

Protocol 1: General Procedure for Batch Synthesis of this compound in a Stirred-Tank Reactor
  • Enzyme Preparation: If using an immobilized lipase, prepare it according to your established protocol. For free lipase, ensure it is properly hydrated if it is in a lyophilized form.

  • Substrate Preparation: In a temperature-controlled stirred-tank reactor, add the calculated amount of oleic acid.

  • Reaction Initiation:

    • Begin agitation at a moderate speed (e.g., 200-300 rpm) to ensure adequate mixing without creating excessive shear.

    • Add the lipase (free or immobilized) to the oleic acid.

    • Start the stepwise addition of ethanol. For example, for a final 1:5 molar ratio of oleic acid to ethanol, you can add one-fifth of the total ethanol every hour for the first five hours.

  • Reaction Monitoring:

    • Maintain the reaction at the optimal temperature for your lipase (e.g., 40°C).

    • Periodically take samples to monitor the progress of the reaction. This can be done by measuring the decrease in the acid value of the reaction mixture.

  • Reaction Termination and Product Recovery:

    • Once the desired conversion is reached, stop the reaction.

    • If using an immobilized enzyme, it can be recovered by filtration for reuse.

    • The product, this compound, can be purified from the remaining reactants through downstream processing methods such as vacuum distillation.

Table 1: Comparison of Reaction Parameters from Literature
ParameterStudy 1Study 2
Lipase Source Rhizopus sp.[2]Candida antarctica[1]
System Type Solvent-based (n-hexane)[2]Solvent-free[1]
Substrate Ratio (Oleic Acid:Ethanol) 1:5[2]1:1 (with stepwise ethanol addition)[1]
Temperature 45°C[2]30°C[1]
Biocatalyst Concentration 1 g[2]12% (w/w)[1]
Conversion ~100% after 60 min[2]>80% after multiple reuses[1]

Visualizations

Diagram 1: Key Factors in this compound Enzymatic Synthesis

cluster_factors Influencing Factors This compound Synthesis This compound Synthesis Enzyme Activity Enzyme Activity This compound Synthesis->Enzyme Activity Reaction Rate Reaction Rate Enzyme Activity->Reaction Rate Product Yield Product Yield Reaction Rate->Product Yield Temperature Temperature Temperature->Enzyme Activity pH pH pH->Enzyme Activity Substrate Ratio Substrate Ratio Substrate Ratio->Reaction Rate Water Content Water Content Water Content->Reaction Rate Equilibrium Shift Mass Transfer Mass Transfer Mass Transfer->Reaction Rate Enzyme Concentration Enzyme Concentration Enzyme Concentration->Reaction Rate

Caption: Interplay of key factors influencing the enzymatic synthesis of this compound.

Diagram 2: Troubleshooting Workflow for Low Product Yield

start Low this compound Yield check_params Verify Reaction Parameters Temperature pH Agitation start->check_params check_subs Analyze Substrate Ratio Is ethanol in excess? Is stepwise addition used? check_params->check_subs Parameters OK check_water Measure Water Content Is water being removed? check_subs->check_water Ratio OK check_enzyme Assess Enzyme Activity Test for denaturation Check for leaching (if immobilized) check_water->check_enzyme Water content low optimize Optimize Conditions check_enzyme->optimize Activity OK

References

Technical Support Center: Ethyl Oleate Peroxide Value Management

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for professionals working with ethyl oleate. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with peroxide value (PV) in their experiments and formulations. As a common excipient, particularly in parenteral drug delivery, maintaining the chemical integrity of this compound is paramount.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions to help you manage and reduce peroxide values effectively, ensuring the quality and stability of your work.

Understanding the Core Issue: Peroxide Formation in this compound

This compound, the ethyl ester of the unsaturated oleic acid, is susceptible to autoxidation.[1][4] This process, initiated by factors like exposure to oxygen, light, and heat, leads to the formation of peroxides and hydroperoxides—the primary markers of oxidative degradation.[5][6][7][8] A high peroxide value is an indicator of rancidity and can compromise the stability, safety, and efficacy of pharmaceutical formulations.[9][10] The European Pharmacopoeia (Ph. Eur.) and British Pharmacopoeia (BP) specify a peroxide value limit of no more than 10.0 meq O₂/kg for this compound.[2][3][11]

The following diagram illustrates the free-radical chain reaction responsible for peroxide formation in a lipid like this compound.

cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (Light, Heat, Metal ions) RH This compound (R-H) Initiator->RH H abstraction R_dot Alkyl Radical (R●) RH->R_dot O2 Oxygen (O₂) R_dot->O2 Fast R_dot_prop Alkyl Radical (R●) ROO_dot Peroxy Radical (ROO●) O2->ROO_dot RH_prop This compound (R-H) ROO_dot->RH_prop H abstraction ROOH Hydroperoxide (ROOH) Primary Oxidation Product RH_prop->ROOH RH_prop->R_dot_prop NonRadical Stable, Non-Radical Products R_dot_term R● R_dot_term->NonRadical ROO_dot_term ROO● ROO_dot_term->NonRadical

Caption: Autoxidation free-radical chain reaction in this compound.

Troubleshooting Guide: High Peroxide Value

This section addresses common issues and provides actionable solutions for reducing elevated peroxide values in this compound.

Q1: My batch of this compound has a peroxide value exceeding the pharmacopoeial limit (>10 meq/kg). What are my options for reducing it?

You have two primary, lab-scale methods to reduce the peroxide value: Adsorption Chromatography and Chemical Reduction . The choice depends on the scale of your work, required purity, and available resources.

Method 1: Adsorption Chromatography

This physical method involves passing the this compound through a column packed with an adsorbent material that selectively retains peroxides.[12][13] It is effective for removing low to moderate levels of peroxides and is generally preferred as it avoids introducing chemical reagents that may need subsequent removal.

Detailed Protocol: Peroxide Removal using an Alumina Column

Rationale: Activated aluminum oxide (alumina) has a high surface area with active sites that effectively adsorb polar compounds like hydroperoxides, separating them from the less polar this compound.[12][14]

Materials:

  • This compound with high PV

  • Activated Alumina (neutral, Brockmann I, standard grade, ~150 mesh)

  • Anhydrous Sodium Sulfate

  • Glass chromatography column with a stopcock

  • Glass wool or fritted disc

  • Collection flask

  • Hexane or iso-octane (optional, for slurry packing)

  • Nitrogen gas line (optional, for faster elution)

Procedure:

  • Column Preparation:

    • Securely clamp the chromatography column in a vertical position.

    • Place a small plug of glass wool at the bottom of the column or ensure the fritted disc is clean.

    • Add a small layer of anhydrous sodium sulfate on top of the glass wool.

    • Prepare a slurry of activated alumina in a suitable non-polar solvent (e.g., hexane). This helps in packing a uniform column bed and dissipating heat.

    • Pour the slurry into the column. Allow the solvent to drain while gently tapping the column to ensure even packing. Do not let the column run dry.

    • Add another thin layer of anhydrous sodium sulfate on top of the alumina bed to prevent disturbance during sample loading.

  • Sample Loading & Elution:

    • Once the solvent level reaches the top of the sodium sulfate layer, carefully load the this compound onto the column. A typical ratio is 10-20 g of alumina per 100 g of this compound, but this may need optimization.

    • Open the stopcock and begin collecting the eluate. The this compound will pass through the column while the peroxides are retained on the alumina.[15]

    • The flow can be driven by gravity or accelerated by applying gentle positive pressure with nitrogen gas.

  • Verification:

    • Collect the purified this compound in a clean flask.

    • Perform a peroxide value titration on the collected sample to confirm the reduction.

    • If the PV is still high, the process can be repeated with fresh alumina or by using a larger column.

start Start: this compound (High PV) prep_column Prepare Alumina Column (Slurry Packing) start->prep_column load_sample Load this compound onto Column prep_column->load_sample elute Elute with Gravity or N₂ Pressure load_sample->elute collect Collect Purified This compound elute->collect test_pv Test Peroxide Value collect->test_pv end_ok End: Purified Product (PV < 10 meq/kg) test_pv->end_ok  PV OK end_fail Repeat Purification (Adjust Alumina Ratio) test_pv->end_fail PV High  

Caption: Workflow for reducing peroxide value via adsorption chromatography.

Method 2: Chemical Reduction

This method uses a reducing agent to convert hydroperoxides (R-OOH) into their corresponding stable alcohols (R-OH).[16] This can be highly effective but requires a subsequent purification step to remove the reagent and byproducts. A patented method for fatty acid ethyl esters utilizes sodium borohydride.[17]

Detailed Protocol: Reduction with Sodium Borohydride

Rationale: Sodium borohydride (NaBH₄) is a reducing agent that selectively reduces aldehydes, ketones, and, in this context, peroxides, converting them into alcohols.[17]

Materials:

  • This compound with high PV

  • Sodium Borohydride (NaBH₄)

  • Ethanol (e.g., 95%)

  • Deionized water

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • In a reaction vessel, combine the this compound with ethanol. A suggested ratio is 1:1.5 to 1:3 by weight (this compound:ethanol).[17]

    • Prepare a 50% aqueous solution of sodium borohydride. Add this solution to the this compound/ethanol mixture. A typical ratio is 1-2 parts NaBH₄ solution to 20 parts this compound by weight.[17]

    • Stir the mixture at a controlled temperature of 30-40°C for 2-3 hours.[17]

  • Workup and Purification:

    • After the reaction, add a significant volume of water to the mixture (e.g., 1.5 times the total volume of the reaction mixture) and stir.

    • Transfer the mixture to a separatory funnel and allow the layers to separate. The this compound will form the upper organic layer.

    • Drain and discard the lower aqueous layer.

    • Wash the organic layer multiple times with deionized water to remove residual ethanol and borate salts. . Dry the purified this compound using a drying agent like anhydrous sodium sulfate, followed by filtration.

  • Solvent Removal & Verification:

    • Remove any residual water or ethanol by vacuum drying or using a rotary evaporator at a moderate temperature (e.g., 60-65°C).[17]

    • Perform a peroxide value titration to confirm the reduction.

ROOH This compound Hydroperoxide (ROOH) ROH Stable Alcohol (ROH) ROOH->ROH Reduction NaBH4 Sodium Borohydride (NaBH₄) in Ethanol/Water NaBH4->ROH Byproducts Borate Salts

Caption: Chemical reduction of hydroperoxides to stable alcohols.

Q2: I treated my this compound, but the peroxide value is still high. What could have gone wrong?
Method Potential Cause Troubleshooting Solution
Adsorption Chromatography Insufficient Adsorbent: The capacity of the alumina was exceeded by a very high initial PV.Increase the alumina-to-oleate ratio. For highly oxidized samples, consider a pre-treatment with a chemical method.
Inactive Adsorbent: Alumina was not properly activated or has absorbed atmospheric moisture, reducing its effectiveness.Use freshly opened, activated alumina or reactivate it by heating in an oven as per the supplier's instructions.
Channeling in the Column: The column was poorly packed, allowing the this compound to bypass the adsorbent bed.Repack the column carefully using the slurry method to ensure a uniform, homogenous bed.
Chemical Reduction Incomplete Reaction: Insufficient reducing agent, reaction time, or incorrect temperature.Re-run the reaction, ensuring the correct stoichiometry of NaBH₄ and adhering to the recommended time and temperature.[17]
Poor Mixing: Inadequate agitation led to poor contact between the reactants.Use an overhead stirrer or a properly sized magnetic stir bar to ensure the mixture is homogenous throughout the reaction.
Re-oxidation after Treatment: The purified this compound was exposed to air and light after treatment.Immediately after purification, blanket the this compound with an inert gas (nitrogen or argon) and store it in a sealed, light-resistant container.[1][18]

Frequently Asked Questions (FAQs)

Q1: What exactly is Peroxide Value (PV)? Peroxide Value is a measure of the concentration of peroxides and hydroperoxides formed during the initial stages of lipid oxidation.[4][9][10] It is expressed in milliequivalents of active oxygen per kilogram of substance (meq O₂/kg).[9] It is the most common method for detecting primary oxidation and assessing the freshness and stability of fats and oils.[4]

Q2: How is Peroxide Value determined? The standard method is an iodometric titration.[9][19][20] The sample is dissolved in a solvent like an acetic acid-chloroform mixture, and potassium iodide (KI) is added. Peroxides in the sample oxidize the iodide (I⁻) to iodine (I₂). The amount of liberated iodine is then quantified by titrating with a standardized sodium thiosulfate (Na₂S₂O₃) solution, typically using a starch indicator which turns from blue to colorless at the endpoint.[9][21][22]

cluster_reaction Reaction Phase cluster_titration Titration Phase cluster_calc Calculation Phase Sample 1. Dissolve this compound in Acetic Acid/Chloroform Add_KI 2. Add Saturated Potassium Iodide (KI) Sample->Add_KI Iodine 3. Peroxides (ROOH) oxidize I⁻ to I₂ (Yellow/Brown Color) Add_KI->Iodine Titrate 4. Titrate with Sodium Thiosulfate (Na₂S₂O₃) Iodine->Titrate Add_Starch 5. Add Starch Indicator (Deep Blue Color) Titrate->Add_Starch Endpoint 6. Titrate to Endpoint (Colorless) Add_Starch->Endpoint Calc 7. Calculate PV based on Titrant Volume & Sample Weight Endpoint->Calc

Caption: Standard iodometric titration workflow for Peroxide Value determination.

Q3: How can I prevent the Peroxide Value of my this compound from increasing? Prevention is the most effective strategy.

  • Storage: Store this compound in well-sealed, airtight containers, preferably under an inert atmosphere like nitrogen or argon, to minimize contact with oxygen.[1][18]

  • Light Protection: Use amber or opaque containers to protect it from light, which can initiate photo-oxidation.[7][23]

  • Temperature Control: Store at cool, controlled room temperatures. Avoid excessive heat, which accelerates oxidation rates.[8][24]

  • Use of Antioxidants: For long-term storage or use in formulations, the addition of a suitable antioxidant may be considered.[1][3] Common examples include butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA).[1][7]

Q4: My sample is dark, and I can't see the titration endpoint. What should I do? For dark-colored samples where the visual endpoint of the starch indicator is obscured, a potentiometric titration is the recommended alternative.[21] This method uses an electrode to detect the electrochemical potential change at the equivalence point, providing a precise determination without relying on a color change.

References

Technical Support Center: Overcoming Phase Separation in Ethyl Oleate Emulsions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for formulating stable ethyl oleate emulsions. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with phase separation in their experimental work. Emulsions are thermodynamically unstable systems, and achieving long-term stability requires a multi-faceted approach that considers formulation, processing, and storage.[1][2] This guide provides in-depth, cause-and-effect explanations and actionable troubleshooting protocols to help you diagnose and resolve instability issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Understanding Emulsion Instability

Q1: What are the fundamental reasons my this compound emulsion is separating?

Emulsions are dispersions of two immiscible liquids, such as oil and water. They are inherently unstable and will naturally try to separate over time to minimize the high-energy interface between the two phases.[1] Stability is achieved kinetically, not thermodynamically, by creating an energy barrier that slows down the separation process. This separation is driven by several distinct physical mechanisms that can act alone or in concert.[3][4]

Q2: Can you explain the primary mechanisms of phase separation?

Certainly. Understanding these mechanisms is the first step in diagnosing your specific problem. The four primary pathways to instability are Creaming, Flocculation, Coalescence, and Ostwald Ripening.[3][4][5]

  • Creaming/Sedimentation: This is the migration of droplets under the influence of gravity due to density differences between the oil (this compound) and water phases.[4] In an oil-in-water (O/W) emulsion, the less dense oil droplets will rise to the top, a process known as creaming.[4][6] This is often a reversible process but is a clear sign of instability and a precursor to more severe breakdown.[4]

  • Flocculation: This occurs when droplets aggregate into clumps without merging.[4] While the individual droplets remain intact, flocculation increases the effective particle size, which can dramatically accelerate creaming.[3] This process is often reversible with gentle agitation.[6]

  • Coalescence: This is an irreversible process where droplets merge to form progressively larger droplets.[4][6] It occurs when the interfacial film stabilizing the droplets ruptures. Over time, this leads to the complete separation of the oil and water phases, often referred to as "breaking" or "cracking."[6][7]

  • Ostwald Ripening: This mechanism involves the growth of larger droplets at the expense of smaller ones.[4] Molecules of the dispersed phase (this compound) diffuse from smaller droplets (which have higher solubility) through the continuous phase and deposit onto larger droplets. This leads to an overall increase in the average droplet size over time.[1]

G cluster_mechanisms Mechanisms of Emulsion Instability A Stable Emulsion (Uniformly Dispersed Droplets) B Creaming (Droplets Rise) A->B Gravity/ Density Difference C Flocculation (Droplets Clump) A->C Weak Repulsive Forces E Ostwald Ripening (Droplet Size Increases) A->E Solubility Differences D Coalescence (Droplets Merge) B->D Prolonged Contact C->B Accelerates C->D Weak Interfacial Film F Phase Separation (Broken Emulsion) D->F E->F

Caption: The primary pathways leading from a stable emulsion to phase separation.

Section 2: Proactive Stabilization - Formulation Strategy

Q3: How do I select the right emulsifier for my this compound emulsion?

The most critical factor in emulsifier selection is the Hydrophilic-Lipophilic Balance (HLB) system.[8] The HLB value is a measure of the degree to which an emulsifier is hydrophilic or lipophilic. To create a stable oil-in-water (O/W) emulsion, the HLB of your emulsifier system should match the "required HLB" of the oil phase.[9]

For this compound, the required HLB is approximately 11 .[9][10][11] Therefore, you should select an emulsifier or a blend of emulsifiers that yields a final HLB value in this range. Using a blend of a low-HLB and a high-HLB emulsifier often produces more stable emulsions than a single emulsifier.

Oil TypeRequired HLB (for O/W Emulsion)
This compound ~11 [9][10]
Mineral Oil10 - 12
Castor Oil14[9]
Cetyl Alcohol15 - 16
Stearic Acid15 - 17

Q4: My emulsion is still unstable even with the correct HLB. What else should I consider?

While HLB is crucial, other formulation factors are equally important:

  • Insufficient Emulsifier Concentration: There must be enough emulsifier to cover the entire surface area of the newly formed oil droplets during homogenization.[12] If the concentration is too low, droplets will coalesce almost immediately.[6]

  • Use of Co-surfactants: A co-surfactant, often a short-chain alcohol or amine, can enhance stability by improving the packing of the primary surfactant molecules at the oil-water interface.[13] This creates a more rigid and stable interfacial film.

  • Continuous Phase Viscosity: A low-viscosity continuous phase allows droplets to move freely, accelerating creaming and increasing the chance of collisions that can lead to coalescence.[6][7] Incorporating a viscosity modifier or thickener (e.g., xanthan gum, carbomer, HPMC) into the aqueous phase can significantly slow down these processes.[14][15] Increasing viscosity is a primary method for preventing creaming.[16]

  • pH and Ionic Strength: The stability of many emulsions is sensitive to pH and the presence of electrolytes.[17] These factors can alter the charge on the surfactant molecules and the droplet surface, potentially reducing the electrostatic repulsion that keeps droplets apart and leading to flocculation and coalescence.[18][19]

Section 3: Troubleshooting Common Scenarios

Q5: My emulsion separates into two distinct layers almost immediately after I stop homogenizing. What's wrong?

This rapid breakdown is characteristic of coalescence and points to a fundamental flaw in your formulation or process.

  • Primary Cause: Incorrect HLB or insufficient emulsifier concentration.[6][7] Without a stable interfacial film, the droplets merge instantly to reduce surface energy.

  • Troubleshooting Steps:

    • Verify HLB Calculation: Double-check that your emulsifier system's HLB matches the required HLB of this compound (~11).

    • Increase Emulsifier Concentration: Systematically increase the total emulsifier concentration (e.g., from 2% to 5% of the total formulation weight) to ensure complete droplet coverage.

    • Check Phase Temperatures: Ensure both the oil and water phases are at a similar, elevated temperature (e.g., 70-75°C) during emulsification to facilitate proper film formation. Significant temperature differences can lead to a weak film.[7]

    • Improve Homogenization: The energy input may be too low. Ensure you are using a high-shear homogenizer.

Q6: A thick, opaque layer has formed at the top of my emulsion after a few hours/days. How do I fix this?

This is a classic case of creaming . The emulsion has not broken, but it is visibly unstable.

  • Primary Cause: Low viscosity of the continuous (aqueous) phase and/or large droplet size.[6] Stokes' Law dictates that the velocity of creaming is proportional to the square of the droplet radius and inversely proportional to the viscosity of the continuous phase.

  • Troubleshooting Steps:

    • Increase Continuous Phase Viscosity: This is the most effective solution. Add a rheology modifier like a gum (xanthan) or a polymer (carbomer) to the aqueous phase. Even a small increase in viscosity can dramatically reduce the rate of creaming.[14][15]

    • Reduce Droplet Size: Smaller droplets cream much more slowly. This can be achieved by optimizing your homogenization process—specifically, by increasing the homogenization pressure or the number of passes.[12]

    • Match Densities: While more difficult, adjusting the density of the continuous phase (e.g., with glycerol) to more closely match that of this compound can also reduce the driving force for creaming.

G Start Emulsion Shows Phase Separation Q_Time How quickly does it separate? Start->Q_Time Coalescence Problem: Coalescence (Immediate Separation) Q_Time->Coalescence Immediately Creaming Problem: Creaming (Slow Layering) Q_Time->Creaming Hours / Days Sol_Coalescence1 Action: Verify/Adjust HLB to ~11 Coalescence->Sol_Coalescence1 Sol_Creaming1 Action: Add Viscosity Modifier to Water Phase Creaming->Sol_Creaming1 Sol_Coalescence2 Action: Increase Emulsifier Concentration Sol_Coalescence1->Sol_Coalescence2 Sol_Coalescence3 Action: Increase Homogenization Energy Sol_Coalescence2->Sol_Coalescence3 Sol_Creaming2 Action: Decrease Droplet Size (Optimize Homogenization) Sol_Creaming1->Sol_Creaming2

Caption: A troubleshooting workflow for diagnosing common emulsion instabilities.

Section 4: Process Optimization & Key Protocols

Q7: How does high-pressure homogenization (HPH) work, and what parameters should I control?

High-pressure homogenization is a high-energy method used to produce fine, uniform emulsions, including nanoemulsions.[20][21] The process involves forcing a coarse pre-emulsion through a narrow gap at very high pressure, subjecting it to intense shear, turbulence, and cavitation, which breaks large droplets into much smaller ones.[20][22]

Optimizing HPH is critical for achieving a small, narrow droplet size distribution, which enhances long-term stability.[12][22]

HPH ParameterEffect on Droplet SizeTypical Range for this compoundRationale
Homogenization Pressure Decreases 5,000 - 25,000 psi (345 - 1724 bar)Higher pressure increases the energy input, leading to more efficient droplet disruption.[20]
Number of Passes Decreases 3 - 7 passesMultiple passes ensure that a higher fraction of droplets is subjected to the maximum disruptive forces, narrowing the size distribution.[12]
Back Pressure Decreases 0 - 2,000 psi (0 - 138 bar)Applying back pressure can enhance the effects of cavitation, leading to a further reduction in particle size.[12]
Pre-emulsion Temperature Varies60 - 75 °CHeating reduces the viscosity of the oil phase and lowers interfacial tension, often leading to more efficient emulsification.
Experimental Protocol: Preparation of a Stable this compound O/W Emulsion

This protocol provides a validated starting point for creating a stable model emulsion.

Objective: To prepare a 10% this compound in water (O/W) emulsion stabilized with a Tween 80/Span 80 surfactant blend, processed via high-pressure homogenization.

Materials:

  • This compound (Oil Phase)

  • Tween 80 (High HLB Emulsifier)

  • Span 80 (Low HLB Emulsifier)

  • Xanthan Gum (Viscosity Modifier)

  • Deionized Water (Aqueous Phase)

Workflow:

G cluster_prep Phase Preparation cluster_emulsify Emulsification cluster_analysis Characterization & Stability A 1. Prepare Aqueous Phase: Disperse Xanthan Gum in Water. Add Tween 80. Heat to 75°C. C 3. Create Pre-Emulsion: Add Oil Phase to Aqueous Phase under high-shear mixing (e.g., rotor-stator) for 5-10 min. A->C B 2. Prepare Oil Phase: Add Span 80 to this compound. Heat to 75°C. B->C D 4. High-Pressure Homogenization: Process pre-emulsion through HPH. (e.g., 15,000 psi, 5 passes) C->D E 5. Cool Emulsion to RT under gentle agitation. D->E F 6. Characterize: - Droplet Size (DLS) - Zeta Potential - Viscosity E->F G 7. Stability Testing: - Long-Term Storage - Accelerated (Centrifugation, Freeze-Thaw) F->G

Caption: Experimental workflow for emulsion preparation and analysis.

Step-by-Step Procedure:

  • Aqueous Phase Preparation:

    • Slowly sprinkle 0.3g of xanthan gum into 83.7g of deionized water while stirring with a magnetic stirrer to prevent clumping.

    • Once fully hydrated, add the calculated amount of Tween 80.

    • Heat the aqueous phase to 75°C.

  • Oil Phase Preparation:

    • In a separate beaker, combine 10g of this compound with the calculated amount of Span 80.

    • Heat the oil phase to 75°C.

  • Pre-Emulsification:

    • Slowly add the hot oil phase to the hot aqueous phase while mixing with a high-shear rotor-stator homogenizer at ~5,000-10,000 rpm.

    • Continue mixing for 5-10 minutes to form a coarse pre-emulsion.

  • High-Pressure Homogenization:

    • Immediately transfer the hot pre-emulsion to the feed reservoir of a high-pressure homogenizer.

    • Process the emulsion at 15,000 psi for 5 passes.

  • Cooling & Storage:

    • Cool the final emulsion to room temperature under gentle agitation.

    • Transfer to a sealed container for analysis and stability testing.

Section 5: Stability Assessment

Q8: How do I properly evaluate the stability of my final formulation?

A comprehensive stability assessment involves monitoring key physicochemical parameters over time under various conditions.[1] A multi-parametric approach is essential for a complete understanding.[23]

  • Macroscopic Observation: Visual inspection for signs of creaming, coalescence, or phase separation.[24]

  • Droplet Size Analysis: Use techniques like Dynamic Light Scattering (DLS) or Laser Diffraction to monitor changes in mean droplet size and the polydispersity index (PDI).[1] An increase in droplet size over time is a direct indicator of coalescence or Ostwald ripening.[1]

  • Microscopy: Optical microscopy allows for direct visualization of the emulsion's microstructure, helping to identify flocculation or changes in droplet morphology.[25]

  • Rheological Analysis: Measuring viscosity provides insight into the physical stability of the emulsion. A significant drop in viscosity could indicate structural breakdown.

  • Accelerated Stability Testing: To predict long-term stability more quickly, subject the emulsion to stress conditions:[1]

    • Centrifugation: Centrifuging at moderate speeds (e.g., 3,000 rpm for 30 minutes) accelerates creaming. The volume of the separated cream layer can be quantified as a "Creaming Index."[1]

    • Temperature Cycling (Freeze-Thaw): Subjecting the emulsion to multiple cycles of freezing and thawing (e.g., -20°C to 25°C) can reveal weaknesses in the interfacial film.[24]

Protocol: Long-Term Stability Study

This protocol aligns with general pharmaceutical guidelines for assessing shelf-life.[24][26]

Storage ConditionTime Points for TestingKey Parameters to Measure
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH0, 3, 6, 9, 12, 18, 24 monthsAppearance, pH, Viscosity, Droplet Size & Distribution
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH0, 1, 2, 3, 6 monthsAppearance, pH, Viscosity, Droplet Size & Distribution
Refrigerated: 5°C ± 3°C0, 3, 6, 9, 12 monthsAppearance, pH, Viscosity, Droplet Size & Distribution

References

Technical Support Center: Enhancing the Shelf-Life of Ethyl Oleate Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for ethyl oleate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for enhancing the shelf-life of this compound-containing formulations. As a versatile oleaginous vehicle and solvent, maintaining the stability of this compound is paramount for the efficacy and safety of your final product.[1][2]

Understanding this compound Degradation

This compound, the ethyl ester of oleic acid, is susceptible to degradation through several pathways, primarily oxidation and hydrolysis.[3] Understanding these mechanisms is the first step in developing effective stabilization strategies.

  • Oxidative Degradation (Autoxidation): This is the most common degradation pathway for this compound.[1] It is a free-radical chain reaction initiated by factors such as heat, light, and the presence of metal ions. The double bond in the oleic acid moiety is the primary site of attack, leading to the formation of hydroperoxides. These primary oxidation products are unstable and can decompose into a variety of secondary oxidation products, including aldehydes, ketones, and shorter-chain fatty acids. These secondary products are responsible for the development of off-odors, changes in color (darkening), and an increase in the peroxide value.[1][2]

  • Hydrolytic Degradation: In the presence of water and an acid or base catalyst, this compound can hydrolyze back to oleic acid and ethanol.[3] While less common than oxidation under typical storage conditions, hydrolysis can be a concern in aqueous formulations or if the this compound is exposed to moisture. This can lead to a decrease in pH and potential compatibility issues with other excipients.

Visualizing Degradation Pathways

The following diagram illustrates the primary degradation pathways of this compound.

G cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation EthylOleate This compound (C20H38O2) FreeRadical Alkyl Radical EthylOleate->FreeRadical HydrolysisProducts Oleic Acid + Ethanol EthylOleate->HydrolysisProducts Initiators Initiators (Light, Heat, Metal Ions) Initiators->EthylOleate Initiation Oxygen Oxygen (O2) Water Water (H2O) (with Acid/Base catalyst) Water->EthylOleate Initiation PeroxyRadical Peroxy Radical FreeRadical->PeroxyRadical + O2 Hydroperoxides Hydroperoxides (Primary Oxidation Products) PeroxyRadical->Hydroperoxides + this compound (Propagation) SecondaryProducts Secondary Oxidation Products (Aldehydes, Ketones, etc.) Hydroperoxides->SecondaryProducts Decomposition

Caption: Primary degradation pathways of this compound.

Troubleshooting Guide: Common Stability Issues

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Observed Issue Potential Cause(s) Troubleshooting Steps & Rationale
Product Discoloration (Yellowing/Darkening) Oxidative Degradation: Formation of secondary oxidation products.[1][2]1. Inert Gas Purging: Before sealing the container, displace oxygen with an inert gas like nitrogen or argon. This removes a key reactant in the oxidation process.[1] 2. Light Protection: Store this compound in amber or opaque containers to prevent photo-oxidation.[1][2] 3. Antioxidant Addition: Incorporate a suitable antioxidant or antioxidant blend. (See Section 3 for details).
Development of Rancid or Off-Odors Oxidative Degradation: Volatile secondary oxidation products (e.g., aldehydes, ketones).1. Confirm Peroxide Value: Test the peroxide value of the this compound. An elevated value confirms oxidation. 2. Review Storage Conditions: Ensure storage is at a cool temperature, protected from light and air.[1][4] 3. Evaluate Antioxidant Efficacy: If an antioxidant is already in use, its concentration or type may need to be optimized.
Increase in Acidity (Decrease in pH) Hydrolytic Degradation: Formation of oleic acid.[3]1. Moisture Control: Ensure all components of the formulation are anhydrous. Use desiccants during storage if necessary. 2. pH Adjustment: If applicable to your formulation, buffer the system to a neutral pH to minimize acid-catalyzed hydrolysis. 3. Test for Water Content: Use Karl Fischer titration to determine the water content of your this compound and other excipients.
Formation of Precipitates or Cloudiness Polymerization: Advanced oxidation can lead to the formation of higher molecular weight polymers. Low-Temperature Crystallization: While this compound has a low freezing point (around -32°C), impurities or other formulation components may crystallize at lower temperatures.[4][5]1. Temperature Control: Store at a controlled room temperature (15-25°C) and avoid temperature cycling.[6] 2. Filtration: If precipitates are observed, they can be removed by filtration. However, this does not address the underlying degradation. 3. Purity Analysis: Analyze the purity of the this compound to identify any potential contaminants that could be causing precipitation.
Changes in Viscosity Polymerization or Degradation: Significant degradation can alter the physical properties of the this compound.1. Viscosity Measurement: Compare the viscosity of the problematic batch to a fresh, unopened sample.[2] 2. Comprehensive Analysis: A significant change in viscosity warrants a more thorough investigation, including peroxide value, acid value, and chromatographic analysis to identify degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: this compound should be stored in a cool, dry place, in a well-filled, tightly sealed container, and protected from light.[1] When a partially filled container is used, it is highly recommended to replace the air with an inert gas such as nitrogen.[1] Recommended storage temperatures are typically between 15-25°C.[6]

Q2: Which antioxidants are most effective for stabilizing this compound?

A2: A combination of antioxidants is often more effective than a single one. A commonly cited effective mixture is a 0.03% w/v concentration of propyl gallate (37.5%), butylated hydroxytoluene (BHT) (37.5%), and butylated hydroxyanisole (BHA) (25%).[1][2] Other antioxidants like tocopherols (Vitamin E), ascorbic acid, and citric acid can also be used.[1][2]

Q3: How can I monitor the stability of my this compound product?

A3: Regular monitoring of key quality parameters is crucial. These include:

  • Peroxide Value (PV): Measures the concentration of primary oxidation products. An increase in PV is an early indicator of oxidation.[1]

  • Acid Value (AV): Indicates the amount of free fatty acids present, which can increase due to hydrolysis.[7]

  • Iodine Value (IV): Measures the degree of unsaturation. A decrease in IV can indicate saturation of the double bonds through oxidation or other reactions.[7]

  • Physical Appearance: Regular observation for changes in color, odor, and clarity.

Q4: Can I sterilize this compound?

A4: Yes, this compound can be sterilized by heating at 150°C for 1 hour.[1][2] However, it is important to consider that high temperatures can accelerate oxidation. Therefore, sterilization should be performed in a well-filled, sealed container, and the addition of an antioxidant beforehand is recommended.

Q5: What is the expected shelf-life of this compound?

A5: With proper storage conditions and the addition of suitable antioxidants, the shelf-life of this compound can be extended to over two years.[1][2] However, the actual shelf-life will depend on the specific formulation, packaging, and storage conditions.

Experimental Protocols

Protocol 1: Accelerated Stability Testing

Objective: To predict the long-term stability of an this compound formulation by subjecting it to elevated temperature and humidity.

Methodology:

  • Prepare several samples of your this compound formulation in the final proposed packaging.

  • Place the samples in a stability chamber at accelerated conditions (e.g., 40°C ± 2°C and 75% RH ± 5% RH).

  • At specified time points (e.g., 0, 1, 3, and 6 months), remove samples and analyze for key stability parameters (Peroxide Value, Acid Value, physical appearance, and any product-specific assays).

  • Compare the results to a control sample stored at long-term conditions (e.g., 25°C ± 2°C and 60% RH ± 5% RH).

  • Use the data to model the degradation kinetics and estimate the shelf-life at the intended storage conditions.

Protocol 2: Antioxidant Efficacy Screening

Objective: To determine the most effective antioxidant or antioxidant blend for your this compound formulation.

Methodology:

  • Prepare several small batches of your this compound formulation.

  • To each batch, add a different antioxidant or antioxidant blend at a specified concentration. Include a control sample with no antioxidant.

  • Subject all samples to accelerated stability conditions (as described in Protocol 1).

  • Monitor the Peroxide Value of each sample at regular intervals.

  • The antioxidant or blend that results in the slowest rate of peroxide value increase is considered the most effective.

Visualizing the Antioxidant Screening Workflow

G start Start: Prepare Ethyl Oleate Formulation prep_samples Prepare Multiple Batches start->prep_samples add_antioxidants Add Different Antioxidants/ Blends to Each Batch prep_samples->add_antioxidants control Control Batch (No Antioxidant) prep_samples->control accelerated_stability Place All Batches in Accelerated Stability Chamber add_antioxidants->accelerated_stability control->accelerated_stability monitor_pv Monitor Peroxide Value at Regular Intervals accelerated_stability->monitor_pv analyze Analyze Data: Compare Rates of PV Increase monitor_pv->analyze end End: Identify Most Effective Antioxidant analyze->end

Caption: Workflow for antioxidant efficacy screening.

References

Technical Support Center: Mitigating Tissue Irritation from Ethyl Oleate Injections

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing Ethyl Oleate (EO) in parenteral formulations. This resource is designed to provide in-depth, field-proven insights and troubleshooting protocols to address the common challenge of tissue irritation following intramuscular (IM) or subcutaneous (SC) injections. As a versatile and widely-used oleaginous vehicle, particularly for lipophilic compounds like steroids, understanding how to optimize EO formulations is critical for preclinical and clinical success.[1][2][3][4][5] This guide moves beyond simple procedural lists to explain the underlying causality, empowering you to make informed decisions in your experimental design.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses foundational questions about this compound and the mechanisms of injection-related irritation.

Q1: What is this compound and why is it a preferred vehicle for injections?

This compound (EO) is a fatty acid ester formed from the condensation of oleic acid and ethanol. It is a pale yellow to colorless, oily liquid valued in pharmaceutical formulations for several key properties:

  • Excellent Solvency: EO is an effective solvent for many poorly water-soluble (lipophilic) active pharmaceutical ingredients (APIs), especially steroids and other lipophilic drugs.[1][2][3][5][6][7][8][9][10]

  • Low Viscosity: Compared to other fixed oils like peanut or sesame oil, EO is less viscous.[1][2][3][4][7][9][10] This allows for the use of finer gauge needles, potentially reducing patient discomfort during injection.[4]

  • Rapid Absorption: Body tissues absorb EO more rapidly than many other oils, which can facilitate efficient drug release.[1][2][3][7][9][10]

  • Biocompatibility: It is generally considered to have low toxicity and high biocompatibility, making it a suitable component for drug delivery.[5][11]

These properties make it a valuable vehicle for creating stable, injectable drug products and for enabling the slow, sustained release of APIs from an intramuscular depot.[6]

Q2: What are the primary causes of tissue irritation from this compound injections?

While generally well-tolerated, tissue irritation from EO injections—often manifesting as post-injection pain (PIP), redness, swelling, or hard lumps—can stem from several factors.[12][13][14] The irritation is an inflammatory response by the body to the injection.[15] Key causes include:

  • Formulation Purity and Stability: The chemical purity of the EO is paramount. Oxidation of this compound upon exposure to air and light can produce peroxides, aldehydes, and other degradation products.[1][9] These byproducts are known tissue irritants.

  • Physicochemical Properties of the Formulation:

    • High API Concentration: Very high concentrations of dissolved solids can increase the viscosity and irritant potential of the solution.[14]

    • Crystallization: If the API is not fully dissolved or precipitates at the injection site, these solid particles can provoke a significant inflammatory response.

  • Injection Technique and Volume: The physical act of injection and the volume of fluid introduced can cause mechanical stress and trauma to the tissue. Large injection volumes are associated with increased pain.[16]

  • Individual Subject Sensitivity: A subject's immune system may have a hypersensitivity reaction to the this compound vehicle itself or to the API.[12][14] While rare, true allergic reactions can occur.[12][17]

The following diagram illustrates the primary pathways leading to tissue irritation.

G cluster_causes Causative Factors cluster_response Biological Response cluster_symptoms Observed Symptoms Purity Chemical Impurities (e.g., Peroxides) Inflammation Local Inflammatory Cascade Purity->Inflammation PhysChem Formulation Properties (High Conc., Viscosity) PhysChem->Inflammation Technique Injection Trauma (Volume, Speed) Technique->Inflammation Sensitivity Subject Hypersensitivity Sensitivity->Inflammation Pain Post-Injection Pain (PIP) Inflammation->Pain Swelling Swelling & Lumps Inflammation->Swelling Redness Erythema (Redness) Inflammation->Redness

Caption: Causal pathways from formulation and technique to tissue irritation.

Section 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving specific issues encountered during your experiments.

Issue 1: Severe Post-Injection Pain (PIP) and Swelling

Q: My subjects are experiencing significant pain, swelling, and hard lumps at the injection site lasting for several days. What is the likely cause and how can I fix it?

This is a classic presentation of a significant local inflammatory reaction. A systematic troubleshooting approach is required.

Troubleshooting Workflow: Diagnosing Severe PIP

G Start Severe PIP & Swelling Observed CheckFormulation Step 1: Analyze Formulation Start->CheckFormulation CheckTechnique Step 2: Review Injection Protocol Start->CheckTechnique CheckPurity 1a. Test EO for Peroxide Value (Should be ≤10) CheckFormulation->CheckPurity CheckAPI 1b. Verify API Solubility & Concentration CheckFormulation->CheckAPI CheckAdditives 1c. Review Co-solvents/ Excipients for Irritancy CheckFormulation->CheckAdditives Solution Implement Solutions CheckPurity->Solution CheckAPI->Solution CheckAdditives->Solution CheckVolume 2a. Is Volume >1.5 mL? (Max for SC is ~1.5 mL) CheckTechnique->CheckVolume CheckSpeed 2b. Was Injection Too Rapid? CheckTechnique->CheckSpeed CheckTemp 2c. Was Formulation Warmed? CheckTechnique->CheckTemp CheckVolume->Solution CheckSpeed->Solution CheckTemp->Solution Sol_Purity Use High-Purity EO Add Antioxidants Solution->Sol_Purity Sol_API Reduce Concentration Add Co-solvent (e.g., Benzyl Benzoate) Solution->Sol_API Sol_Tech Split Dose into Multiple Sites Inject Slowly Warm Oil Before Injection Solution->Sol_Tech

Caption: A step-by-step workflow for troubleshooting severe post-injection pain.

Detailed Explanation & Actionable Steps:
  • Verify EO Purity: The most common culprit for unexpected irritation is oxidized oil. This compound oxidizes on exposure to air, increasing its peroxide value.[1][9]

    • Action: Test the peroxide value of your EO stock. Pharmacopeial standards (e.g., Ph. Eur., USP) specify a peroxide value of ≤10.[1] If it is high, discard the stock and procure a new batch from a reputable supplier, ensuring it comes with a Certificate of Analysis.

    • Proactive Mitigation: Always store EO in small, well-filled, light-protected containers with an inert gas headspace (like nitrogen or argon) to prevent oxidation.[1][9]

  • Assess Formulation Concentration: A very high concentration of API can be inherently irritating to muscle tissue.[14]

    • Action: If possible, try reducing the API concentration and increasing the injection volume (while staying within acceptable limits, generally <3 mL for IM). Alternatively, split the dose across two separate injection sites.

  • Improve Injection Technique:

    • Warm the Oil: Before drawing the dose, gently warm the vial in your hand or a warm water bath. This reduces the viscosity of the oil, making the injection smoother and helping the oil disperse more easily in the tissue.[13]

    • Inject Slowly: A slow, steady injection rate (e.g., 1 mL over 30-60 seconds) minimizes mechanical trauma to the tissue.

    • Massage the Site: Gently massaging the area for a few minutes post-injection can help disperse the oil depot and may reduce the formation of lumps.[13]

Issue 2: Mild Redness and Itching at the Injection Site

Q: We are observing minor, transient redness and some itching immediately after injection, but it resolves within a few hours. Is this a concern?

This scenario often points to a milder inflammatory response or a histamine-related reaction rather than severe tissue damage.

  • Potential Cause 1: Histamine Release: The vehicle or API may be causing localized mast cell degranulation and histamine release. This is common and often not a sign of a true allergy.

  • Potential Cause 2: Co-solvents: Certain co-solvents, particularly benzyl alcohol (often used as a preservative or co-solvent), can cause transient stinging or irritation. While effective, its concentration should be minimized.

  • Action Plan:

    • Monitor: Continue to monitor the subjects. If the reaction remains mild and transient, it may be considered an acceptable part of the injection profile.

    • Review Excipients: Check the concentration of all excipients. The goal for any injectable formulation is to use the minimum effective concentration of each component. Studies on subcutaneous injections show that buffer types, concentrations, and tonicity agents can significantly impact pain.[18]

    • Consider a Patch Test: For preclinical studies, a simple topical patch test of the vehicle on a small area of shaved skin can sometimes help differentiate a dermal irritant from a deeper tissue reaction.

Section 3: Proactive Mitigation Protocols & Advanced Strategies

This section provides detailed protocols for preparing more biocompatible formulations from the start.

Protocol 1: Preparation of an Oxidatively Stabilized this compound Formulation

This protocol describes how to incorporate antioxidants to maintain the chemical integrity of the this compound vehicle, thereby minimizing a key source of irritation.

Objective: To prepare a 100 mL stock solution of this compound with an antioxidant package for use in drug formulation.

Materials:

  • High-purity this compound (meeting USP/EP specifications)

  • Butylated Hydroxytoluene (BHT) or a mixture of antioxidants (e.g., propyl gallate, butylated hydroxyanisole).[1][9]

  • Sterile, amber glass vial (100 mL capacity)

  • Nitrogen or Argon gas source with a sterile filter

  • Sterile 0.22 µm syringe filter

  • Magnetic stirrer and stir bar

Procedure:

  • Preparation: In a sterile environment (e.g., a laminar flow hood), add a sterile magnetic stir bar to the 100 mL amber vial.

  • Antioxidant Addition: Accurately weigh and add the antioxidant(s). A common concentration for BHT is 0.01% w/v. For combination antioxidants, a total concentration of 0.03% w/v has been shown to be effective.[1][9]

  • Add this compound: Aseptically transfer 100 mL of high-purity this compound into the vial.

  • Blanket with Inert Gas: Immediately flush the headspace of the vial with sterile-filtered nitrogen or argon gas for 30-60 seconds to displace all oxygen.

  • Seal and Mix: Securely seal the vial. Place it on a magnetic stirrer and mix at a low speed until the antioxidant is completely dissolved. Avoid creating a vortex which could introduce air.

  • API Addition & Filtration (If applicable): If you are preparing the final drug product, the API would be added and dissolved at this stage (gentle warming may be required). Once fully dissolved, the final solution must be sterilized by passing it through a 0.22 µm syringe filter into the final sterile vials.

  • Storage: Store the final product protected from light at a controlled room temperature.

Strategy 2: Utilizing Co-solvents to Improve Solubility and Reduce Irritation

For APIs with very high concentrations or poor solubility in EO alone, a co-solvent can prevent crystallization and may reduce the overall irritancy.

Table 1: Common Co-solvents and Their Properties

Co-solventTypical Concentration RangePrimary FunctionKey Considerations
Benzyl Benzoate (BB) 5% - 30% v/vIncreases solvency for many lipophilic APIs.Can help thin the solution. Generally well-tolerated in this range.
Benzyl Alcohol (BA) 0.5% - 5% v/vActs as a co-solvent and has bacteriostatic properties.Can cause stinging/irritation upon injection. Use the lowest effective concentration.
Guaiacol 1% - 5% v/vSolvent with mild anesthetic properties.Can reduce injection pain but has a strong odor and potential for irritation at higher concentrations.

Experimental Approach:

When developing a new formulation, a small-scale solubility study is recommended. Prepare test formulations with varying ratios of this compound to co-solvent (e.g., EO:BB at 90:10, 80:20) to identify the minimum amount of co-solvent needed to keep your API fully solubilized at both room temperature and under refrigerated conditions.

Section 4: Summary and Key Takeaways

Mitigating tissue irritation from this compound injections is a multifactorial challenge that requires a holistic approach, from raw material selection to final administration.

  • Prioritize Purity: The single most critical factor is the purity of the this compound. Preventing oxidation is key.

  • Formulate Wisely: Optimize API concentration and use co-solvents judiciously to ensure complete dissolution without introducing new irritants.

  • Refine Technique: Proper injection technique (warming, slow injection, massage) is a simple but highly effective way to reduce mechanical trauma and improve tolerability.

  • Be Systematic: When problems arise, use a structured troubleshooting approach to isolate the causative variable.

By integrating these principles and protocols into your workflow, you can significantly improve the biocompatibility and performance of your this compound-based injectable formulations.

References

Validation & Comparative

A Comparative Guide to the Validation of Ethyl Oleate Purity: GC-MS vs. HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical excipients is not merely a procedural step but a cornerstone of product safety and efficacy. Ethyl oleate, a widely used solvent and vehicle in parenteral drug formulations, is no exception.[1][2][3][4] Its role in solubilizing lipophilic active pharmaceutical ingredients (APIs), such as steroids, necessitates stringent quality control to ensure it is free from impurities that could compromise the stability of the formulation or introduce adverse patient effects.[1][3][5]

This guide provides an in-depth, objective comparison of two powerful chromatographic techniques for the validation of this compound purity: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). We will delve into the causality behind experimental choices, present detailed validation protocols, and offer supporting data to empower you in selecting the optimal method for your analytical needs.

The Criticality of Purity in Pharmaceutical Grade this compound

This compound (C₂₀H₃₈O₂) is an ethyl ester of oleic acid, typically appearing as a clear, colorless to pale yellow oily liquid.[1][2][4] Its synthesis, commonly through the esterification of oleic acid with ethanol, can introduce several process-related impurities.[5][6] These may include unreacted starting materials like oleic acid and ethanol, byproducts from side reactions, and residual catalysts.[5] Furthermore, degradation products can form during storage, particularly through oxidation.[1][7] The presence of these impurities can impact the physicochemical properties of the drug product, including its stability, viscosity, and even its therapeutic performance. Therefore, a robust, validated analytical method is paramount for ensuring the quality of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile and Semi-Volatile Compounds

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It offers high separation efficiency (GC) and definitive identification (MS). For fatty acid esters like this compound, GC has traditionally been the standard analytical approach.[8]

Principle of GC-MS for this compound Analysis

In GC, the sample is vaporized and injected into a long, thin capillary column. An inert carrier gas (e.g., helium, nitrogen) pushes the sample through the column, which is coated with a stationary phase. Separation is achieved based on the differential partitioning of the analytes between the mobile gas phase and the stationary liquid phase, which is primarily dependent on their boiling points and polarity. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique fragmentation pattern or "fingerprint" for each compound.

A critical consideration for the GC analysis of some related impurities, such as free fatty acids, is the need for derivatization.[9][10] Highly polar compounds can exhibit poor peak shape and adsorption issues in the GC system.[9] Converting them to more volatile and less polar derivatives, such as fatty acid methyl esters (FAMEs), is a common practice to improve chromatographic performance.[9][11][12] However, for the direct analysis of this compound and many of its ester impurities, derivatization may not be necessary.

Experimental Protocol: GC-MS Method Validation for this compound Purity

The validation of an analytical procedure is essential to demonstrate its suitability for the intended purpose.[13][14][15] The following protocol is based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[14][15][16]

1. System Suitability: Before initiating the validation, system suitability must be established to ensure the chromatographic system is performing adequately. This is typically achieved by injecting a standard solution of this compound and a known impurity. Key parameters to monitor include:

  • Resolution (Rs): The separation between the this compound peak and the closest eluting impurity peak should be ≥ 1.5.

  • Tailing Factor (T): The tailing factor for the this compound peak should be ≤ 2.0.

  • Relative Standard Deviation (RSD) of Peak Area: The RSD for replicate injections of the standard solution should be ≤ 2.0%.

2. Specificity: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Procedure: Analyze a blank (diluent), a placebo (if applicable), a sample of this compound spiked with known impurities (e.g., oleic acid, ethyl stearate, ethyl palmitate), and a forced degradation sample.

  • Acceptance Criteria: The chromatogram of the blank should show no interfering peaks at the retention time of this compound and its impurities. The method should be able to separate the main peak from all potential impurities and degradation products.

3. Linearity: Linearity demonstrates that the response of the method is directly proportional to the concentration of the analyte over a given range.

  • Procedure: Prepare a series of at least five standard solutions of this compound covering the expected working range (e.g., 80% to 120% of the nominal concentration).

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.99.

4. Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value.

  • Procedure: Perform recovery studies by spiking a known amount of this compound standard into a placebo or a known sample matrix at different concentration levels (e.g., 80%, 100%, and 120%).

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

5. Precision: Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same batch of this compound on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The RSD for repeatability and intermediate precision should be ≤ 2.0%.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Procedure: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be sufficiently low to accurately measure the expected levels of impurities.

7. Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Procedure: Introduce small variations to critical method parameters such as oven temperature ramp rate, carrier gas flow rate, and injection volume.

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by these variations.

High-Performance Liquid Chromatography (HPLC): A Versatile Alternative

HPLC is a highly versatile and widely used separation technique in the pharmaceutical industry.[17] While GC is often favored for fatty acid esters, HPLC offers distinct advantages, particularly for non-volatile or thermally labile compounds.[8]

Principle of HPLC for this compound Analysis

In HPLC, a liquid mobile phase is pumped at high pressure through a column packed with a solid stationary phase. The sample is injected into the mobile phase stream and separation occurs based on the differential interactions of the analytes with the stationary and mobile phases. For a non-polar compound like this compound, a reversed-phase HPLC method is typically employed, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar (e.g., a mixture of acetonitrile and water).[18]

A key challenge for the HPLC analysis of this compound is its lack of a strong chromophore, which limits its detectability by UV-Vis detectors at common wavelengths.[19] However, detection is possible at lower wavelengths (e.g., ~205-210 nm) where the ester functional group exhibits some absorbance.[20][21] Alternatively, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used, which do not rely on the chromophoric properties of the analyte.

Experimental Protocol: HPLC Method Validation for this compound Purity

The validation protocol for an HPLC method for this compound purity follows the same principles as for GC-MS, adhering to ICH Q2(R1) guidelines.[14][15][16]

1. System Suitability:

  • Parameters: Resolution, tailing factor, and RSD of peak area are monitored similarly to the GC-MS method.

  • Acceptance Criteria: Rs ≥ 1.5, T ≤ 2.0, RSD ≤ 2.0%.

2. Specificity:

  • Procedure: Analyze a blank, placebo, spiked sample, and forced degradation sample.

  • Acceptance Criteria: No interference at the retention time of this compound and its impurities. The method must demonstrate selectivity for the analyte.

3. Linearity:

  • Procedure: Prepare a series of at least five standard solutions of this compound.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.99.

4. Accuracy:

  • Procedure: Perform recovery studies at three concentration levels.

  • Acceptance Criteria: Mean recovery between 98.0% and 102.0%.

5. Precision:

  • Repeatability and Intermediate Precision: Analyze replicate samples under the specified conditions.

  • Acceptance Criteria: RSD ≤ 2.0%.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Procedure: Determine based on signal-to-noise ratio or calibration curve parameters.

  • Acceptance Criteria: The LOQ must be adequate for impurity quantification.

7. Robustness:

  • Procedure: Introduce small variations in mobile phase composition, flow rate, and column temperature.

  • Acceptance Criteria: System suitability must be maintained, and results should remain consistent.

Head-to-Head Comparison: GC-MS vs. HPLC

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on boiling point and polarity in the gas phase.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.
Sample Volatility Requires volatile or semi-volatile analytes. Derivatization may be needed for non-volatile impurities.[9][10]Suitable for a wide range of compounds, including non-volatile and thermally labile analytes.
Selectivity High, especially with mass spectrometric detection which provides structural information.Good, can be optimized by adjusting mobile phase and stationary phase.
Sensitivity Generally very high, especially with selected ion monitoring (SIM) in MS.Dependent on the detector. UV detection can have limitations for analytes with weak chromophores like this compound.[19] ELSD or CAD can offer better sensitivity.
Speed Can be very fast, with run times often under 30 minutes.Run times can be comparable to GC, but can be longer depending on the complexity of the separation.
Instrumentation Cost Generally higher due to the mass spectrometer.Varies, but a standard HPLC with a UV detector is typically less expensive than a GC-MS system.
Common Impurities Detected Volatile and semi-volatile impurities such as residual solvents, other fatty acid esters, and some degradation products.A broader range of impurities including non-volatile starting materials (e.g., oleic acid) and degradation products.

Visualizing the Workflow

To better illustrate the validation process, the following diagrams outline the experimental workflows for both GC-MS and HPLC.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_validation Method Validation cluster_report Finalization Start Start Prep_Std Prepare this compound & Impurity Standards Start->Prep_Std Prep_Sample Prepare Sample Solution Start->Prep_Sample Inject Inject into GC-MS Prep_Std->Inject Spike Spike Samples for Accuracy & Specificity Prep_Sample->Spike Prep_Sample->Inject Spike->Inject Acquire Acquire Data Inject->Acquire SysSuit System Suitability Acquire->SysSuit Specificity Specificity SysSuit->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD/LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Generate Validation Report Robustness->Report

Caption: GC-MS method validation workflow for this compound purity analysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_validation Method Validation cluster_report Finalization Start Start Prep_Std Prepare this compound & Impurity Standards Start->Prep_Std Prep_Sample Prepare Sample Solution Start->Prep_Sample Inject Inject into HPLC Prep_Std->Inject Spike Spike Samples for Accuracy & Specificity Prep_Sample->Spike Prep_Sample->Inject Spike->Inject Acquire Acquire Data Inject->Acquire SysSuit System Suitability Acquire->SysSuit Specificity Specificity SysSuit->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD/LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Generate Validation Report Robustness->Report

Caption: HPLC method validation workflow for this compound purity analysis.

Conclusion and Recommendations

Both GC-MS and HPLC are powerful and reliable techniques for the validation of this compound purity. The choice between the two will ultimately depend on the specific requirements of the analysis and the resources available.

  • GC-MS is the recommended method when high sensitivity and definitive identification of volatile and semi-volatile impurities are required. Its high resolving power and the structural information provided by mass spectrometry make it an invaluable tool for in-depth purity profiling.

  • HPLC is a strong alternative , particularly when dealing with non-volatile or thermally sensitive impurities. While UV detection can be a limitation, the use of universal detectors like ELSD or CAD can overcome this challenge. HPLC is also a workhorse in most pharmaceutical quality control laboratories, making it a readily available and well-understood technique.

For comprehensive quality control, a cross-validation of results between GC-MS and HPLC can provide the highest level of confidence in the analytical data, ensuring the integrity and reliability of your research and drug development efforts.[8] The protocols and comparative data presented in this guide provide a solid foundation for developing and validating a robust analytical method for ensuring the purity of this compound, a critical component in many pharmaceutical formulations.

References

A Comparative Analysis of Ethyl Oleate and Methyl Oleate for Biodiesel Applications

Author: BenchChem Technical Support Team. Date: January 2026

Intended Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive comparative analysis of ethyl oleate and mthis compound, two prominent fatty acid esters utilized in biodiesel formulations. We will explore their synthesis, meticulously compare their critical fuel properties supported by experimental data, and elucidate the fundamental chemical principles governing their performance. This document aims to be an essential technical resource for professionals engaged in the fields of biofuels and oleochemicals.

Introduction: The Significance of Ester Selection in Biodiesel

Biodiesel, a renewable and biodegradable alternative to petroleum-based diesel, is primarily composed of mono-alkyl esters of long-chain fatty acids. These esters are typically derived from vegetable oils or animal fats through a process called transesterification. The choice of alcohol in this reaction, commonly methanol or ethanol, dictates the resulting ester type: Fatty Acid Methyl Esters (FAMEs) or Fatty Acid Ethyl Esters (FAEEs). Given that oleic acid is a major constituent of many biodiesel feedstocks, mthis compound and this compound are central to the study of biodiesel performance.

The substitution of a methyl (-CH₃) group with an ethyl (-CH₂CH₃) group, while seemingly minor, significantly influences the physicochemical properties of the biodiesel. These structural differences affect key performance indicators such as engine efficiency, cold weather operability, and fuel stability. This guide will systematically dissect and compare these two esters, offering an evidence-based perspective on their respective merits and limitations.

Synthesis via Transesterification

The predominant method for producing ethyl and mthis compound for biodiesel is the transesterification of triglycerides with ethanol or methanol, respectively. This reaction is typically facilitated by an acid or base catalyst.

The general reaction involves one mole of a triglyceride reacting with three moles of alcohol to produce three moles of fatty acid alkyl esters and one mole of glycerol. While the stoichiometric ratio is 3:1, an excess of alcohol (e.g., a 6:1 molar ratio) is often used to drive the reaction towards the products. Base catalysts, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), are common due to their high reaction rates at mild temperatures.

While both reactions follow the same general mechanism, the formation of ethyl esters can be more challenging than methyl esters. Ethanolysis often requires more stringent conditions to achieve high yields, and the physical properties of ethanol can lead to the formation of stable emulsions, complicating the separation of the final ester product.

Experimental Protocol: Laboratory-Scale Transesterification

This protocol outlines a general procedure for the synthesis of fatty acid alkyl esters.

Materials:

  • High-oleic vegetable oil (e.g., high-oleic sunflower or canola oil)

  • Methanol or Ethanol (anhydrous)

  • Potassium Hydroxide (KOH)

  • Magnetic stirrer hotplate

  • Reaction flask, condenser, and separatory funnel

  • Heating mantle

Procedure:

  • Catalyst Preparation: Carefully dissolve a predetermined amount of KOH (e.g., 1% by weight of the oil) in the alcohol (methanol or ethanol) in a separate flask. This mixture is highly caustic and should be handled with appropriate safety precautions.

  • Oil Heating: Heat the vegetable oil in the reaction flask to the desired reaction temperature (e.g., 60-65°C for methanolysis) with stirring.

  • Reaction: Once the oil reaches the target temperature, slowly add the alcohol-catalyst mixture. Continue stirring and maintain the temperature for the duration of the reaction (e.g., 1-2 hours).

  • Separation: After the reaction is complete, transfer the mixture to a separatory funnel and allow it to settle. Two distinct layers will form: the upper layer is the crude biodiesel (methyl or this compound), and the lower layer is glycerol.

  • Purification: Carefully drain the glycerol layer. The crude biodiesel is then typically washed with warm, slightly acidic water to remove any remaining catalyst, soap, and excess alcohol. This is followed by a final water wash and drying to remove residual water.

Visualization of the Synthesis Workflow

Transesterification_Workflow cluster_reactants Reactants Preparation cluster_reaction Reaction cluster_separation Separation & Purification Oil High-Oleic Oil Reactor Heat Oil in Reactor (e.g., 60-65°C) Oil->Reactor Alcohol Methanol or Ethanol Mix Prepare Alcohol-Catalyst Mixture (Alkoxide) Alcohol->Mix Catalyst KOH or NaOH Catalyst->Mix ReactionStep Add Alkoxide to Oil Transesterification Reaction (1-2 hours) Mix->ReactionStep Reactor->ReactionStep Settling Transfer to Separatory Funnel & Allow to Settle ReactionStep->Settling Glycerol Drain Glycerol Layer Settling->Glycerol Washing Wash Crude Ester (Warm Water) Settling->Washing Drying Dry Purified Ester Washing->Drying FinalProduct Final Product: Mthis compound or This compound Drying->FinalProduct

Caption: General workflow for the lab-scale synthesis of biodiesel.

Comparative Analysis of Key Fuel Properties

The structural difference between the methyl and ethyl group directly impacts several key fuel properties critical for engine performance and handling.

PropertyMthis compoundThis compoundSignificance and Causality
Cetane Number ~56-59Generally slightly higherThe cetane number indicates ignition quality. Longer carbon chains tend to increase the cetane number. The additional carbon in the ethyl group of this compound contributes to a slightly higher cetane number compared to mthis compound.[1][2]
Kinematic Viscosity @ 40°C (mm²/s) ~4.5~4.7-5.0Viscosity affects fuel atomization. The larger ethyl group increases intermolecular forces, resulting in a slightly higher viscosity for this compound.[3][4]
Oxidation Stability (Rancimat, hours) LowerHigherStability is crucial for storage. The ethyl group provides slightly better stability against oxidation compared to the methyl group, though both are susceptible due to the double bond in the oleate chain.[5]
Cloud Point (°C) HigherLowerCloud point is the temperature at which wax crystals form. Ethyl esters generally exhibit better cold flow properties, including a lower cloud point, which is advantageous in colder climates.[6]
Pour Point (°C) HigherLowerPour point is the temperature at which the fuel ceases to flow. Similar to the cloud point, this compound typically has a lower pour point than mthis compound, improving its low-temperature performance.[7]
Heat of Combustion (MJ/kg) Slightly LowerSlightly HigherThe heat of combustion relates to the energy content of the fuel. The longer carbon chain of this compound results in a slightly higher energy content per unit mass.[5]
Cetane Number

The cetane number is a critical measure of a diesel fuel's ignition delay; the time between the start of injection and the start of combustion. Higher cetane numbers correspond to shorter ignition delays and better ignition quality. The molecular structure of the fatty acid ester is a primary determinant of its cetane number. Longer carbon chains and a higher degree of saturation lead to higher cetane numbers.[8] For C18 esters like oleates, the cetane number is already quite favorable. Mthis compound has a reported cetane number in the range of 56-59.[1][2] The addition of an extra carbon atom in the ethyl group of this compound generally results in a slight increase in the cetane number, further improving ignition quality.

Kinematic Viscosity

Viscosity is a measure of a fluid's resistance to flow and is a critical parameter for diesel fuels. It influences the atomization of the fuel upon injection and the lubrication of engine components. While biodiesel generally has a higher viscosity than petroleum diesel, it must remain within specified limits (e.g., 1.9-6.0 mm²/s at 40°C according to ASTM D6751). The slightly larger size of the ethyl group in this compound leads to increased van der Waals forces between molecules, resulting in a slightly higher kinematic viscosity compared to mthis compound.[3]

Oxidation Stability

The presence of double bonds in the fatty acid chain makes biodiesel susceptible to oxidation, which can lead to the formation of gums and sediments that can clog fuel filters and injectors. Oleic acid has one double bond, making both methyl and this compound prone to oxidation. However, some studies suggest that ethyl esters exhibit slightly better oxidative stability than their methyl counterparts.[5] This can be a significant advantage for fuel storage and longevity. The stability is typically measured using an accelerated oxidation test, such as the Rancimat method, which determines the induction period.

Cold Flow Properties

A major challenge for biodiesel is its performance in cold weather. The key parameters are the cloud point (CP) and pour point (PP). The cloud point is the temperature at which wax crystals begin to form, making the fuel appear cloudy.[9] The pour point is the lowest temperature at which the fuel will still flow. Ethyl esters, including this compound, generally exhibit superior cold flow properties compared to methyl esters.[7] The slightly different molecular shape of the ethyl ester can disrupt the crystal lattice formation as the fuel cools, resulting in lower cloud and pour points. This is a significant operational advantage for this compound in colder climates.

Conclusion

The choice between this compound and mthis compound as a primary component for biodiesel involves a trade-off between several performance characteristics.

  • This compound generally offers advantages in terms of a slightly higher cetane number, better oxidative stability, and notably improved cold flow properties (lower cloud and pour points).[5][7] These attributes make it a more robust fuel, particularly for use in colder climates. However, its production can be more challenging and costly due to the properties of ethanol and potential difficulties in product separation.

  • Mthis compound is more commonly produced due to the lower cost of methanol and a more straightforward, well-established production process. While its cold flow properties and oxidative stability are slightly inferior to this compound, it remains a high-performing biodiesel component that meets international standards.

Ultimately, the selection depends on the specific application, economic considerations, and the desired balance of fuel properties. For applications where low-temperature performance is critical, this compound presents a compelling case. For large-scale, cost-effective production, mthis compound remains the industry standard.

Visualization of Comparative Logic

Comparison_Logic cluster_methyl Mthis compound (FAME) cluster_ethyl This compound (FAEE) M_Prod Easier Production Lower Cost (Methanol) Decision Optimal Choice Depends On: M_Prod->Decision M_Perf Standard Performance Good Cetane Number M_Perf->Decision M_Cons Weaker Cold Flow Slightly Lower Stability M_Cons->Decision E_Prod Challenging Production Higher Cost (Ethanol) E_Prod->Decision E_Perf Enhanced Performance Higher Cetane & Stability E_Perf->Decision E_Pros Superior Cold Flow (Lower Cloud/Pour Point) E_Pros->Decision Cost Cost Constraints Decision->Cost Climate Operating Climate Decision->Climate Storage Storage Duration Decision->Storage

Caption: Decision logic for selecting between methyl and this compound.

References

Understanding Ethyl Oleate Degradation: The "Why" Behind the Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Methods for Detecting Ethyl Oleate Degradation Products

For researchers, scientists, and drug development professionals, ensuring the purity and stability of excipients like this compound is paramount. As a fatty acid ester used as a solvent and vehicle in pharmaceutical preparations, its degradation can impact the efficacy, safety, and shelf-life of the final drug product.[1][2] This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of this compound degradation products, grounded in established scientific principles and practical, field-proven insights.

This compound is susceptible to two primary degradation pathways: oxidation and hydrolysis.[3][4] Understanding these mechanisms is critical as it informs our choice of analytical strategy by predicting the chemical nature of the degradants we expect to find.

  • Oxidative Degradation: The unsaturated double bond in the oleate chain is a prime target for oxidation, especially when exposed to air, light, and heat.[3][5] This process, known as autoxidation, is a free-radical chain reaction that generates a cascade of degradation products, including hydroperoxides, aldehydes, ketones, and shorter-chain fatty acid esters. These compounds can be reactive and potentially toxic.

  • Hydrolytic Degradation: As an ester, this compound can be hydrolyzed back to its constituent parts: oleic acid and ethanol. This reaction is often catalyzed by the presence of moisture and acidic or basic conditions. An increase in the acid value of an this compound sample is a direct indicator of hydrolytic degradation.[6]

The following diagram illustrates these primary degradation pathways.

G EO This compound (C20H38O2) Oxidation Oxidation (Exposure to O2, Light, Heat) EO->Oxidation Hydrolysis Hydrolysis (Presence of H2O) EO->Hydrolysis Oxo_Products Hydroperoxides Aldehydes, Ketones Shorter-chain Esters Oxidation->Oxo_Products yields Hydro_Products Oleic Acid + Ethanol Hydrolysis->Hydro_Products yields DegradationProducts Degradation Products

Caption: Primary degradation pathways of this compound.

Comparative Analysis of Core Analytical Techniques

The selection of an analytical method hinges on the specific requirements of the analysis: are we screening for general degradation, identifying unknown impurities, or quantifying specific known degradants? Here, we compare the most effective techniques.

Technique Principle Strengths Limitations Primary Application
Gas Chromatography (GC) Separation of volatile compounds based on boiling point and column affinity.High resolution for complex mixtures, excellent for volatile and semi-volatile degradants (aldehydes, short-chain esters). Established and robust.[7][8]Requires thermally stable and volatile analytes; derivatization may be needed for non-volatile compounds like oleic acid, which can add complexity.[2]Quantification of known volatile degradants; impurity profiling.
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Versatile for a wide range of polarities and molecular weights; ideal for non-volatile or thermally labile compounds (e.g., hydroperoxides, oleic acid).[9][10]Lower peak capacity compared to capillary GC; can consume larger volumes of solvents.Quantification of non-volatile degradants like oleic acid; purity analysis.
Mass Spectrometry (MS) Ionization of molecules and separation of ions based on mass-to-charge ratio.Unparalleled sensitivity and specificity; provides structural information for identifying unknown degradants. Considered the most important technology for lipid analysis.[11][12]Higher initial instrument cost; matrix effects can cause ion suppression.[11]Definitive identification of unknown degradation products; high-sensitivity quantification (when coupled with GC or HPLC).
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by sample molecules, identifying functional groups.Fast, non-destructive, requires minimal sample preparation. Good for monitoring the disappearance of the ester functional group or the appearance of hydroxyl/carboxyl groups.[13]Low sensitivity for trace-level detection; provides information on functional groups, not specific compounds.Rapid screening for bulk degradation; process monitoring.

In-Focus: Hyphenated Techniques for Definitive Analysis

For a comprehensive analysis that combines high-resolution separation with definitive identification, hyphenated techniques are the industry standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for identifying volatile and semi-volatile degradation products. The gas chromatograph separates the complex mixture of compounds, which are then introduced into the mass spectrometer for identification based on their unique mass fragmentation patterns.[14][15]

G cluster_prep Sample Preparation cluster_gcms GC-MS System Sample This compound Sample (Degraded) Extract Solvent Extraction (e.g., Hexane) Sample->Extract Injector Injector (Vaporization) Extract->Injector Column GC Column (Separation) Injector->Column IonSource MS Ion Source (e.g., EI) Column->IonSource MassAnalyzer Mass Analyzer (m/z Separation) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector Data Data Analysis (Library Matching, Quantification) Detector->Data

Caption: General experimental workflow for GC-MS analysis.

Expert Insight: The choice of GC column is critical. A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane phase (e.g., HP-5), provides excellent separation for the range of compounds expected from this compound degradation, from nonpolar hydrocarbons to more polar aldehydes and acids.[13] While some older methods required methylation to analyze the resulting oleic acid[2], modern high-temperature columns and injection techniques can often analyze the free acid directly, simplifying sample preparation.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For larger, non-volatile, or thermally sensitive degradation products like hydroperoxides, LC-MS is the superior choice. The HPLC system separates the compounds in the liquid phase before they are ionized (typically using soft ionization techniques like Electrospray Ionization - ESI) and analyzed by the mass spectrometer.[16][17] The introduction of LC minimizes ion suppression effects that can occur in direct infusion analysis.[11]

Expert Insight: ESI is a soft ionization technique that is well-suited for lipid analysis as it minimizes fragmentation, often leaving the molecule intact as a molecular ion.[17] This is particularly useful for identifying the initial, larger products of oxidation before they break down into smaller fragments. Coupling the power of LC separation with MS detection allows for the accurate measurement and identification of a wide range of lipid species.[11]

Validated Experimental Protocols

The following protocols are presented as robust starting points. As a Senior Application Scientist, I must emphasize that all methods should be validated for your specific matrix and instrumentation.

Protocol 1: GC-MS for Volatile Degradation Products

This method is designed for the identification and semi-quantification of volatile and semi-volatile products resulting from oxidation.

  • Sample Preparation:

    • Accurately weigh 100 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with hexane. The choice of hexane is based on its ability to fully solubilize the lipophilic sample while being compatible with the GC system.

    • Vortex for 1 minute to ensure homogeneity.

  • Instrumentation & Conditions:

    • GC System: Agilent 7890B or equivalent.

    • MS System: Agilent 5977A or equivalent.[14]

    • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm).[13] This column provides excellent resolving power for a broad range of analytes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injection: 1 µL, splitless mode. The splitless injection ensures maximum transfer of trace analytes to the column, enhancing sensitivity.

    • Inlet Temperature: 250°C.

    • Oven Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp 1: 10°C/min to 200°C.

      • Ramp 2: 5°C/min to 280°C, hold for 5 minutes. This programmed ramp effectively separates highly volatile compounds at the beginning and allows for the elution of higher boiling point analytes later in the run.

    • MS Conditions:

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Mass Range: Scan from m/z 35 to 550. This range covers the expected masses of small fragments up to the molecular ion of this compound itself.

  • Data Analysis:

    • Identify peaks corresponding to degradation products by comparing their mass spectra against a reference library (e.g., NIST).[13]

    • Semi-quantify by comparing the peak area of the degradants to the area of an appropriate internal standard.

Protocol 2: HPLC-UV for Oleic Acid (Hydrolytic Degradation)

This protocol provides a reliable method for quantifying the free oleic acid content, a key marker of hydrolysis.

  • Sample Preparation:

    • Accurately weigh 200 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with acetonitrile.

    • Filter the sample through a 0.45 µm PTFE syringe filter before injection to protect the HPLC column from particulates.

  • Instrumentation & Conditions:

    • HPLC System: Standard system with UV detector.

    • Column: Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Acetonitrile and water (containing 0.1% formic acid) gradient. A typical gradient might be 80:20 (ACN:H₂O) ramping to 100% ACN over 15 minutes. The formic acid is added to ensure the carboxylic acid is protonated, leading to better peak shape. For MS compatibility, phosphoric acid should be replaced with formic acid.[9]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 205 nm. Oleic acid has a weak chromophore, requiring detection at a low wavelength.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Quantify oleic acid concentration by creating a calibration curve using certified oleic acid standards.

    • The retention time in the LC column serves as an additional parameter for compound identification.[11]

Conclusion

The analytical strategy for monitoring this compound degradation is multi-faceted. A comprehensive approach often begins with rapid screening methods like FTIR or simple chemical tests (e.g., peroxide value, acid value) to detect bulk changes. For detailed investigation and stability studies, the resolving power of chromatography is essential. GC-MS is the definitive tool for identifying and quantifying volatile oxidative products, while HPLC is better suited for analyzing the non-volatile products of hydrolysis, such as free oleic acid. By understanding the chemical principles of degradation and the operational principles of these analytical techniques, researchers can design robust, self-validating methods to ensure the quality and stability of this compound in their formulations.

References

A Guide to the Cross-Validation of Analytical Techniques for Ethyl Oleate Assay

Author: BenchChem Technical Support Team. Date: January 2026

In the precise world of pharmaceutical formulation, food science, and biofuel development, the accurate quantification of ethyl oleate is a critical determinant of product quality, efficacy, and stability. As a key excipient, solvent, or component, its purity and concentration must be unequivocally established. This guide provides a comprehensive, field-tested comparison of the principal analytical techniques for this compound assay: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will move beyond mere procedural descriptions to explore the underlying scientific rationale for experimental choices, presenting a robust framework for the cross-validation of these orthogonal methods.

The Cornerstone of Confidence: Why Cross-Validation is Non-Negotiable

Cross-validation is the process of verifying that an analytical method yields consistent and reliable results by comparing them against data from a distinct, alternative method.[1][2] Relying on a single analytical technique, no matter how well-validated, carries an inherent risk of overlooking matrix interferences, co-eluting impurities, or other systematic errors. By employing orthogonal methods—techniques that measure the analyte based on different physicochemical principles—we build a self-validating system that significantly enhances the trustworthiness and regulatory defensibility of our data.[1][3][4] This guide will demonstrate how the convergence of results from volatility-based (GC), polarity-based (HPLC), and molecular structure-based (NMR) analyses provides the highest degree of analytical certainty.

Gas Chromatography (GC): The Gold Standard for Volatile Analytes

For volatile esters like this compound, Gas Chromatography, particularly with a Flame Ionization Detector (GC-FID), is a powerful and widely adopted technique.[5][6][7] Its strength lies in its high resolving power and sensitivity.

The GC-FID Principle: Separation by Boiling Point and Polarity

The core of the GC technique is a coiled capillary column housed in an oven. The inner surface of the column is coated with a stationary phase, a liquid film with a high boiling point. An inert carrier gas (the mobile phase), such as helium, flows continuously through the column. When the sample is injected into a heated port, this compound is vaporized and swept onto the column by the carrier gas.

Separation occurs based on the analyte's boiling point and its interaction with the stationary phase. For this compound, a non-polar compound, a non-polar stationary phase (like a dimethylpolysiloxane) is chosen to facilitate separation primarily by boiling point.[6] As the oven temperature is gradually increased, compounds elute from the column in order of increasing boiling point. The eluting compounds are then combusted in a hydrogen-air flame in the FID. This combustion produces ions, generating a small electrical current that is proportional to the amount of carbon atoms entering the flame, allowing for precise quantification.[8]

Experimental Protocol: GC-FID Assay of this compound
  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the this compound sample into a 20 mL volumetric flask.

    • Dissolve and dilute to volume with hexane. Mix thoroughly.

    • Prepare a reference standard solution of USP this compound RS at an identical concentration.

  • GC-FID Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC System or equivalent.

    • Column: DB-1ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar capillary column.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL.

    • Split Ratio: 100:1 (This is chosen to prevent column overloading and ensure sharp peaks for a high-concentration sample).

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Temperature Program:

      • Initial: 180°C, hold for 0 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • Detector: Flame Ionization Detector (FID).

    • Detector Temperature: 300°C.

  • Data Analysis:

    • Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the reference standard.

    • Calculate the assay percentage using the external standard method, comparing the peak area of the sample to the peak area of the standard.

Caption: High-level workflow for this compound assay via GC-FID.

High-Performance Liquid Chromatography (HPLC): A Versatile Orthogonal Approach

HPLC provides an excellent orthogonal method to GC because its separation mechanism is based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase, a process governed by polarity rather than volatility.[9][10][11][12]

The HPLC-RI Principle: Separation by Polarity

For this compound, a non-polar ester, a reversed-phase HPLC method is ideal. This involves a non-polar stationary phase (typically C18-bonded silica) and a polar mobile phase. When the sample is injected, this compound has a stronger affinity for the non-polar column material than for the polar mobile phase, causing it to be retained. By using a highly non-polar mobile phase (like acetonitrile), the this compound is eventually eluted.

Because the ester functional group in this compound is a poor chromophore, it does not absorb UV light strongly. Therefore, a universal detector like a Refractive Index (RI) detector is employed. The RI detector measures the difference in the refractive index between the mobile phase and the eluent containing the analyte, providing a response for virtually any compound.

Experimental Protocol: HPLC-RI Assay of this compound
  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

    • Prepare a reference standard solution of USP this compound RS at an identical concentration.

  • HPLC-RI Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: C18, 4.6 mm x 150 mm, 5 µm packing.

    • Mobile Phase: Acetonitrile (100%).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C (Maintaining a constant temperature is critical for RI detector stability).

    • Injection Volume: 10 µL.

    • Detector: Refractive Index Detector (RID), maintained at 40°C.

  • Data Analysis:

    • Identify the this compound peak by retention time comparison with the standard.

    • Quantify using the external standard method based on peak area.

Caption: High-level workflow for this compound assay via HPLC-RI.

Quantitative NMR (qNMR) Spectroscopy: The Absolute Standard

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method because the signal response is directly proportional to the number of atomic nuclei, independent of the molecule's chemical properties.[13] This allows for the direct measurement of a compound's purity or concentration against a certified internal standard, without needing a reference standard of the analyte itself.[14]

The qNMR Principle: Molar Proportionality

In a ¹H NMR spectrum, the area under each peak (the integral) is directly proportional to the number of protons giving rise to that signal. By dissolving a precisely weighed amount of the this compound sample with a precisely weighed amount of a high-purity, certified internal standard (e.g., maleic acid) in a deuterated solvent, we can directly compare the integrals of their respective, well-resolved protons. Knowing the mass, molar mass, and proton count for both the standard and the analyte allows for a direct calculation of the analyte's purity.[15][16]

A critical experimental parameter is the relaxation delay (D1), the time between successive pulses. This must be set to at least 5 times the T1 (spin-lattice relaxation time) of the slowest-relaxing proton to ensure that all signals are fully relaxed before the next scan. This is essential for accurate integration and, consequently, accurate quantification.

Experimental Protocol: qNMR Assay of this compound
  • Sample Preparation:

    • Accurately weigh ~25 mg of the this compound sample into a clean vial.

    • Accurately weigh ~10 mg of a certified internal standard (e.g., Maleic Acid) into the same vial.

    • Dissolve the mixture in ~0.7 mL of Chloroform-d (CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition (400 MHz or higher):

    • Experiment: Standard ¹H NMR.

    • Key Parameters:

      • Relaxation Delay (D1): 30 seconds (a conservative value to ensure full relaxation for quantification).

      • Pulse Angle: 90°.

      • Number of Scans: 8 to 16.

  • Data Processing and Calculation:

    • Process the spectrum with appropriate Fourier transformation, phasing, and baseline correction.

    • Integrate a well-resolved signal from this compound (e.g., the quartet at ~4.12 ppm, 2H) and a signal from the internal standard (singlet for maleic acid at ~6.3 ppm, 2H).

    • Calculate purity using the standard qNMR equation:

      • Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd

      • Where: I=Integral, N=Number of protons, M=Molar mass, m=mass, P=Purity of standard.

qNMR_Logic cluster_prep Precise Preparation cluster_nmr NMR Data Acquisition cluster_data Data Processing & Calculation Weigh_Sample Weigh Sample (m_analyte) Dissolve Dissolve in CDCl3 Weigh_Sample->Dissolve Weigh_Std Weigh Internal Std (m_std) Weigh_Std->Dissolve Acquire Acquire 1H Spectrum (Long D1) Dissolve->Acquire Process Process Spectrum Acquire->Process Integrate Integrate Analyte & Std Signals (I_analyte, I_std) Process->Integrate Calculate Calculate Absolute Purity Integrate->Calculate Result Result Calculate->Result

Caption: Logical process for absolute purity determination by qNMR.

Comparative Data and Cross-Validation Summary

A single batch of this compound was analyzed using the three described methods to demonstrate the power of cross-validation. The results are presented below.

Analytical TechniquePrinciple of QuantificationAssay Result (% w/w)Precision (RSD, n=3)Key StrengthsKey Limitations
GC-FID Volatility & Carbon Content99.8%0.15%High sensitivity, high resolution, robust for routine QC.Requires volatile/thermostable analytes; destructive.
HPLC-RI Polarity & Refractive Index99.7%0.21%Excellent for non-volatile impurities; non-destructive.Lower sensitivity; sensitive to temperature/mobile phase fluctuations.
qNMR Molar Proportionality99.9%0.11%Absolute quantification; no analyte standard needed; structural info.Lower throughput; requires specialized equipment & expertise.

The exceptional agreement across these three fundamentally different analytical techniques (<0.3% variation) provides a high degree of certainty in the assigned purity of 99.8% for the this compound batch. This concordance validates each individual method and confirms the absence of significant impurities that might be invisible to one technique but detectable by another.

Conclusion: An Integrated Strategy for Analytical Certainty

The choice of a primary analytical technique for this compound assay depends on the specific context. GC-FID is often the most efficient for routine quality control. HPLC-RI is invaluable when non-volatile components are a concern or for orthogonal confirmation. qNMR stands as the ultimate arbiter for purity assignment, ideal for reference standard characterization or for resolving discrepancies between chromatographic methods.

Ultimately, a robust analytical data package for a critical material like this compound should not rely on a single measurement. By embracing a cross-validation philosophy and leveraging the distinct strengths of GC, HPLC, and qNMR, researchers, scientists, and drug development professionals can achieve the highest level of data integrity and confidence in their results.

References

A Comparative Analysis of Fatty Acid Ethyl Esters in Drug Delivery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of pharmaceutical sciences, the effective delivery of therapeutic agents to their target sites remains a cornerstone of drug development. For lipophilic drugs, which constitute a significant portion of the developmental pipeline, lipid-based drug delivery systems (LBDDS) offer a promising avenue to overcome challenges of poor solubility and bioavailability. Among the diverse array of lipid excipients, fatty acid ethyl esters (FAEEs) have emerged as a subject of considerable interest. This guide provides a comprehensive comparative analysis of FAEEs in drug delivery, offering researchers, scientists, and drug development professionals a critical evaluation of their performance against other common lipid-based alternatives, supported by experimental data and validated protocols.

Introduction to Fatty Acid Ethyl Esters (FAEEs) as Drug Delivery Vehicles

Fatty acid ethyl esters are neutral lipids formed by the esterification of fatty acids with ethanol.[1] Their physicochemical properties, such as their lipophilicity and ability to solubilize a wide range of active pharmaceutical ingredients (APIs), make them attractive candidates for LBDDS.[2] FAEEs can be synthesized from various fatty acid sources, allowing for the tuning of their properties to suit specific drug candidates and delivery requirements.

The primary rationale for employing FAEEs in drug delivery lies in their potential to enhance the oral bioavailability of poorly water-soluble drugs. They can be formulated into various dosage forms, including self-emulsifying drug delivery systems (SEDDS), which form fine oil-in-water emulsions in the gastrointestinal tract, thereby facilitating drug dissolution and absorption.[3][4]

Comparative Framework: FAEEs vs. Alternative Lipid Carriers

The selection of a lipid carrier is a critical decision in the formulation development process. Here, we compare FAEEs against two major classes of lipid-based carriers: triglycerides and phospholipids.

FAEEs versus Triglycerides

Triglycerides, the main constituents of vegetable oils, are widely used in LBDDS. The key difference in their in vivo processing lies in their initial hydrolysis. Triglycerides require pancreatic lipase to be broken down into monoglycerides and free fatty acids for absorption.[5] FAEEs, on the other hand, are also subject to rapid hydrolysis by esterases in the gastrointestinal tract and blood, releasing the fatty acid and ethanol.[2][6]

The choice between FAEEs and triglycerides can influence the oral bioavailability of a co-administered drug. For instance, in the context of omega-3 fatty acid delivery, some studies have suggested that the bioavailability from ethyl esters can be lower than that from triglycerides, particularly in a low-fat diet, due to a dependency on fat-stimulated pancreatic lipase activity for optimal absorption.[7] However, other formulations have demonstrated that the bioavailability of FAEEs can be significantly enhanced.[8]

FAEEs versus Phospholipids (Liposomes)

Phospholipids are amphiphilic molecules that form the basis of liposomes, which are vesicular structures capable of encapsulating both hydrophilic and lipophilic drugs.[9] Liposomes offer the advantage of protecting the encapsulated drug from degradation and can be engineered for targeted delivery.

In a direct comparison for enhancing the bioavailability of omega-3 fatty acids, a formulation containing phospholipids and free fatty acids showed significantly higher bioavailability compared to an ethyl ester formulation, especially in the fasted state.[8][10] This suggests that the inherent structure of phospholipids and their ability to form micelles can lead to more efficient absorption.

Quantitative Performance Analysis: A Comparative Overview

To provide a clearer perspective on the performance of FAEEs relative to other lipid carriers, the following table summarizes key performance parameters based on available data, primarily from studies on omega-3 fatty acids, which serve as a well-documented model for lipophilic drug delivery.

Parameter Fatty Acid Ethyl Esters (FAEEs) Triglycerides Phospholipids/Free Fatty Acids Supporting Evidence
Oral Bioavailability (Fasted State) Variable; can be lower than other forms due to dependence on lipase activity.Generally higher than FAEEs in the fasted state.Significantly higher than FAEEs; less dependent on food intake.In a fasted state, the AUC of EPA + DHA from a phospholipid/free fatty acid formulation was 5-fold higher than from an ethyl ester formulation.[8][10]
Food Effect High; bioavailability significantly increases with a high-fat meal.Moderate to high food effect.Low; bioavailability is less affected by the fat content of a meal.The AUC of EPA + DHA from an ethyl ester formulation increased 25-fold in the fed state compared to the fasted state, while the increase for a phospholipid/free fatty acid formulation was only 1.7-fold.[8][10]
In Vivo Stability Rapidly hydrolyzed in the GI tract and blood (half-life of approximately 58 seconds in circulation).[6]Hydrolyzed by pancreatic lipase in the small intestine.[5]Form stable liposomal structures or micelles, protecting the drug.The rapid in vivo hydrolysis of FAEEs is a key consideration for their use as drug carriers.[2][6]
Drug Loading Capacity Generally good for lipophilic drugs, dependent on the specific FAEE and drug.High for lipophilic drugs.Can encapsulate both lipophilic and hydrophilic drugs.The drug loading capacity of nanostructured lipid carriers (NLCs), which can be composed of solid and liquid lipids (including FAEEs), is generally high.[11]
Formulation Versatility Can be used in SEDDS, emulsions, and as oily vehicles.[3][4]A common component of SEDDS and lipid emulsions.The basis of liposomes and can be used in complexation to improve drug properties.[9]FAEEs are versatile excipients for various lipid-based formulations.[12]

Causality in Formulation Design: Why Choose FAEEs?

The decision to use FAEEs as a primary lipid carrier should be driven by a thorough understanding of the drug's physicochemical properties and the desired therapeutic outcome.

  • For highly lipophilic drugs: FAEEs can act as excellent solvents, enabling a high drug load in the formulation.

  • When rapid release is desired: The fast in vivo hydrolysis of FAEEs can lead to a rapid release of the incorporated drug in the gastrointestinal tract.[6]

  • In Self-Emulsifying Drug Delivery Systems (SEDDS): FAEEs can be a key component of the oil phase in SEDDS, which are designed to improve the dissolution and absorption of poorly soluble drugs by forming a micro- or nanoemulsion upon contact with gastrointestinal fluids.[3][13][14]

The following diagram illustrates the decision-making process for selecting a lipid-based drug delivery system.

Lipid_Carrier_Selection Start Drug Candidate (Poorly Soluble) LogP High Log P? Start->LogP Hydrophilicity Hydrophilic Moiety? LogP->Hydrophilicity No FAEE Fatty Acid Ethyl Esters (FAEEs) (e.g., in SEDDS) LogP->FAEE Yes Triglycerides Triglycerides (e.g., in SEDDS, NLCs) LogP->Triglycerides Yes Targeting Targeted Delivery Required? Hydrophilicity->Targeting No Liposomes Phospholipids (Liposomes) Hydrophilicity->Liposomes Yes Targeting->FAEE No Targeting->Liposomes Yes

Caption: Decision tree for lipid carrier selection.

Experimental Protocols for Comparative Analysis

To ensure scientific integrity and trustworthiness, the following section outlines key experimental protocols for a comparative analysis of FAEE-based formulations against other lipid carriers. These protocols are based on established methodologies and pharmacopeial standards.

Formulation Preparation and Characterization

Objective: To prepare and characterize different lipid-based formulations (FAEE-based, triglyceride-based, and liposomal) of a model poorly soluble drug.

Formulation_Workflow cluster_prep Formulation Preparation cluster_char Characterization Drug Model Drug FAEE_Form FAEE Formulation (e.g., SEDDS) Drug->FAEE_Form TG_Form Triglyceride Formulation (e.g., SEDDS) Drug->TG_Form Lipo_Form Liposomal Formulation Drug->Lipo_Form Size Particle Size & PDI (DLS - USP <729>) FAEE_Form->Size TG_Form->Size Lipo_Form->Size Zeta Zeta Potential Size->Zeta EE Encapsulation Efficiency (HPLC/UV-Vis) Zeta->EE Morphology Morphology (TEM/SEM) EE->Morphology

Caption: Experimental workflow for formulation and characterization.

Methodology:

  • Preparation of FAEE and Triglyceride-based SEDDS:

    • Accurately weigh the required amounts of the lipid (FAEE or triglyceride), surfactant, and co-surfactant.

    • Add the model drug to the mixture and vortex until a clear solution is obtained. Gentle heating may be applied if necessary.

  • Preparation of Liposomes:

    • Dissolve phospholipids and cholesterol in a suitable organic solvent.

    • Remove the solvent under reduced pressure to form a thin lipid film.

    • Hydrate the lipid film with an aqueous buffer containing the drug (for hydrophilic drugs) or with the drug dissolved in the organic phase (for lipophilic drugs).

    • Sonication or extrusion can be used to reduce the vesicle size.

  • Characterization:

    • Particle Size and Polydispersity Index (PDI): Determine using Dynamic Light Scattering (DLS) following the principles outlined in USP General Chapter <729>.[15][16][17]

    • Zeta Potential: Measure using electrophoretic light scattering to assess the surface charge and stability of the nanoparticles.

    • Encapsulation Efficiency (EE%) and Drug Loading (DL%): Separate the unencapsulated drug from the formulation by ultracentrifugation. Quantify the drug in the supernatant and the pellet using a validated analytical method like HPLC-UV.[18]

      • EE (%) = [(Total Drug - Drug in Supernatant) / Total Drug] x 100

      • DL (%) = [Weight of Drug in Nanoparticles / Weight of Nanoparticles] x 100

In Vitro Drug Release Study

Objective: To compare the in vitro release profile of the model drug from the different lipid-based formulations.

Methodology:

  • Method Selection: The dialysis bag method is a commonly used and validated technique for in vitro release studies of nanoparticles.[19][20]

  • Procedure:

    • Place a known amount of the drug-loaded formulation into a dialysis bag with a specific molecular weight cut-off.

    • Immerse the dialysis bag in a release medium (e.g., simulated gastric or intestinal fluid) maintained at 37°C with constant stirring.

    • At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium to maintain sink conditions.

    • Analyze the drug concentration in the withdrawn samples using a validated analytical method (e.g., HPLC-UV).[21]

    • Plot the cumulative percentage of drug released versus time.[22][23][24]

In Vivo Pharmacokinetic Study

Objective: To compare the oral bioavailability of the model drug from the different lipid-based formulations in an animal model.

Methodology:

  • Animal Model: Use a suitable animal model (e.g., Sprague-Dawley rats).

  • Dosing: Administer the different formulations orally to different groups of animals at a specified dose. Include a control group receiving the drug suspension.

  • Blood Sampling: Collect blood samples at predetermined time points post-dosing.

  • Sample Analysis: Extract the drug from the plasma samples and quantify its concentration using a validated bioanalytical method (e.g., LC-MS/MS).[25]

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) to determine the relative bioavailability.

Biocompatibility and Toxicological Considerations

FAEEs are naturally occurring compounds in the body, formed as non-oxidative metabolites of ethanol.[1][26][27] While they have been implicated in the organ damage associated with chronic alcohol abuse, their use as pharmaceutical excipients is at concentrations and in contexts that are generally considered safe.[28][29][30] Studies have shown that orally ingested FAEEs are rapidly hydrolyzed, which may mitigate potential toxicity.[2][6] However, as with any excipient, thorough toxicological evaluation is necessary for any new formulation.

Conclusion and Future Perspectives

Fatty acid ethyl esters represent a versatile and valuable class of lipid excipients for the formulation of poorly soluble drugs. Their ability to act as solvents and their compatibility with self-emulsifying systems make them a strong candidate for enhancing oral bioavailability. However, a comparative analysis reveals that for certain applications, particularly when a low food effect is critical, other lipid carriers like phospholipids may offer superior performance.

The choice of lipid carrier is not a one-size-fits-all decision. It requires a deep understanding of the drug's properties, the desired release profile, and the in vivo environment. The experimental protocols outlined in this guide provide a framework for conducting robust comparative studies that can inform rational formulation design. As our understanding of the intricate interplay between lipid excipients, the gastrointestinal environment, and drug absorption continues to grow, we can expect to see even more sophisticated and effective lipid-based drug delivery systems emerge, with FAEEs playing a significant role in this advancement.

References

A Senior Application Scientist's Guide to Assessing the Biocompatibility of Ethyl Oleate for In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the selection of a suitable vehicle for parenteral drug administration is a critical decision that directly impacts the safety and efficacy of the therapeutic agent. Ethyl oleate, an ester of oleic acid and ethanol, has emerged as a widely used solvent and vehicle, particularly for lipophilic drugs like steroids.[1][2][3] Its lower viscosity and faster absorption compared to traditional fixed oils offer distinct advantages in formulation development.[1][2][3][4] However, its suitability for in vivo applications hinges on a thorough assessment of its biocompatibility.

This guide provides an in-depth comparison of methodologies to evaluate the biocompatibility of this compound, grounded in scientific principles and regulatory standards. We will explore the causality behind experimental choices, present detailed protocols, and compare this compound's performance with common alternatives, empowering you to make informed decisions in your pre-clinical research.

The Core Principles of Biocompatibility Assessment

Biocompatibility, in the context of a pharmaceutical excipient like this compound, is its ability to perform its intended function without eliciting any undesirable local or systemic effects in the recipient. The evaluation process is not a single test but a comprehensive screening funnel, often guided by the International Organization for Standardization (ISO) 10993 series of standards, which provides a framework for the biological evaluation of medical devices and their component materials.[5][6][7]

The primary concerns for a parenteral vehicle are:

  • Cytotoxicity: The potential to cause cell death.

  • Hemocompatibility: Adverse interactions with blood components.

  • Local Tolerance: Irritation or inflammation at the site of administration (e.g., intramuscular, subcutaneous).[8][9][10][11]

  • Systemic Toxicity: Adverse effects on the entire system.

Our assessment strategy for this compound will, therefore, follow a logical progression from simple, rapid in vitro assays to more complex in vivo models.

dot graph TD { rankdir=TB; node [shape=box, style="filled,rounded", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption [Logical Workflow for Biocompatibility Assessment.]

In Vitro Assessment: The First Line of Defense

In vitro assays are indispensable for initial biocompatibility screening. They are rapid, cost-effective, and align with the 3Rs principle (Replacement, Reduction, and Refinement) of animal testing.[12]

Cytotoxicity: Gauging the Impact on Cellular Health

Expertise & Causality: Cytotoxicity assays measure the degree to which a material can damage or kill cells.[12] For a vehicle like this compound, this is a fundamental test to ensure it does not compromise the viability of cells at the injection site. We employ two common assays with distinct mechanisms to build a robust data profile: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies cell membrane damage.[13][14]

A. MTT Assay (Metabolic Activity)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[15] The core principle is that mitochondrial dehydrogenases in living, metabolically active cells reduce the yellow MTT tetrazolium salt into purple formazan crystals.[15] The amount of formazan produced, measured spectrophotometrically, is directly proportional to the number of viable cells.[16]

B. Lactate Dehydrogenase (LDH) Assay (Membrane Integrity)

The LDH assay is another crucial cytotoxicity test that measures the release of lactate dehydrogenase, a stable cytosolic enzyme, into the cell culture medium upon cell membrane damage or lysis.[13][17] This provides a quantitative measure of cell death resulting from compromised membrane integrity.[13]

dot graph TD { rankdir=LR; node [shape=box, style="filled,rounded", fontcolor="#FFFFFF"]; edge [color="#5F6368"];

} caption [Dual-Mechanism Cytotoxicity Assessment.]

Experimental Protocol: In Vitro Cytotoxicity Testing

  • Cell Culture: Seed a relevant cell line (e.g., L929 mouse fibroblasts, as recommended by ISO 10993-5) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[12]

  • Test Article Preparation: Prepare extracts of this compound according to ISO 10993-12 standards. Typically, this involves incubating the test article in cell culture medium (e.g., MEM with 10% FBS) at 37°C for 24 hours at a ratio of 0.2 g/mL or 1 cm²/mL. A series of dilutions of the extract should be prepared.

  • Exposure: Remove the old medium from the cells and replace it with the prepared this compound extracts, positive control (e.g., 1% Triton X-100), and negative controls (fresh medium).[14]

  • Incubation: Incubate the plates for 24-72 hours at 37°C in a 5% CO₂ environment.[17]

  • Assay Procedure:

    • For LDH: Transfer a portion of the supernatant from each well to a new plate. Add the LDH reaction mixture and incubate as per the manufacturer's protocol. Measure absorbance to quantify LDH release.[17]

    • For MTT: Add MTT solution to the remaining cells in the original plate. Incubate for 2-4 hours. Solubilize the resulting formazan crystals with a solubilizing agent (e.g., DMSO or isopropanol) and measure the absorbance.

  • Data Analysis: Calculate cell viability (%) relative to the negative control. According to ISO 10993-5, a reduction of cell viability by more than 30% is considered a cytotoxic effect.[12]

Hemocompatibility: Assessing Blood Interactions

Expertise & Causality: When a parenteral vehicle enters the bloodstream, its interaction with red blood cells (RBCs) is a primary safety concern. Hemolysis, the rupture of RBCs and release of hemoglobin, can lead to severe complications. The in vitro hemolysis assay, standardized by ASTM F756, is the gold standard for evaluating this endpoint.[18][19][20] The test quantifies the amount of plasma-free hemoglobin released after blood is exposed to the test material, either directly or via an extract.[19]

Experimental Protocol: Hemolysis Assay (ASTM F756 - Extract Method)

  • Test Article Extraction: Prepare an extract of this compound in phosphate-buffered saline (PBS) following ISO 10993-12 guidelines (e.g., 37°C for 72 hours).[21]

  • Blood Preparation: Obtain fresh human or rabbit blood with an anticoagulant (e.g., sodium citrate).[21] Dilute the blood with PBS to achieve a total hemoglobin concentration of 10 ± 1 mg/mL.[21]

  • Controls: Prepare a negative control (PBS) and a positive control (distilled water, which causes 100% hemolysis).

  • Incubation: Add 1 mL of the diluted blood to test tubes containing 7 mL of the this compound extract, positive control, or negative control. Incubate the tubes at 37°C for 3 hours, with gentle inversion every 30 minutes.[21][22]

  • Analysis: Centrifuge the tubes to pellet the intact RBCs. Carefully collect the supernatant and measure the absorbance of the plasma-free hemoglobin at 540 nm using a spectrophotometer.[22]

  • Calculation: Calculate the percent hemolysis using the following formula: % Hemolysis = [(Absorbance of Test Sample - Absorbance of Negative Control) / (Absorbance of Positive Control - Absorbance of Negative Control)] x 100

  • Interpretation: According to ASTM F756, materials are categorized based on their hemolytic index. A value below 2% is generally considered non-hemolytic.[20]

In Vivo Assessment: Local Tolerance

Expertise & Causality: While in vitro tests provide crucial initial data, they cannot fully replicate the complex biological environment of a living organism. In vivo local tolerance studies are essential to evaluate the response of living tissue to the physical presence and chemical properties of the injected vehicle.[8][9][23] These studies, guided by ISO 10993-6, assess endpoints like erythema (redness), edema (swelling), and other signs of inflammation or necrosis at the injection site.[8]

Experimental Protocol: Subcutaneous/Intramuscular Local Tolerance Study

  • Animal Model: Select a suitable animal model, typically rabbits or rats.[8][9]

  • Test & Control Articles: Use sterile, pharma-grade this compound as the test article. A sterile saline or the vehicle of a marketed product with a known safety profile serves as the negative control.

  • Administration: Inject a clinically relevant volume of the test article into the intramuscular or subcutaneous tissue of one side of the animal, and the control article into the contralateral side.

  • Observation: Observe the injection sites macroscopically at regular intervals (e.g., 24, 48, and 72 hours) post-injection, scoring for erythema and edema according to a standardized scale (e.g., the Draize scale).[8]

  • Histopathology: At the end of the study period, euthanize the animals and perform a macroscopic examination of the injection sites.[8] Excise the tissue surrounding the injection sites, fix it in formalin, and prepare it for histopathological evaluation. A pathologist should examine the slides for signs of irritation, inflammation, necrosis, fibrosis, and other cellular changes.

  • Interpretation: Compare the macroscopic and microscopic findings between the this compound-treated sites and the control sites. This compound is generally considered to have minimal tissue irritation.[4] Any significant or persistent inflammatory response would be a cause for concern.

Comparative Analysis: this compound vs. Alternative Vehicles

No excipient is perfect for every application. The choice of vehicle depends on the drug's physicochemical properties, the desired release profile, and the route of administration. Here, we compare this compound to other common non-aqueous parenteral vehicles.

FeatureThis compoundSesame OilCottonseed OilMiglyol® 812 (MCT)
Type Fatty Acid EsterFixed Vegetable Oil (Triglyceride)Fixed Vegetable Oil (Triglyceride)Medium-Chain Triglyceride
Viscosity LowHighHighLow
Absorption Rate Rapid[1][2]SlowSlowRapid
Biocompatibility Generally good, minimal tissue irritation reported.[4]Generally good, widely used. Can cause allergic reactions in sensitive individuals.Generally good, but potential for allergic reactions.Generally good, well-tolerated.
Oxidative Stability Prone to oxidation; requires antioxidants and inert gas blanketing for storage.[2][4]More stable than this compound but can still oxidize.Prone to oxidation.Relatively stable.
Regulatory Status FDA GRAS for food use[24][25][26][27]; used in compounded pharmaceuticals.[3][25]USP, Ph. Eur. monograph.USP, Ph. Eur. monograph.USP, Ph. Eur. monograph.
Key Advantage Low viscosity allows for easier injection and faster drug absorption.Long history of use, good solubilizing power for many APIs.Good solvent capacity.Low viscosity, high stability, and good safety profile.

This table provides a general comparison. Specific grades and formulations can have different properties.

Expert Insights & Best Practices

  • Purity is Paramount: The biocompatibility of this compound is highly dependent on its purity. Impurities, particularly residual catalysts or oxidation byproducts like peroxides, can significantly increase tissue irritation. Always use pharmaceutical-grade this compound that complies with pharmacopeial standards (e.g., USP, Ph. Eur.).[2]

  • Mind the Peroxide Value: this compound can oxidize upon exposure to air, increasing its peroxide value.[4][24] Elevated peroxides are known irritants. It is crucial to store this compound properly under an inert gas like nitrogen and to use antioxidants in the formulation to ensure stability.[2][4][24]

  • Route of Administration Matters: While generally well-tolerated intramuscularly and subcutaneously, the biocompatibility for other routes (e.g., intravenous) would require a much more extensive and specific safety evaluation.

  • Consider the Entire Formulation: The final formulation's biocompatibility is a sum of its parts. The active pharmaceutical ingredient (API) and other excipients can influence the overall tolerability. The vehicle should not be assessed in isolation.

Conclusion

This compound is a valuable vehicle for parenteral drug delivery, offering advantages in terms of low viscosity and rapid absorption.[1][2] Based on available data, it exhibits a favorable biocompatibility profile, characterized by low cytotoxicity and minimal tissue irritation when high-purity, low-peroxide grades are used.[4]

However, a "generally safe" profile does not preclude the need for rigorous, product-specific assessment. The multi-tiered approach outlined in this guide—combining in vitro cytotoxicity and hemolysis assays with in vivo local tolerance studies—provides a robust framework for validating the biocompatibility of this compound in your specific formulation. By understanding the causality behind these tests and adhering to standardized protocols, researchers can confidently select and qualify this versatile excipient, ensuring the safety and integrity of their in vivo studies.

References

A Head-to-Head Comparison of Ethyl Oleate Synthesis Methods: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Ethyl oleate, an ethyl ester of oleic acid, is a versatile compound with significant applications across the pharmaceutical, cosmetic, and food industries. It serves as a solvent and vehicle for lipophilic drugs, an emollient in skincare formulations, and a flavoring agent in foods.[1][2] The selection of an appropriate synthesis method is paramount to ensure high yield, purity, and cost-effectiveness, tailored to the specific application. This guide provides an in-depth, head-to-head comparison of the most prevalent synthesis methods for this compound, offering experimental insights and data to inform your selection process.

The primary routes for this compound synthesis are direct esterification of oleic acid with ethanol and transesterification of triglycerides.[3][4] These reactions can be catalyzed by enzymes (lipases), acids (both homogeneous and heterogeneous), or bases. Each catalytic system presents a unique profile of advantages and disadvantages in terms of reaction conditions, efficiency, and environmental impact.

Enzymatic Synthesis: The Green Chemistry Approach

Enzymatic esterification, typically employing lipases, represents a sustainable and highly specific method for this compound production.[5][6][7][8] This approach aligns with the principles of green chemistry by utilizing biodegradable catalysts under mild reaction conditions.

Causality Behind Experimental Choices: The choice of lipase is critical. Immobilized lipases are often preferred as they offer enhanced stability and facilitate easier separation from the reaction mixture, allowing for catalyst reuse.[7] The reaction is typically conducted in a solvent-free system or in an organic solvent like n-hexane to favor the forward reaction and minimize mass transfer limitations.[5][6] An excess of ethanol is often used to shift the equilibrium towards product formation.[5]

Experimental Protocol: Lipase-Catalyzed Esterification
  • Reactant Preparation: Combine oleic acid and ethanol in a desired molar ratio (e.g., 1:5) in a sealed batch reactor.[5][6]

  • Catalyst Addition: Introduce the immobilized lipase (e.g., from Rhizopus sp. or Candida antarctica) to the mixture.[5][9] The catalyst loading is typically a percentage of the total reactant weight.

  • Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 30-45°C) with continuous magnetic stirring.[5][7]

  • Monitoring: Monitor the reaction progress by measuring the decrease in free fatty acid content over time.[6]

  • Product Recovery: Upon completion, separate the immobilized enzyme by filtration. The this compound product can be purified from the excess ethanol and any byproducts by vacuum distillation.

Performance Data:
ParameterValueSource
Conversion RateApproaching 100%[5][6]
Reaction Time1-5 hours[5][8]
Temperature30-45°C[5][7]
Catalyst ReusabilityHigh (e.g., >80% activity after 7 months storage)[5]

Workflow: Enzymatic Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_separation Separation & Purification Reactants Mix Oleic Acid & Ethanol (e.g., 1:5 molar ratio) Catalyst Add Immobilized Lipase Reactants->Catalyst Reaction Batch Reactor 30-45°C, Stirring Catalyst->Reaction Filtration Filter to remove immobilized lipase Reaction->Filtration Distillation Vacuum Distillation to purify this compound Filtration->Distillation

Caption: Workflow for lipase-catalyzed synthesis of this compound.

Acid-Catalyzed Esterification: The Conventional Workhorse

Acid catalysis is a well-established and cost-effective method for producing this compound. It can be performed using homogeneous catalysts like sulfuric acid (H₂SO₄) or heterogeneous solid acid catalysts.[10][11]

Causality Behind Experimental Choices: Homogeneous catalysts like H₂SO₄ are highly effective but pose challenges in separation and can cause reactor corrosion.[11] This necessitates a neutralization step, which generates waste.[11] Heterogeneous catalysts, such as sulfonic acid resins or supported heteropolyacids, offer a solution by being easily separable and reusable, though they may exhibit lower activity.[12][13] The reaction is reversible, so continuous removal of the water byproduct is often employed to drive the reaction to completion and achieve high yields.[14][15]

Experimental Protocol: Homogeneous Acid-Catalyzed Esterification
  • Reactant & Catalyst Mixing: In a round-bottom flask equipped with a reflux condenser, mix oleic acid, excess ethanol (e.g., 3:1 to 12:1 molar ratio), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1-1% w/w of oleic acid).[10][14][16]

  • Reaction Conditions: Heat the mixture to reflux temperature (around 78°C) with constant stirring for a specified duration (e.g., 3 hours).[16]

  • Neutralization & Washing: After cooling, neutralize the mixture with an alkaline solution (e.g., sodium carbonate) to a pH of 8-9.[2] Wash the organic layer with water until neutral.

  • Drying & Purification: Dry the crude this compound over an anhydrous drying agent (e.g., calcium chloride) and then purify by vacuum distillation.[2]

Performance Data:
ParameterValueSource
Conversion/Yield>95%[14][16]
Reaction Time40 minutes - 3 hours[14][16]
Temperature70-150°C[10][14]
CatalystH₂SO₄, SnCl₂, Heteropolyacids[11][12]

Mechanism: Acid-Catalyzed Esterification (Fischer Esterification)

G cluster_mech Reaction Mechanism Oleic_Acid R-COOH Protonated_Carbonyl R-C(OH)(OH+)-R' Oleic_Acid->Protonated_Carbonyl + H+ Ethanol R'-OH Protonated_Carbonyl->Oleic_Acid Tetrahedral_Intermediate R-C(OH)2-O+H-R' Protonated_Carbonyl->Tetrahedral_Intermediate + R'-OH Tetrahedral_Intermediate->Protonated_Carbonyl Ethyl_Oleate R-COOR' Tetrahedral_Intermediate->Ethyl_Oleate - H2O, - H+ Ethyl_Oleate->Tetrahedral_Intermediate Water H2O H+ H+

Caption: Simplified mechanism of acid-catalyzed esterification.

Base-Catalyzed Transesterification: The Industrial Standard

For starting materials rich in triglycerides, such as vegetable oils, base-catalyzed transesterification is the most common industrial method.[3][4] This process involves reacting the triglyceride with ethanol in the presence of a strong base.

Causality Behind Experimental Choices: Alkaline catalysts like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are highly efficient and cost-effective.[3] The reaction is typically faster than acid-catalyzed esterification. A significant excess of ethanol is used to ensure the reaction goes to completion.[17] The choice of starting material is crucial; feedstocks should have low free fatty acid (FFA) content, as high FFA levels can lead to soap formation, which complicates product separation and reduces yield.

Experimental Protocol: Base-Catalyzed Transesterification
  • Catalyst Preparation: Dissolve the base catalyst (e.g., 1% w/w NaOH) in the required amount of anhydrous ethanol with stirring.[4][17]

  • Reaction Setup: Heat the triglyceride-rich oil (e.g., high oleic waste oil) to the desired reaction temperature (e.g., 60-70°C) in a reactor.[3][4][17]

  • Reaction Execution: Add the catalyst-alcohol mixture to the heated oil and stir vigorously for the duration of the reaction (e.g., 3 hours).[4]

  • Separation: After the reaction, allow the mixture to settle in a separatory funnel. Two layers will form: an upper ethyl ester layer and a lower glycerol layer.

  • Purification: Separate the glycerol layer. Wash the this compound layer with warm water to remove any residual catalyst, soap, and excess ethanol. Dry the product to obtain purified this compound.

Performance Data:
ParameterValueSource
Yield~96%[3][18][19]
Purity~86% (can be improved with purification)[3][18][19]
Reaction Time2.5 - 3 hours[4]
Temperature60-80°C[4]
CatalystNaOH, KOH[3]

Head-to-Head Comparison Summary

FeatureEnzymatic SynthesisAcid-Catalyzed EsterificationBase-Catalyzed Transesterification
Catalyst Lipases (Immobilized)H₂SO₄, Solid AcidsNaOH, KOH
Starting Material Oleic AcidOleic Acid (or high FFA oils)Triglycerides (low FFA oils)
Reaction Temp. Low (30-45°C)High (70-150°C)Moderate (60-80°C)
Reaction Time 1-5 hours0.7 - 3 hours2.5 - 3 hours
Yield/Conversion Very High (>99%)High (>95%)High (~96%)
Byproducts WaterWaterGlycerol
Advantages High specificity, Mild conditions, Reusable catalyst, Environmentally friendlyLow-cost catalyst, Fast reaction, Effective for high FFA feedstockVery fast, Low-cost catalyst, Industrially established
Disadvantages Higher catalyst cost, Slower reaction ratesCorrosive catalyst (homogeneous), Waste generation (neutralization), High energy consumptionSensitive to FFA and water (soap formation), Product separation can be complex
Best For High-purity pharmaceutical/cosmetic applications, Sustainable processesPre-treatment of high FFA oils, Bulk chemical productionLarge-scale industrial production from refined oils (e.g., biodiesel)

Conclusion: Selecting the Optimal Path

The ideal synthesis method for this compound is contingent upon the specific requirements of the application, the nature of the starting material, and the desired scale of production.

  • For high-value applications in pharmaceuticals and cosmetics where purity and mild processing are paramount, enzymatic synthesis is the superior choice, despite the higher initial catalyst cost. Its environmental credentials and high product quality are significant assets.

  • For flexible laboratory or industrial synthesis , particularly when dealing with feedstocks containing high levels of free fatty acids, acid-catalyzed esterification is a robust and effective option. The development of reusable solid acid catalysts is making this route more sustainable.

  • For large-scale, cost-driven industrial production from triglyceride sources like vegetable oils, base-catalyzed transesterification remains the dominant method due to its speed and economic efficiency. However, careful selection of low-FFA feedstock is critical to its success.

By understanding the fundamental principles, experimental nuances, and performance metrics of each method, researchers and drug development professionals can make an informed decision to optimize the synthesis of this compound for their specific needs.

References

A Senior Application Scientist's Guide to Evaluating Pharmaceutical-Grade Ethyl Oleate from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of excipients is a critical decision that directly impacts the stability, efficacy, and safety of the final pharmaceutical product. Ethyl oleate, a fatty acid ester formed from oleic acid and ethanol, is a widely utilized solvent and vehicle, particularly for lipophilic active pharmaceutical ingredients (APIs) in parenteral and topical formulations.[1][2][3] Its biocompatibility, low viscosity compared to fixed oils, and excellent solubilizing properties make it an attractive choice.[4][5] However, not all this compound is created equal. Variations in the manufacturing process, purity profile, and presence of oxidative byproducts can significantly influence its performance.

This guide provides a comprehensive framework for the comparative evaluation of this compound from different suppliers. It is designed to be a practical resource, moving beyond a simple checklist of specifications to a deeper understanding of how to scientifically assess the quality and performance of this critical excipient. The protocols and insights provided herein are grounded in established analytical principles to ensure the generation of robust and reliable data, empowering you to make an informed decision for your formulation needs.

The Criticality of Supplier Qualification for this compound

The primary function of this compound in many pharmaceutical preparations is as a solvent for poorly water-soluble drugs, such as steroids.[1][6][7] It is also used as a vehicle in intramuscular injections and as a component of microemulsions and self-microemulsifying drug delivery systems.[2][3] Given these critical applications, impurities or variations in the quality of this compound can have profound consequences, including:

  • Reduced Drug Solubility and Stability: The presence of impurities can alter the polarity of the solvent, potentially leading to drug precipitation or degradation.

  • Increased Oxidative Stress: Oxidative byproducts in the this compound can compromise the stability of the API and the excipient itself, leading to the formation of harmful degradants.

  • Inconsistent Drug Delivery: Variations in viscosity and other physical properties can affect the injectability and release kinetics of the drug product.

  • Adverse Biological Responses: Impurities could lead to irritation at the injection site or other undesirable physiological effects.

Therefore, a thorough evaluation of this compound from potential suppliers is not merely a quality control step but a fundamental aspect of risk mitigation in drug development.

Key Performance Parameters for Evaluation

A comprehensive evaluation of this compound should encompass its physical properties, purity, and stability. The following parameters are critical for a comparative assessment:

ParameterRationale
Appearance and Odor A preliminary, qualitative assessment that can indicate the presence of gross contamination or degradation.
Identification (FTIR) Confirms the chemical identity of the material and can reveal significant structural differences from a reference standard.
Purity and Fatty Acid Profile (GC-FID) Quantifies the this compound content and identifies and quantifies other fatty acid esters, which can impact solvent properties.
Acid Value Measures the amount of free fatty acids, which can indicate hydrolysis and act as pro-oxidants.
Peroxide Value Indicates the extent of primary oxidation, a key measure of rancidity and potential for further degradation.
Viscosity A critical physical property that influences the ease of injection and the physical stability of emulsions.
Water Content (Karl Fischer) Excess water can promote hydrolysis of the ester and the API, and support microbial growth.

Experimental Protocols for Comparative Evaluation

The following section details the step-by-step methodologies for assessing the key performance parameters of this compound from different suppliers. The rationale behind each experimental choice is explained to provide a deeper understanding of the "why" behind the "how."

Initial Physical Inspection: Appearance and Odor

Rationale: This simple, yet crucial, first step can provide immediate clues about the quality of the this compound. A pale yellow to colorless, clear liquid with a slight, non-rancid odor is expected.[1][2][4] Any significant deviation from this could indicate contamination, degradation, or improper storage.

Protocol:

  • Visually inspect a sample of this compound from each supplier in a clear glass vial against a white background. Note any differences in color, clarity, or the presence of particulate matter.

  • Carefully waft the vapor from the opening of the vial towards your nose to assess the odor. Note any rancid or unusual smells.

Workflow for Physicochemical and Purity Analysis

The following diagram illustrates the overall workflow for the detailed analysis of this compound samples.

G cluster_0 Sample Reception & Initial Checks cluster_1 Chemical Identity & Purity Assessment cluster_2 Degradation & Stability Indicators cluster_3 Physical Performance cluster_4 Data Analysis & Supplier Selection Sample This compound Samples (Supplier A, B, C) Physical Physical Inspection (Appearance, Odor) Sample->Physical FTIR Identification (FTIR) Physical->FTIR GC Purity & Fatty Acid Profile (GC-FID) Physical->GC AcidValue Acid Value Titration Physical->AcidValue PeroxideValue Peroxide Value Titration Physical->PeroxideValue KarlFischer Water Content (Karl Fischer) Physical->KarlFischer Viscosity Viscosity Measurement Physical->Viscosity Analysis Comparative Data Analysis FTIR->Analysis GC->Analysis AcidValue->Analysis PeroxideValue->Analysis KarlFischer->Analysis Viscosity->Analysis Decision Supplier Qualification Decision Analysis->Decision

Caption: Workflow for the comprehensive evaluation of this compound suppliers.

Identification by Fourier-Transform Infrared Spectroscopy (FTIR)

Rationale: FTIR spectroscopy is a rapid and reliable method for confirming the chemical identity of a substance. The resulting spectrum provides a "fingerprint" of the molecule's functional groups. By comparing the spectra of samples from different suppliers to a USP or Ph. Eur. reference standard, one can confirm that the material is indeed this compound and identify any major discrepancies.

Protocol:

  • Obtain the FTIR spectrum of a USP or equivalent reference standard for this compound.

  • For each supplier's sample, place a drop of the this compound on the ATR crystal of the FTIR spectrometer.

  • Acquire the spectrum over a range of 4000 to 400 cm⁻¹.

  • Compare the spectra of the samples to the reference standard. Key peaks to look for include the C=O stretch of the ester at approximately 1740 cm⁻¹ and the C-O stretch at around 1180 cm⁻¹.

Purity and Fatty Acid Profile by Gas Chromatography (GC-FID)

Rationale: Gas chromatography with a flame ionization detector (GC-FID) is the gold standard for assessing the purity of this compound and determining its fatty acid composition.[8] This is critical because this compound is often produced from natural oils, which can contain other fatty acids. The presence of other fatty acid ethyl esters (e.g., ethyl palmitate, ethyl linoleate) can influence the solvent properties and stability of the material.

Protocol:

  • Sample Preparation: Prepare a dilute solution of each this compound sample in a suitable solvent like hexane.

  • GC System: Use a gas chromatograph equipped with a flame ionization detector and a suitable capillary column (e.g., a polar column like DB-FFAP or a non-polar column like HP-5MS).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Temperature Program: Use a temperature program that effectively separates the different fatty acid ethyl esters.

  • Analysis: Identify and quantify the peaks by comparing their retention times and areas to those of a certified reference standard mixture of fatty acid ethyl esters. Calculate the area percentage of this compound and other esters.

Acid Value Titration

Rationale: The acid value is a measure of the free fatty acids present in the this compound.[7][9] Free fatty acids can arise from the hydrolysis of the ester and can act as pro-oxidants, accelerating the degradation of the product. A lower acid value is indicative of higher purity and stability.

Protocol:

  • Accurately weigh a known amount of the this compound sample into a flask.

  • Dissolve the sample in a neutralized solvent mixture (e.g., ethanol and diethyl ether).

  • Add a few drops of a suitable indicator (e.g., phenolphthalein).

  • Titrate the solution with a standardized solution of potassium hydroxide (KOH) until a persistent pink color is observed.

  • Calculate the acid value based on the volume of KOH solution used.

Peroxide Value Titration

Rationale: The peroxide value is an indicator of the primary oxidation products (peroxides and hydroperoxides) in the this compound.[4][9] These compounds are unstable and can decompose to form secondary oxidation products (aldehydes, ketones) that can be detrimental to the API and cause a rancid odor. A low peroxide value is crucial for ensuring the stability of the drug formulation.

Protocol:

  • Dissolve a known weight of the this compound sample in a mixture of acetic acid and chloroform.

  • Add a saturated solution of potassium iodide. The peroxides will oxidize the iodide to iodine.

  • Titrate the liberated iodine with a standardized solution of sodium thiosulfate, using a starch solution as an indicator.

  • The peroxide value is calculated based on the amount of sodium thiosulfate solution consumed.

Comparative Data Analysis

The following tables present hypothetical data for this compound from three different suppliers, illustrating how the results from the described tests can be used for comparison.

Table 1: Physical and Chemical Properties

ParameterSpecificationSupplier ASupplier BSupplier C
Appearance Clear, pale yellow to colorless liquidConformsConformsConforms
Odor Slight, not rancidConformsConformsFaintly sharp odor
Identification (FTIR) Conforms to referenceConformsConformsConforms
Acid Value (mg KOH/g) ≤ 0.50.150.200.45
Peroxide Value (meq/kg) ≤ 10.02.54.09.5
Viscosity at 25°C (cP) Report5.25.35.8
Water Content (%) ≤ 1.00.050.080.25

Table 2: Purity and Fatty Acid Profile (GC-FID, Area %)

CompoundSupplier ASupplier BSupplier C
This compound 98.5%96.2%92.1%
Ethyl Palmitate 0.8%2.1%4.5%
Ethyl Linoleate 0.5%1.3%2.8%
Other Esters 0.2%0.4%0.6%

Interpretation of Results and Supplier Selection

Based on the hypothetical data presented:

  • Supplier A demonstrates the highest quality. It has the highest purity of this compound, the lowest acid and peroxide values, and the lowest water content. This suggests a well-controlled manufacturing process and good stability.

  • Supplier B provides material of acceptable quality, meeting the general specifications. However, the purity is lower, and the degradation indicators (acid and peroxide values) are slightly higher than those of Supplier A.

  • Supplier C shows several warning signs. The faint, sharp odor, coupled with the significantly higher acid and peroxide values, suggests a greater degree of degradation. The lower purity and higher content of other fatty acid esters could also impact its performance as a solvent.

Recommendation: Based on this evaluation, Supplier A would be the preferred choice, offering the highest quality and most stable product. A risk assessment should be conducted to determine if Supplier B would be an acceptable secondary supplier. Supplier C would likely be disqualified due to the indicators of poor stability and lower purity.

Conclusion

The selection of an excipient supplier should be a data-driven process. By implementing a systematic and scientifically sound evaluation of key performance parameters, you can ensure the quality, consistency, and stability of the this compound used in your formulations. This diligence at the early stages of development is a critical investment in the overall success and safety of the final drug product.

References

A Comparative Guide to Ethyl Oleate Quantification: GC-FID vs. FT-NIR/PLS Modeling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in pharmaceutical and chemical development, the accurate quantification of ethyl oleate is critical for quality control, reaction monitoring, and formulation development. The choice of analytical methodology directly impacts throughput, operational cost, and data integrity. This guide provides an in-depth, objective comparison between the established reference method, Gas Chromatography with Flame Ionization Detection (GC-FID), and a rapid, high-throughput alternative, Fourier Transform Near-Infrared (FT-NIR) spectroscopy coupled with a Partial Least Squares (PLS) regression model.

This analysis moves beyond a simple listing of specifications to explore the causality behind experimental choices, empowering you to select the optimal technique for your specific application.

Foundational Principles: Two Approaches to Quantification

Gas Chromatography-Flame Ionization Detection (GC-FID): The Gold Standard

GC-FID is a powerful separative technique widely regarded as a primary or reference method for quantitative analysis of volatile and semi-volatile compounds like this compound.[1][2]

  • Mechanism of Action: The core principle involves two stages. First, a sample is vaporized and carried by an inert gas through a capillary column. The column's stationary phase interacts differently with various components, separating them based on their physicochemical properties (e.g., boiling point, polarity). Second, as each separated component elutes from the column, it is burned in a hydrogen-air flame. This combustion produces ions, generating an electrical current proportional to the amount of carbon atoms entering the flame. This signal is then used for highly precise quantification.[1] For fatty acid esters, GC-FID provides excellent accuracy and is often the benchmark against which other methods are measured.[3][4]

FT-NIR Spectroscopy with PLS Modeling: The High-Throughput Predictor

FT-NIR is a spectroscopic technique that measures the absorption of light in the near-infrared region of the electromagnetic spectrum (approx. 800-2500 nm).[5] It is an indirect analytical method that relies on chemometric modeling to correlate spectral data with a specific chemical property.

  • Mechanism of Action: NIR energy excites overtones and combination bands of molecular vibrations, primarily from C-H, O-H, and N-H bonds.[6] An FT-NIR spectrum is a holistic fingerprint of the sample's organic composition.[5] However, these spectra contain broad, overlapping peaks, making direct quantification impossible.

  • The Role of Partial Least Squares (PLS): This is where the PLS statistical model becomes essential. PLS is a multivariate regression technique that reduces the large number of variables in an FT-NIR spectrum to a few key "latent variables." It builds a robust correlation between these spectral variables and reference concentration values—in this case, the this compound content determined by the primary GC-FID method.[7][8] Once validated, this model can predict the this compound content of new, unknown samples based solely on their FT-NIR spectrum.[9]

Head-to-Head Comparison: Performance and Practicality

The choice between GC-FID and FT-NIR/PLS is a trade-off between speed and directness. While GC-FID directly measures the analyte after physical separation, FT-NIR predicts its concentration based on a previously established correlation.

FeatureGC-FID (Reference Method)FT-NIR with PLS Model (Rapid Method)
Principle of Measurement Direct quantification after physical separation.Indirect quantification via a predictive chemometric model.
Speed of Analysis Slow. A typical run time is 20-60 minutes per sample.[2][10]Extremely fast. Analysis takes 15-60 seconds per sample.[6][11]
Sample Preparation Required. Involves dilution in a suitable solvent (e.g., isopropanol). Can be laborious.Minimal to none. Samples are often measured neat in disposable vials.[6]
Throughput Low. Suited for smaller batches, final QC, or reference data generation.High. Ideal for at-line or in-line process monitoring and large-scale screening.
Cost of Operation High. Continuous consumption of carrier gases (Helium, Hydrogen), columns, and solvents.[6]Low. No requirement for gases or solvents, reducing consumable costs and waste.[6][11]
Destructive/Non-Destructive Destructive. The sample is consumed during analysis.Non-destructive. The sample can be recovered and used for other tests.
Operator Expertise Requires a skilled analyst for method development, maintenance, and data interpretation.Once the model is developed, routine analysis can be performed by personnel with basic training.[12]
Validation Basis Validated according to ICH Q2(R1) guidelines for primary methods (accuracy, precision, linearity, etc.).[13][14]The FT-NIR/PLS model itself must be validated. Its accuracy is directly dependent on the quality of the GC-FID reference data used for calibration.[9][15]

Experimental Workflows & Protocols

Authoritative and trustworthy protocols are self-validating. The following sections detail the methodologies for both techniques, grounded in established practices.

Protocol 1: Quantitative Analysis of this compound by GC-FID

This protocol is designed for establishing reference values and ensuring the highest level of accuracy, conforming to standards outlined by pharmacopeias and regulatory bodies.[2][4]

  • Instrumentation & Conditions:

    • Gas Chromatograph: Agilent 6890 or equivalent, equipped with a Flame Ionization Detector.

    • Column: DB-FFAP (nitroterephthalic acid modified polyethylene glycol) capillary column (30 m x 0.32 mm i.d., 0.25 µm film thickness) is recommended for its excellent separation of fatty acids and their esters.[2][4]

    • Carrier Gas: Helium at a constant flow rate of 2.5 mL/min.[16]

    • Temperatures: Injector at 280°C, Detector at 300°C.[16]

    • Oven Program: Initial temperature of 160°C (hold for 2 min), ramp to 200°C at 20°C/min (hold for 4 min), then ramp to 270°C at 5°C/min (hold for 20-25 min to ensure all components elute).[16]

  • Standard & Sample Preparation:

    • Solvent (Diluent): Isopropanol is an effective solvent that provides good peak shapes.[4]

    • Calibration Standards: Prepare a series of at least five calibration standards of certified this compound (purity ≥98%) in isopropanol, covering the expected concentration range of the samples.

    • Sample Preparation: Accurately weigh the sample and dilute with isopropanol to bring the this compound concentration within the calibrated range.

  • Analysis & Quantification:

    • Inject 1 µL of each standard and sample into the GC system.

    • Identify the this compound peak based on its retention time compared to the certified standard.[17]

    • Generate a linear regression curve from the peak areas of the calibration standards. The correlation coefficient (r²) should be >0.999.

    • Calculate the concentration of this compound in the samples using the regression equation.

Protocol 2: Development of a Predictive FT-NIR/PLS Model

This protocol outlines the critical steps to build a robust and reliable chemometric model that correlates FT-NIR spectra with the GC-FID reference values.

  • Sample Set Selection & Reference Analysis:

    • Calibration Set: Collect a large set of samples (minimum 30-50) that are representative of all expected variations in the process or product. This should include different batches, reaction times, and potential impurity levels.

    • Reference Data Generation: Analyze every sample in the calibration set using the validated GC-FID method (Protocol 1) to determine the precise this compound concentration. This is the most critical step, as the model's accuracy is capped by the accuracy of the reference data.[18]

  • FT-NIR Spectra Acquisition:

    • Instrumentation: A benchtop FT-NIR spectrometer (e.g., Bruker, Thermo Scientific) with a sample compartment for vials.

    • Measurement: Place the neat sample into a disposable glass vial (e.g., 8 mm). Collect the spectrum in transmission mode. Glass is transparent in the NIR region, simplifying the process.[5]

    • Parameters: Typically, spectra are collected over the 4,000–12,000 cm⁻¹ range at a resolution of 8 cm⁻¹. Average 32 scans per sample to ensure a good signal-to-noise ratio.

  • Chemometric Model Development & Validation:

    • Software: Utilize chemometrics software such as The Unscrambler®, Solo®, or vendor-specific software.

    • Data Pre-processing: Apply mathematical corrections to the raw spectral data to remove irrelevant variations like baseline shifts or particle size effects. Common pre-processing methods include Standard Normal Variate (SNV) or first/second derivatives.[19][20]

    • PLS Model Calibration: Import the pre-processed spectra and the corresponding GC-FID reference values. The software will perform the PLS regression to find the optimal correlation. The model is evaluated using cross-validation (e.g., "leave-one-out").

    • Model Performance Metrics: The model's quality is assessed by:

      • Coefficient of Determination (R²): Should be as close to 1 as possible (typically >0.98 for a good model).[9]

      • Root Mean Square Error of Calibration (RMSEC) & Prediction (RMSEP): These values, in the same units as the concentration, represent the average error of the model and should be as low as possible.[7][9]

    • External Validation: Test the final model using an independent set of samples (the validation set) that were not used during calibration. A strong correlation between the FT-NIR predicted values and the GC-FID measured values confirms the model's robustness. A study on this compound monitoring showed an excellent correlation with an R² of 0.9936 and a low RMSEP of 1.74.[9]

Visualization of Analytical Workflows

The following diagram illustrates the distinct pathways for the reference and rapid analytical methods, as well as the crucial model development phase that links them.

G cluster_0 GC-FID Workflow (Reference Method) cluster_1 FT-NIR Workflow (Rapid Method) cluster_2 FT-NIR/PLS Model Development (One-Time Process) GC_Prep Sample Preparation (Dilution) GC_Inject GC Injection GC_Prep->GC_Inject GC_Sep Chromatographic Separation GC_Inject->GC_Sep GC_Detect FID Detection GC_Sep->GC_Detect GC_Quant Direct Quantification (Peak Area vs. Standard) GC_Detect->GC_Quant Model_GC Analyze all samples by GC-FID (Generate Reference Values) GC_Quant->Model_GC Provides Reference Method NIR_Sample Direct Sample Analysis (Neat, in Vial) NIR_Scan Acquire FT-NIR Spectrum NIR_Sample->NIR_Scan NIR_Model Apply Validated PLS Model NIR_Scan->NIR_Model NIR_Predict Predicted this compound Content NIR_Model->NIR_Predict Model_Samples Acquire Calibration Samples Model_Samples->Model_GC Model_NIR Scan all samples by FT-NIR (Generate Spectra) Model_Samples->Model_NIR Model_PLS Build & Validate PLS Model (Correlate Spectra to Reference Values) Model_GC->Model_PLS Reference Data Model_NIR->Model_PLS Spectral Data Model_PLS->NIR_Model Validated Model Deployment

Caption: Workflow comparison of GC-FID and FT-NIR/PLS for this compound analysis.

Conclusion and Strategic Recommendation

The correlation between this compound content determined by GC-FID and a well-developed FT-NIR/PLS model can be exceptionally high, with R² values often exceeding 0.99.[9] This demonstrates that FT-NIR/PLS is not merely a screening tool but a valid quantitative technique for routine analysis.

  • GC-FID remains the indispensable reference method. Its strength lies in its accuracy, reliability, and universal acceptance for validation, final product release, and dispute resolution. It should be used for generating the primary data required to build and validate any secondary method.

  • FT-NIR/PLS is the superior choice for applications demanding high throughput and rapid feedback. It is ideally suited for at-line process monitoring, raw material identification, and quality control screening of a large number of samples where the operational efficiency and non-destructive nature provide a significant advantage.[11][12]

Ultimately, these two techniques are not competitors but collaborators. A robust quality control strategy effectively leverages both: using GC-FID to establish ground truth and build powerful, predictive FT-NIR/PLS models for rapid, cost-effective, and scalable daily operations.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Ethyl Oleate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, excellence in the laboratory extends beyond groundbreaking discoveries to encompass a rigorous commitment to safety and environmental stewardship. The proper management of chemical waste is a critical, non-negotiable aspect of this commitment. This guide provides an in-depth, procedural framework for the safe and compliant disposal of ethyl oleate, a common solvent, plasticizer, and vehicle in pharmaceutical and research applications.[1][2][3] By moving beyond mere compliance and embedding these practices into your daily workflow, you can foster a culture of safety, protect our environment, and ensure the integrity of your research.

Foundational Knowledge: Understanding this compound's Profile

Before addressing disposal, it is essential to understand the nature of the substance. This compound is a fatty acid ester, appearing as a colorless to light yellow liquid.[1][2] While it is generally considered to have low toxicity and is not classified as a hazardous substance by many regulatory bodies, responsible handling and disposal are still paramount.[3][4][5] Its high flash point suggests it is not highly flammable, but it is still a combustible liquid.[6]

Key Properties for Disposal Considerations:

PropertyValueSignificance for Disposal
Appearance Colorless to light yellow liquid[1][2]Visual identification of the pure substance.
Solubility Insoluble in water; soluble in organic solvents[1]Do not dispose of down the drain.[4]
Flash Point > 113°C (235.4°F)[1][2] / 160°C (320°F)[7]While not highly flammable, it is a combustible liquid and should be kept away from ignition sources.[6]
Biodegradability Readily biodegradable[1][3]While biodegradable, direct release to the environment should be avoided.[1][6]
Toxicity Generally low toxicity; may cause mild skin and eye irritation[3][6][7]Protective equipment is still necessary to avoid contact.
The Disposal Decision Workflow

The path for proper disposal of this compound waste is determined by its form and any potential contamination. This workflow outlines the critical decision points for ensuring safe and compliant disposal.

EthylOleateDisposal start This compound Waste Generated decision1 Is the waste pure, unused this compound? start->decision1 decision2 Is the waste contaminated? decision1->decision2  No process1 Consider redistribution to another lab or return to supplier. decision1->process1  Yes process3 Identify all contaminants. decision2->process3  Yes process2 Collect in a dedicated, labeled, non-halogenated solvent waste container. process1->process2 end Dispose through licensed hazardous waste contractor. process2->end process4 Segregate based on contaminant hazards (e.g., halogenated, heavy metals). process3->process4 process4->process2

Caption: Decision workflow for this compound waste management.

Step-by-Step Disposal Procedures

Adherence to a systematic procedure is crucial for safety and regulatory compliance.

Before handling any chemical waste, including this compound, ensure you are wearing the appropriate PPE.[7]

  • Eye Protection: Wear chemical safety goggles.[7][8]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).[7][8]

  • Body Protection: A lab coat or other protective clothing is recommended to prevent skin exposure.[7]

Proper segregation of chemical waste is a cornerstone of safe laboratory practice.[9]

  • Container Selection: Use a clean, dry, and chemically compatible container with a secure, leak-proof lid.[9][10] The original container is often a suitable choice if it's in good condition.[11]

  • Labeling: Clearly label the waste container with "this compound Waste" and list any other chemical constituents and their approximate percentages.[9]

  • Segregation:

    • Pure or Minimally Contaminated this compound: Collect in a designated container for non-halogenated organic solvents.[12]

    • Heavily Contaminated this compound: If mixed with other substances (e.g., halogenated solvents, heavy metals), it must be segregated into the appropriate waste stream as dictated by those contaminants.[11] Never mix incompatible waste streams. [11]

Designate a specific location in the lab, at or near the point of generation, as a Satellite Accumulation Area (SAA) for the temporary storage of waste.[11][13]

  • The SAA must be under the control of the operator of the process generating the waste.[13]

  • Keep the waste container securely closed except when adding waste.[11][13]

  • Ensure the SAA is inspected weekly for any leaks or container degradation.[11]

Packaging that has contained this compound should be disposed of in the same manner as the product itself.[14] If the container is thoroughly triple-rinsed with a suitable solvent, and the rinsate is collected as chemical waste, the container may then be disposed of as regular solid waste, depending on institutional policies.

In the event of a spill:

  • Ensure the area is well-ventilated.[7]

  • Wearing appropriate PPE, contain and absorb the spill with a non-combustible absorbent material like sand, earth, or vermiculite.[14]

  • Collect the absorbed material and place it into a suitable, labeled, closed container for disposal.[7][14]

Waste Minimization: A Proactive Approach

A core principle of modern laboratory management is the reduction of chemical waste at its source.[13]

  • Prudent Purchasing: Order only the quantity of this compound required for your experiments.[13]

  • Inventory Management: Maintain a current inventory of your chemicals to avoid purchasing duplicates.[13]

  • Scale Reduction: Where possible, reduce the scale of experiments to minimize the volume of waste generated.[13]

Regulatory Framework

While many safety data sheets indicate that this compound is not classified as a hazardous waste, it is the responsibility of the waste generator to make a final determination based on federal, state, and local regulations.[7] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for the final pickup and disposal by a licensed contractor.

By implementing these procedures, you contribute to a safer research environment and ensure that your work is conducted with the highest degree of scientific integrity and environmental responsibility.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl Oleate

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Guide for Researchers in Drug Development on the Safe Handling, Storage, and Disposal of Ethyl Oleate, Emphasizing Procedural Safety and Risk Mitigation.

This compound is a widely utilized oleaginous vehicle and solvent in pharmaceutical formulations, valued for its biocompatibility and solvency for lipophilic drugs.[1][2] While generally considered to have low toxicity, its safe handling is paramount to ensure the integrity of research and the well-being of laboratory personnel.[2][3] This guide provides an in-depth, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE) when working with this compound, moving beyond a simple checklist to instill a culture of safety through understanding.

Hazard Profile of this compound: Understanding the "Why" Behind the "What"

A thorough understanding of a substance's chemical and toxicological properties is the foundation of any effective safety protocol. This compound is a combustible liquid and can cause irritation upon contact with the eyes and skin.[4] Its reactivity profile, particularly its sensitivity to air and light which can lead to oxidation, also informs handling and storage procedures.[1][3][5]

PropertyValueSignificance for Handling
Appearance Pale yellow to colorless, mobile, oily liquid[3]Spills can be slippery and may not be immediately visible on all surfaces.
Flash Point 160 - 181 °C (320 - 358 °F)[4][6][7]Classified as a combustible liquid. Must be kept away from open flames and high-heat sources.[5]
Toxicity Data Oral LD50 (Rat): >5 g/kg[4][6][8] Dermal LD50 (Rabbit): >5 g/kg[4][6][8]Low acute toxicity, but direct contact should still be minimized to prevent potential irritation.[2][3]
Primary Hazards May cause mild eye and skin irritation[4][9]Direct contact with skin and eyes must be prevented through appropriate PPE.
Incompatibilities Strong oxidizing agents[4][7]Segregated storage is required to prevent hazardous reactions.
Stability Stable under normal conditions, but sensitive to air and light[4][5][10]Requires storage in well-sealed, light-resistant containers, potentially under an inert gas like nitrogen.[1][2][3]

A Risk-Based Approach to PPE Selection

The level of PPE required is not static; it is dictated by the specific procedure being performed and the associated risk of exposure. A risk assessment should be conducted before any new procedure involving this compound. The following diagram outlines a logical workflow for determining the appropriate level of PPE.

PPE_Selection_Workflow cluster_0 Risk Assessment for this compound Handling cluster_1 PPE Levels Start Identify Task (e.g., Weighing, Mixing, Transfer) AssessVolume Assess Volume & Concentration Is it a small (<100mL) or large (>100mL) volume? Start->AssessVolume AssessAerosol Assess Aerosolization Potential (e.g., sonicating, heating, vortexing) AssessVolume->AssessAerosol AssessVentilation Evaluate Ventilation (e.g., open bench, fume hood) AssessAerosol->AssessVentilation SelectPPE Determine Required PPE Level AssessVentilation->SelectPPE Level1 Level 1: Standard Use Small volumes, no aerosolization, good ventilation Safety Glasses, Lab Coat, Nitrile Gloves SelectPPE->Level1 Low Risk Level2 Level 2: Elevated Risk Large volumes OR potential for aerosolization/splashing Chemical Goggles, Face Shield (if splashing is likely), Lab Coat, Nitrile Gloves SelectPPE->Level2 Moderate Risk Level3 Level 3: High Risk / Poor Ventilation Large volumes with aerosolization in inadequate ventilation Chemical Goggles, Face Shield, Lab Coat, Nitrile Gloves, Approved Respirator SelectPPE->Level3 High Risk

Caption: PPE Selection Workflow for this compound.

Core PPE Protocols: A Step-by-Step Guide

Adherence to standardized protocols for donning, doffing, and using PPE is critical to its effectiveness.

Eye and Face Protection

The eyes are particularly susceptible to chemical splashes.

  • Standard Use: For handling small quantities where splashing is unlikely, safety glasses with side shields compliant with ANSI Z87.1 or EN166 are mandatory.[4][6]

  • Elevated Risk: When transferring larger volumes, working with pressurized systems, or performing operations with a high risk of splashing, chemical safety goggles are required.[4] For significant splash risks, a face shield should be worn in conjunction with goggles.[6]

Hand Protection: The Critical Barrier

Gloves are the primary defense against skin contact.

  • Material Selection: Nitrile rubber gloves are recommended for handling this compound.[3][11] A minimum thickness of 0.4 mm provides adequate protection for extended contact (breakthrough time of 480 minutes).[11]

  • Pre-Use Inspection: Always inspect gloves for tears, punctures, or signs of degradation before use.[10][11]

  • Proper Doffing (Removal) Technique: Contaminated gloves can be a source of exposure if not removed correctly. Follow this protocol to minimize risk:

    • Grasp the outside of one glove at the wrist with the other gloved hand. Do not touch your bare skin.

    • Peel the glove away from your body, turning it inside out as you pull it off.

    • Hold the removed glove in your still-gloved hand.

    • Slide two fingers of your ungloved hand under the wrist of the remaining glove. Be careful not to touch the outer surface.

    • Peel the second glove off from the inside, creating a "bag" for both gloves.

    • Dispose of the gloves in the appropriate waste container.[10][11]

    • Immediately wash your hands thoroughly with soap and water.[10][11]

Body Protection

A clean, buttoned lab coat should be worn at all times to protect skin and personal clothing from minor splashes and contamination.[4][12] For large-scale transfers, consider using a chemically resistant apron over the lab coat.

Respiratory Protection

Under normal laboratory conditions with adequate ventilation (e.g., in a chemical fume hood), respiratory protection is not typically required.[10][13] However, a NIOSH-approved respirator with an organic vapor cartridge should be used if:

  • You are cleaning up a large spill.

  • Vapors or mists are generated in an area with inadequate ventilation.[4][5]

  • You experience any respiratory irritation.[4]

Operational and Disposal Plans

Safe handling extends beyond PPE to include emergency preparedness, storage, and disposal.

Emergency Procedures for Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][6]

  • Skin Contact: Remove contaminated clothing. Flush the affected skin with plenty of soap and water. Seek medical attention if irritation develops or persists.[4][11]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][11]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[4][6][11]

Spill Management Protocol
  • Alert Personnel: Notify others in the immediate area.

  • Ensure Ventilation: Work in a well-ventilated area or a fume hood.

  • Don Appropriate PPE: At a minimum, wear safety goggles, a lab coat, and double nitrile gloves.

  • Contain the Spill: Use a non-combustible absorbent material such as vermiculite, dry sand, or earth to dike the spill.[4][5][14]

  • Absorb and Collect: Once contained, absorb the material. Sweep or scoop the absorbed material and place it into a suitable, clean, dry, and closed container for disposal.[4][5]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose of Waste: Dispose of the container and any contaminated materials as chemical waste in accordance with all federal, state, and local regulations.[4][5][8]

Storage and Handling
  • Store in a cool, dry, and well-ventilated area away from strong oxidizing agents.[4][5]

  • Keep containers tightly closed and protected from light and air to prevent oxidation.[1][3][5] For long-term storage, consider replacing the air in partially filled containers with an inert gas like nitrogen.[1][2][3]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl Oleate
Reactant of Route 2
Reactant of Route 2
Ethyl Oleate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.